Methyl 2-amino-5-bromothiazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUHCAXYWHQFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376813 | |
| Record name | Methyl 2-amino-5-bromothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-60-6 | |
| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-5-bromothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
The Strategic Role of Methyl 2-amino-5-bromothiazole-4-carboxylate in Modern Drug Discovery: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of Methyl 2-amino-5-bromothiazole-4-carboxylate, a Key Heterocyclic Building Block.
This guide provides a comprehensive overview of this compound (CAS Number: 850429-60-6), a pivotal intermediate in the synthesis of complex bioactive molecules.[1][2] We will delve into its chemical and physical properties, explore detailed synthetic methodologies, and illuminate its significant applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Core Compound Identification and Properties
This compound is a substituted thiazole, a class of heterocyclic compounds that are integral to numerous pharmaceuticals. The strategic placement of the amino, bromo, and carboxylate functional groups on the thiazole ring makes it a versatile scaffold for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 850429-60-6 | [1] |
| Molecular Formula | C₅H₅BrN₂O₂S | [2] |
| Molecular Weight | 237.08 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not definitively reported | |
| Boiling Point | Not definitively reported | |
| Solubility | Soluble in common organic solvents like DMSO and DMF | Inferred from related compounds |
Synthesis Pathway: A Step-by-Step Protocol
The synthesis of this compound typically follows the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. The following protocol is a representative synthesis based on established methodologies for analogous compounds.[3][4][5]
Conceptual Workflow
The synthesis can be conceptualized as a two-step process: first, the α-bromination of a β-ketoester, followed by a cyclocondensation reaction with thiourea.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
Methyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
α-Bromination of Methyl Acetoacetate:
-
To a stirred solution of methyl acetoacetate (1 equivalent) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (1.05 equivalents) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-bromoacetoacetate. This intermediate is often used in the next step without further purification.
-
-
Cyclocondensation with Thiourea:
-
Dissolve the crude methyl 2-bromoacetoacetate in absolute ethanol.
-
Add thiourea (1.1 equivalents) to the solution and reflux the mixture for 4-6 hours. Monitor the formation of the thiazole ring by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
-
The Role in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[5][6] The title compound, with its specific substitution pattern, serves as a crucial starting material for the synthesis of potent therapeutic agents.
Application in Anti-Tubercular Drug Development
Derivatives of 2-aminothiazole-4-carboxylate have shown significant activity against Mycobacterium tuberculosis.[7] The free amino group can be acylated or otherwise modified to interact with specific biological targets within the bacterium. The bromo substituent at the 5-position provides a handle for further functionalization via cross-coupling reactions, such as the Suzuki or Stille reactions, allowing for the introduction of diverse aryl or heteroaryl groups to probe the active site of target enzymes.[4]
Caption: Role in the drug discovery pipeline.
Use in Oncology Research
The 2-aminothiazole core is also a key component of several kinase inhibitors used in cancer therapy, such as Dasatinib.[8] The ability to readily modify the 2-amino and 5-bromo positions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific cancer-related kinases.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for structurally related compounds should be followed.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
-
Fire Fighting Measures: Use extinguishing media appropriate for the surrounding fire. In case of fire, wear a self-contained breathing apparatus.[10] Hazardous decomposition products may include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[9]
Conclusion
This compound is a high-value building block for the synthesis of novel compounds with significant therapeutic potential. Its versatile functional groups allow for a wide range of chemical transformations, making it an indispensable tool for medicinal chemists in the fields of infectious diseases and oncology. A thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in the development of next-generation pharmaceuticals.
References
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LookChem. Cas 914349-71-6,Methyl N-Boc-2-amnio-5-bromothiazole-4-carboxylate. [Link]
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MolecularInfo. Cas Number 914349-71-6|METHYL N-BOC-2-AMINO-5-BROMOTHIAZOLE-4-CARBOXYLATE|C10H13BrN2O4S. [Link]
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Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]
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ChemBK. 2-Amino-5-bromo-4-methylthiazole. [Link]
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Hubei Amarvel Biotech Co., Ltd. Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. [Link]
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Capot Chemical. MSDS of 2-Amino-5-bromothiazole-4-carboxylic acid methyl ester. [Link]
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National Institutes of Health. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
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MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. [Link]
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Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
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Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
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National Institutes of Health. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
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Methyl 2-amino-5-bromothiazole-4-carboxylate physical properties
An In-Depth Technical Guide to the Physicochemical Properties and Applications of Methyl 2-amino-5-bromothiazole-4-carboxylate
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 850429-60-6), a pivotal heterocyclic building block in modern medicinal chemistry. The document delineates its core physical and spectroscopic properties, offers a detailed protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its applications in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their work. The 2-aminothiazole moiety is a well-established "privileged structure," and the strategic placement of bromo and methyl carboxylate groups on this scaffold provides multiple reaction vectors for the synthesis of diverse compound libraries with significant therapeutic potential.[1][2][3]
Core Molecular and Physical Properties
This compound is a crystalline solid at room temperature.[4] Its structural and physical properties are fundamental to its handling, reactivity, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 850429-60-6 | [5][6] |
| Molecular Formula | C₅H₅BrN₂O₂S | [6] |
| Molecular Weight | 237.08 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | Data not consistently available; related compounds like 2-Amino-5-bromo-4-methylthiazole melt at 105-108.5 °C.[7] | |
| Solubility | Poorly soluble in water; soluble in common organic solvents such as methanol, ethanol, and dichloromethane.[4] | |
| Storage | Store in a cool, dry, well-ventilated place, away from incompatible materials like strong oxidizing agents.[8] |
The presence of the bromine atom and the polar amino and ester groups contribute to its crystalline nature and solubility profile. The poor aqueous solubility is typical for such organic scaffolds and necessitates the use of organic solvents for reactions and purification.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is critical. The following spectroscopic data are characteristic of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is relatively simple and diagnostic. Key expected signals include:
-
A singlet for the methyl ester protons (-OCH₃) typically appearing around 3.7-3.9 ppm.
-
A broad singlet corresponding to the amino protons (-NH₂) which can vary in chemical shift depending on solvent and concentration, often seen between 7.0-8.0 ppm. The protons on the amino group are exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon framework. Expected signals include:
-
A peak for the methyl ester carbon (-OCH₃) around 52 ppm.
-
Signals for the thiazole ring carbons. The C4 (attached to the carboxylate) and C5 (attached to bromine) would appear in the aromatic region, with their shifts influenced by the respective substituents. The C2 carbon, attached to the amino group, would be expected at a lower field (higher ppm value), often above 160 ppm.
-
A signal for the carbonyl carbon of the ester group (-C=O) typically appearing in the range of 160-165 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups.
-
N-H Stretching: The amino group typically shows two distinct absorption bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric N-H stretches.
-
C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1690-1730 cm⁻¹.[9]
-
C=N and C=C Stretching: Absorptions corresponding to the thiazole ring's C=N and C=C bonds are expected in the 1500-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic pattern.
-
Molecular Ion Peak: The high-resolution mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. The calculated exact mass for C₅H₅⁷⁹BrN₂O₂S is approximately 235.93.
Synthesis and Purification
The synthesis of 2-aminothiazole derivatives is a cornerstone of heterocyclic chemistry. While multiple routes exist, a common and reliable method is a variation of the Hantzsch thiazole synthesis.
Synthetic Workflow: Hantzsch-Type Synthesis
This approach typically involves the reaction of an α-halocarbonyl compound with a thiourea derivative. For this compound, the synthesis starts with an appropriate β-ketoester, which is first brominated and then cyclized with thiourea.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical principles for thiazole synthesis and should be adapted and optimized.
-
α-Bromination:
-
To a stirred solution of methyl acetoacetate (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran/water), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0-5 °C.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
The intermediate, methyl 2-bromo-3-oxobutanoate, is often used directly in the next step without extensive purification.
-
-
Cyclocondensation:
-
To the solution containing the crude α-bromo intermediate, add thiourea (1.1 eq).
-
Heat the mixture to reflux (typically 60-80 °C) for 4-6 hours. The thiazole ring formation is usually accompanied by a color change.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After cooling, neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate solution) to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure this compound as a crystalline solid.
-
Chemical Reactivity and Stability
The utility of this compound as a synthetic intermediate stems from its multiple reactive sites, which can be addressed with good selectivity.
Caption: Key reactive sites for synthetic modification.
-
2-Amino Group: This group is nucleophilic and can readily undergo acylation, sulfonylation, or reaction with isocyanates to form ureas. This is a common handle for extending the molecule and exploring structure-activity relationships (SAR).[3]
-
5-Bromo Group: The bromine atom on the electron-rich thiazole ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions.[11] It can be readily displaced via Suzuki, Stille, Sonogashira, or Heck reactions to introduce new aryl, heteroaryl, or alkyl groups at the C5 position. This allows for significant diversification of the scaffold.
-
4-Carboxylate Group: The methyl ester can be hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to the corresponding carboxylic acid.[9] This acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides, a crucial functional group in many drug molecules.[2]
-
Stability: The compound is generally stable under standard laboratory conditions. However, it should be protected from strong acids, bases, and oxidizing agents. Prolonged exposure to light and air should be avoided to prevent degradation. For long-term storage, keeping it in a dark place under an inert atmosphere at 2-8°C is recommended.[12]
Applications in Medicinal Chemistry and Drug Development
The 2-aminothiazole scaffold is prevalent in numerous clinically approved drugs and investigational agents, valued for its ability to form key hydrogen bond interactions with biological targets.[2][3] this compound serves as a versatile starting material for accessing novel derivatives with a range of biological activities.
-
Anticancer Agents: The 2-aminothiazole core is found in kinase inhibitors like Dasatinib.[2] This building block allows for the synthesis of libraries of compounds for screening against various cancer cell lines and protein kinases. Modifications at the C5 position via cross-coupling can modulate potency and selectivity.[2]
-
Antitubercular Agents: Researchers have identified 2-aminothiazole-4-carboxylate derivatives with potent activity against Mycobacterium tuberculosis.[9][13] This scaffold is being explored to develop new drugs to combat drug-resistant tuberculosis.[9]
-
Other Therapeutic Areas: The scaffold has been incorporated into molecules with antibacterial, anti-inflammatory, antiviral, and antifungal properties, highlighting its broad therapeutic potential.[1][3]
Caption: Role as a scaffold in discovery chemistry.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Hazard Identification: While specific toxicity data is limited, related brominated and amino-heterocyclic compounds may cause skin, eye, and respiratory irritation. It is harmful if swallowed.[8][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
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-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]
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ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. [Link]
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Patil, S. A., et al. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. RASĀYAN J. Chem., 7(2), 116-122. [Link]
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ChemBK. (2024). 2-Amino-5-bromo-4-methylthiazole. [Link]
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ChemBK. (2024). ethyl 2-amino-5-bromothiazole-4-carboxylate. [Link]
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PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 18. [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
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ResearchGate. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]
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AZA Mid-Year Meeting. (n.d.). Methyl 5-bromo-2-methylthiazole-4-carboxylate. [Link]
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Capot Chemical. (2009). MSDS of 2-Amino-5-bromothiazole-4-carboxylic acid methyl ester. [Link]
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An In-Depth Technical Guide to Methyl 2-amino-5-bromothiazole-4-carboxylate
Abstract
Methyl 2-amino-5-bromothiazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The 2-aminothiazole core is recognized as a "privileged structure," forming the backbone of numerous clinically approved drugs and biologically active molecules.[1][2] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, with a specific focus on the determination of its melting point, present a robust protocol for its synthesis and purification, detail its spectroscopic signature for unambiguous characterization, outline critical safety and handling procedures, and explore its potential as a versatile intermediate for the synthesis of novel therapeutic agents.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, celebrated for its ability to engage with a wide array of biological targets through various non-covalent interactions. Its presence in drugs like the kinase inhibitor Dasatinib and the antibiotic Cefdinir underscores its therapeutic relevance.[1][3] The value of this compound lies in the strategic placement of its functional groups, which serve as versatile handles for chemical modification.
-
The 2-Amino Group: Acts as a key hydrogen bond donor and a nucleophilic site for derivatization into amides, sulfonamides, or Schiff bases, enabling the exploration of structure-activity relationships (SAR).[4]
-
The 4-Carboxylate Group: This methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a point for amide bond formation, or can be reduced to the primary alcohol, opening up further synthetic pathways.
-
The 5-Bromo Substituent: Represents a crucial reactive site for carbon-carbon bond-forming cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to modulate the compound's steric and electronic properties. The presence of a halogen at this position has been shown to influence biological potency.[1]
This trifecta of functionality makes the title compound an exceptionally valuable building block for generating libraries of complex molecules in the pursuit of new therapeutic leads.
Physicochemical Properties and Characterization
Precise characterization is fundamental to ensuring the quality and reliability of any chemical entity used in research. This section details the key properties of this compound and the methodologies for their verification.
Core Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 850429-60-6 | [5][6] |
| Molecular Formula | C₅H₅BrN₂O₂S | [6] |
| Molecular Weight | 237.08 g/mol | [6] |
| Appearance | Expected to be a solid at room temperature | [7] |
The Melting Point: A Critical Quality Attribute
The melting point is a crucial physical constant used to assess the identity and purity of a crystalline solid. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities. While a definitive melting point for this compound is not widely reported in the literature, we can estimate an expected range by examining structurally related analogs.
| Analogous Compound | Melting Point (°C) |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | 165–168 |
| Methyl 2-amino-5-phenylthiazole-4-carboxylate | 218–221 |
| 2-Amino-5-bromothiazole monohydrobromide | 165 (decomposes) |
| 5-Bromo-4-methylthiazol-2-amine | 105–108.5 |
Expert Insight: The presence of the bromine atom and the methyl carboxylate group, both capable of participating in intermolecular interactions, suggests that the melting point will be significantly higher than that of simple alkyl-substituted analogs. The variability in the data above highlights the importance of empirical determination.
Protocol for Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
For an unknown compound, perform a rapid initial heating (~10-20 °C/min) to find an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat at a much slower rate (1-2 °C/min) when approaching the previously determined approximate range.
-
-
Recording Data: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
Spectroscopic Profile
Unambiguous structural confirmation relies on a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the expected spectrum would feature a singlet for the methyl ester protons (-OCH₃) around 3.7-3.8 ppm and a broad singlet for the two amine protons (-NH₂) around 7.0-7.5 ppm. Critically, the absence of a signal in the aromatic region for a thiazole C5-H proton confirms the 5-position is substituted.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the methyl carbon of the ester (~52 ppm), the ester carbonyl carbon (~162 ppm), and the three thiazole ring carbons, with the C-Br carbon (C5) being significantly influenced by the halogen.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides functional group information. Expect to see characteristic stretches:
-
N-H stretching (primary amine): Two bands in the 3300-3450 cm⁻¹ region.
-
C=O stretching (conjugated ester): A strong absorption around 1690-1710 cm⁻¹.
-
C=N and C=C stretching (thiazole ring): In the 1500-1620 cm⁻¹ region.
-
-
MS (Mass Spectrometry): Mass spectrometry is essential for confirming the molecular weight and elemental composition. The most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of one bromine atom. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which will result in two peaks of nearly equal intensity (M⁺ and M⁺+2), providing definitive evidence of bromine in the molecule.
Synthesis and Purification
The synthesis of 2-aminothiazoles is most classically achieved via the Hantzsch thiazole synthesis. For the title compound, a modern and efficient "one-pot" approach involving bromination and cyclization is highly effective.[11]
Experimental Protocol: One-Pot Synthesis
This procedure is adapted from established methods for synthesizing related 2-amino-4-methylthiazole-5-carboxylates.[11] It simplifies the process by avoiding the isolation of the brominated intermediate.
Step 1: In-situ Bromination
-
To a stirred solution of methyl acetoacetate (1.0 eq) in a suitable solvent system such as aqueous tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.05 eq).
-
Heat the reaction mixture gently (e.g., 50-60 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This step generates the alpha-bromo intermediate in situ.
-
Causality: NBS is an effective and easy-to-handle source of electrophilic bromine for the alpha-bromination of the dicarbonyl compound. The succinimide byproduct is readily removed during workup.
-
Step 2: Cyclization
-
To the same reaction vessel containing the crude alpha-bromo intermediate, add thiourea (1.1 eq).
-
Continue heating the mixture (e.g., 60-70 °C) for several hours, again monitoring by TLC for the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the alpha-bromo carbon, followed by intramolecular cyclization and dehydration to form the thiazole ring.
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Workup and Isolation
-
If the product precipitates as a salt, filter the mixture. Otherwise, concentrate the solvent under reduced pressure.
-
Neutralize the crude material with a base, such as aqueous ammonia or sodium bicarbonate solution, to a pH of 8-9. This deprotonates the thiazolium salt, precipitating the free-base product.
-
Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and then with a small amount of a cold non-polar solvent like diethyl ether to remove non-polar impurities.
-
Dry the crude product under vacuum.
Synthesis and Purification Workflow
Caption: One-pot synthesis and purification workflow.
Purification Protocol: Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds. The key is selecting a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Selection: For a polar molecule like this, a polar protic solvent like ethanol or a mixture such as ethanol/water or isopropanol is a good starting point. Perform small-scale solubility tests to find the optimal system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly in a vacuum oven. The purity of the final product should be confirmed by melting point analysis and spectroscopy.
Safe Handling and Storage
As a brominated heterocyclic compound with reactive functional groups, proper safety precautions are mandatory. The following information is based on data for structurally similar chemicals.[6][12][13]
Hazard Identification
| Hazard Class | Classification |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation or damage. |
| STOT-SE | May cause respiratory irritation. |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure safety showers and eyewash stations are readily accessible.[14]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[14]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.
Applications in Research and Drug Development
The true value of this compound is its role as a versatile synthetic intermediate.
A Versatile Synthetic Intermediate
The compound's three distinct functional groups allow for a logical and sequential modification strategy to build molecular complexity. This makes it an ideal starting point for creating compound libraries for high-throughput screening.
Potential Biological Activities
Derivatives of the 2-aminothiazole scaffold have demonstrated a wide range of biological activities, suggesting that novel compounds synthesized from this building block could be promising candidates for various therapeutic areas:
-
Anti-infective: Activity against bacteria (including Mycobacterium tuberculosis) and fungi.[3][8][16]
-
Anti-inflammatory: Modulation of inflammatory pathways.[16]
-
Antiviral: Including activity against HIV.[16]
Relationship between Structure and Application
Caption: Logical map of functional handles to applications.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined structure, characterized by three distinct and synthetically versatile functional groups, provides a robust platform for the development of novel molecular entities. While its own biological profile is not extensively documented, its value as a foundational building block is clear. By understanding its physicochemical properties, mastering its synthesis, and adhering to safe handling protocols, researchers can effectively leverage this compound to explore new chemical space and accelerate the discovery of next-generation therapeutics.
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Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., Taylor, R. C., Besra, G. S., & Sviridov, S. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. [Link]
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Aslam, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]
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Kumar, A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. [Link]
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A Technical Guide to Methyl 2-amino-5-bromothiazole-4-carboxylate: Synthesis, Characterization, and Application
Abstract
This technical guide provides an in-depth analysis of Methyl 2-amino-5-bromothiazole-4-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its chemical structure, outline a robust and reproducible synthesis protocol with detailed mechanistic insights, and present a comprehensive characterization profile. Furthermore, this guide will explore the compound's reactivity and highlight its critical role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor, Dasatinib. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This five-membered heterocycle, containing both nitrogen and sulfur, is a key pharmacophore found in drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV agents.[2][3][4] Its prevalence in approved drugs like the anticancer agent Dasatinib and the PI3K inhibitor Alpelisib underscores the scaffold's importance in drug design and discovery.[1]
This compound (CAS No. 477873-74-4) is a particularly valuable derivative. The strategic placement of three key functional groups—a nucleophilic amino group, an electrophilic methyl ester, and a bromine atom suitable for cross-coupling reactions—makes it a highly versatile and sought-after intermediate for constructing complex molecular architectures.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of successful experimental design.
Chemical Structure
The structure of this compound features a thiazole ring substituted at the 2, 4, and 5 positions.
Caption: 2D Structure of this compound.
Physicochemical Data
The following table summarizes the key physical and chemical properties of the title compound.
| Property | Value | Source |
| IUPAC Name | Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | PubChem |
| CAS Number | 477873-74-4 | PubChem |
| Molecular Formula | C₅H₅BrN₂O₂S | PubChem |
| Molecular Weight | 237.07 g/mol | PubChem |
| Appearance | Off-white to yellow or brown powder | [5] |
| Melting Point | 198-202 °C | Vendor Data |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol | Internal Data |
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via a multi-step sequence starting from readily available materials. The most common and reliable method involves the Hantzsch thiazole synthesis followed by a selective bromination.
Synthesis Workflow Diagram
Caption: General workflow for the two-step synthesis.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 2-aminothiazole-4-carboxylate (Hantzsch Thiazole Synthesis)
-
Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (1.0 eq) and absolute ethanol (5 mL per gram of thiourea).
-
Reaction: Stir the suspension at room temperature. Slowly add methyl 2-chloroacetoacetate (1.05 eq) dropwise over 30 minutes.
-
Scientific Rationale: The Hantzsch synthesis is a classic condensation reaction. Thiourea acts as the nitrogen and sulfur source (the N-C-S component). Methyl 2-chloroacetoacetate is the α-haloketone component. Ethanol is an effective solvent that facilitates the dissolution of reactants and allows for heating to reflux to drive the reaction to completion. A slight excess of the chloroacetate ensures full consumption of the thiourea.
-
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Work-up: Cool the mixture to room temperature, then chill in an ice bath for 1 hour. The product hydrochloride salt will precipitate.
-
Isolation: Filter the solid precipitate and wash with cold ethanol.
-
Neutralization: Suspend the solid in water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution. Stir for 30 minutes.
-
Final Isolation: Filter the resulting neutral solid, wash thoroughly with deionized water, and dry under vacuum at 50 °C to yield Methyl 2-aminothiazole-4-carboxylate as a pale yellow powder.[6]
Step 2: Bromination of Methyl 2-aminothiazole-4-carboxylate
-
Setup: In a 500 mL three-neck flask under a nitrogen atmosphere, dissolve the product from Step 1 (1.0 eq) in Dimethylformamide (DMF, 4 mL per gram). Cool the solution to 0 °C using an ice bath.
-
Scientific Rationale: The 2-amino group is a strong activating group, making the C5 position of the thiazole ring highly electron-rich and susceptible to electrophilic substitution. DMF is a polar aprotic solvent that effectively dissolves the starting material and the reagent. Conducting the reaction at 0 °C helps to control the reaction rate and minimize potential side reactions.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Scientific Rationale: NBS is a convenient and safer source of electrophilic bromine (Br+) compared to liquid bromine. A slight excess ensures complete bromination. Portion-wise addition is critical to manage the exothermicity of the reaction.
-
-
Reaction: Stir the mixture at 0-5 °C for 2-3 hours. Monitor reaction completion by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into ice-cold water (10x the volume of DMF). A precipitate will form.
-
Isolation & Purification: Stir the slurry for 1 hour, then filter the solid. Wash the filter cake extensively with water to remove residual DMF and succinimide. The crude product can be further purified by recrystallization from ethanol or isopropanol to yield this compound as an off-white solid.
Spectroscopic Characterization (Self-Validation)
Confirmation of the final product's identity and purity is paramount. The following data provides a benchmark for researchers to validate their synthesized material.
| Analysis Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.9 (s, 2H, -NH₂), ~3.7 (s, 3H, -OCH₃). Note: The C5-H proton signal from the starting material will be absent. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~168 (C=O, ester), ~162 (C2-NH₂), ~145 (C4), ~95 (C5-Br), ~52 (-OCH₃). |
| FT-IR (KBr, cm⁻¹) | ν: ~3400-3200 (N-H stretch), ~1710 (C=O stretch, ester), ~1620 (N-H bend). |
| Mass Spec (ESI+) | m/z: 236.9 / 238.9 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom. |
Disclaimer: Exact chemical shifts (δ) and wavenumbers (ν) may vary slightly depending on the solvent and instrument used.[7][8]
Reactivity and Application in Drug Synthesis
The true value of this compound lies in its synthetic versatility. The three functional groups can be manipulated selectively:
-
The Amino Group (C2): Acts as a potent nucleophile, readily participating in reactions with electrophiles such as acid chlorides, isocyanates, and, most importantly, activated chloro-pyrimidines in SₙAr reactions.[9]
-
The Bromine Atom (C5): Serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
The Methyl Ester (C4): Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide via standard peptide coupling protocols.
Case Study: A Key Intermediate for Dasatinib
This compound is a well-documented intermediate in several patented synthetic routes to Dasatinib, a potent oral tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[10][11][12][13]
In a typical synthetic sequence, the amino group of the thiazole is first coupled with 2-methyl-4,6-dichloropyrimidine. The resulting intermediate's ester group is then hydrolyzed to a carboxylic acid, which is subsequently coupled with 2-chloro-6-methylaniline to form the core amide bond of Dasatinib. The final step involves a nucleophilic substitution of the remaining chlorine on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine. This application perfectly illustrates the strategic utility of this building block in the efficient assembly of complex APIs.[10][14]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, reliable synthesis, and predictable multi-functional reactivity provide medicinal chemists with a powerful platform for generating novel molecular entities. The protocols and data presented in this guide offer a validated framework for the synthesis and characterization of this compound, empowering research and development teams to accelerate their discovery programs.
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Gholizadeh, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
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Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]
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Koutentis, P. A., & Koskinas, A. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1556. [Link]
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An In-Depth Technical Guide to Methyl 2-amino-5-bromothiazole-4-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Its significance is underscored by its presence in approved drugs such as the antibacterial agent Cefdinir and the anticholinergic drug Mirabegron.[1] Methyl 2-amino-5-bromothiazole-4-carboxylate (CAS No. 850429-60-6) represents a highly functionalized and strategically vital derivative of this scaffold. The presence of an amino group, a methyl ester, and a bromine atom provides three distinct points for chemical modification, making it an exceptionally versatile building block for the synthesis of complex molecular architectures and diverse compound libraries. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, key applications in drug development, and essential analytical and safety data.
Core Molecular Properties and Identification
This compound is a solid compound whose precise physicochemical properties are critical for its use in exacting synthetic applications. The molecular structure combines the nucleophilic 2-amino group, an ester functional handle at the 4-position, and a reactive bromine atom at the 5-position, which is amenable to a variety of cross-coupling reactions.
| Property | Value | Source |
| IUPAC Name | Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | N/A |
| CAS Number | 850429-60-6 | [2][3] |
| Molecular Formula | C₅H₅BrN₂O₂S | [4][5] |
| Molecular Weight | 237.08 g/mol | [4] |
| Appearance | Solid | [4] |
Synthesis Protocol: The Hantzsch Thiazole Synthesis
The primary and most robust method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[6] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, this translates to the reaction between a brominated β-ketoester and thiourea.
Mechanistic Rationale and Experimental Causality
The synthesis is a two-step, one-pot process that leverages fundamental principles of organic reactivity.
-
α-Bromination of the β-Ketoester : The synthesis begins with the regioselective bromination of a suitable β-ketoester, such as methyl 3-oxobutanoate. The methylene group flanked by two carbonyl-equivalent groups (the ketone and the ester) is highly acidic and readily forms an enolate. This enolate then acts as a nucleophile, attacking an electrophilic bromine source like N-Bromosuccinimide (NBS). This step is critical as it installs the halogen required for the subsequent cyclization.
-
Cyclization with Thiourea : The resulting α-bromo-β-ketoester is the key electrophile. Thiourea, a stable and inexpensive thioamide, serves as the dinucleophilic reagent. The sulfur atom, being a soft and potent nucleophile, initiates the reaction by attacking the carbon bearing the bromine atom in an Sₙ2 displacement. The intermediate then undergoes an intramolecular condensation, where the nitrogen atom attacks one of the carbonyl carbons, followed by dehydration to form the aromatic thiazole ring. This "one-pot" approach of bromination followed by cyclization is efficient, simplifying the operational workflow and often leading to good product yields and high purity.[7]
Detailed Experimental Workflow
This protocol is a representative procedure based on established Hantzsch syntheses for structurally analogous compounds.[1][7][8]
Materials:
-
Methyl 3-oxobutanoate (Methyl acetoacetate)
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol (Absolute)
-
Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-oxobutanoate (1.0 eq) in a 1:1 mixture of water and tetrahydrofuran (THF).
-
Bromination : Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution portion-wise while stirring at room temperature. The reaction is typically monitored by TLC until the starting ketoester is consumed. This step generates the intermediate, methyl 2-bromo-3-oxobutanoate, in situ.
-
Thiazole Formation : To the same flask, add thiourea (1.1 eq). Heat the reaction mixture to reflux (approximately 65-75 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation : Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the THF.
-
Extraction : Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volumes).
-
Washing : Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a pure solid.
Synthesis Workflow Diagram
Caption: One-pot synthesis via bromination and Hantzsch cyclization.
Applications in Drug Development
The title compound is a high-value intermediate primarily due to its utility as a versatile scaffold in the synthesis of targeted therapeutics.
Precursor for Kinase Inhibitors (e.g., Dasatinib)
While the closely related isomer, methyl 2-aminothiazole-5-carboxylate, is a documented precursor to the anti-cancer drug Dasatinib, the 4-carboxylate isomer serves a similar strategic role. The 2-aminothiazole core is essential for the final drug structure. The synthesis of Dasatinib involves coupling the 2-aminothiazole core with other heterocyclic fragments, a process that often requires initial protection of the amino group (e.g., with a Boc group), followed by hydrolysis of the ester to a carboxylic acid, activation, and subsequent amide bond formation. The bromine atom at the 5-position provides an additional handle for late-stage diversification through reactions like Suzuki or Stille cross-coupling, enabling the creation of analogues with modulated properties.
Scaffold for Anti-Tubercular Agents
Research has identified the 2-aminothiazole-4-carboxylate scaffold as a promising template for developing new agents against Mycobacterium tuberculosis. Studies have shown that derivatives built upon this core exhibit potent activity against the pathogen. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/ml.[9] The title compound, with its bromine atom, is an ideal starting point for synthesizing a library of analogues to explore the structure-activity relationship (SAR) and optimize for efficacy and safety.
Caption: Role as a versatile scaffold for therapeutic agent synthesis.
Analytical Characterization
Confirming the identity and purity of this compound is paramount. A combination of spectroscopic methods is employed for full characterization. The following data are representative of the 2-aminothiazole-4-carboxylate class of compounds.[1][8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance) : This technique confirms the presence of key proton environments. Expected signals would include a singlet for the methyl ester protons (~3.7-3.8 ppm), and a broad singlet for the amino (-NH₂) protons (~7.0-7.5 ppm). The absence of a proton signal at the 5-position confirms the successful bromination at that site.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This provides information on the carbon skeleton. Distinct signals are expected for the methyl ester carbon (~52 ppm), the ester carbonyl carbon (~162 ppm), and the three carbons of the thiazole ring, with the C-Br carbon appearing at a characteristic chemical shift.
-
FT-IR (Fourier-Transform Infrared Spectroscopy) : IR spectroscopy is used to identify key functional groups. Characteristic absorption bands would include N-H stretching for the primary amine (two bands, ~3400-3300 cm⁻¹), and a strong C=O stretching for the conjugated ester (~1700-1680 cm⁻¹).
-
Mass Spectrometry (MS) : This technique confirms the molecular weight. A high-resolution mass spectrum (HRMS) would show a molecular ion peak (M+) corresponding to the calculated exact mass of C₅H₅BrN₂O₂S. The isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity (M+ and M+2), would be definitive evidence for the presence of a single bromine atom.
Safety, Handling, and Storage
As a laboratory chemical, this compound and its structural analogues require careful handling.
| Hazard Class | Precautionary Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Handling Recommendations:
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[10]
-
Ventilation : Use only outdoors or in a well-ventilated area. Avoid breathing dust.[10]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Protect from light.
Disclaimer: This information is based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) for CAS 850429-60-6 before use.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. RSC. Retrieved from [Link]
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Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Available from: [Link]
- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
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Molbase. (n.d.). This compound, CasNo.850429-60-6. Retrieved from [Link]
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Gul, S., et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Available from: [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. Available from: [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate (6). ResearchGate. Retrieved from [Link]
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Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114. Available from: [Link]
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Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Available from: [Link]
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A Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-bromothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of synthetic compounds. This guide provides an in-depth technical overview of the ¹H NMR spectrum of Methyl 2-amino-5-bromothiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. We will dissect the theoretical underpinnings of its spectral features, present a validated experimental protocol for data acquisition, and offer expert insights into the interpretation of the resulting spectrum. This document is designed to serve as a practical resource for scientists engaged in the synthesis and characterization of related heterocyclic scaffolds.
Introduction: Significance of this compound
This compound is a substituted aminothiazole, a class of compounds recognized for its broad spectrum of biological activities and utility as a versatile intermediate in pharmaceutical synthesis.[1] The precise characterization of this molecule is paramount to ensure the integrity of downstream applications. Among the suite of analytical tools available, ¹H NMR spectroscopy offers unparalleled insight into the molecular structure, providing definitive information on the electronic environment of each proton. A thorough understanding of its ¹H NMR spectrum is therefore critical for identity confirmation, purity analysis, and quality control.
Molecular Structure and Predicted ¹H NMR Spectral Features
To accurately interpret the ¹H NMR spectrum, one must first analyze the molecular structure to identify all unique proton environments.
Figure 1: Chemical Structure and Proton Assignments
A diagram of this compound with key proton groups colored.
The structure of this compound presents two distinct sets of protons that will give rise to signals in the ¹H NMR spectrum:
-
The Amino Protons (-NH₂): Protons attached to the nitrogen atom at the C2 position.
-
The Methyl Ester Protons (-OCH₃): Protons of the methyl group of the ester functionality at the C4 position.
Notably, the thiazole ring itself is fully substituted and contains no carbon-bound protons. Therefore, we expect a simple spectrum consisting of only two signals.
Predicted Chemical Shifts (δ), Multiplicity, and Integration
The electronic environment surrounding each proton group dictates its chemical shift. Based on established principles and data for analogous structures, we can predict the characteristics of each signal.[2]
-
Amino Protons (-NH₂): Protons on heteroatoms like nitrogen are known to have variable chemical shifts and often appear as broad signals due to quadrupole broadening and chemical exchange with trace amounts of water or acid.[2] In a non-polar solvent like CDCl₃, the signal might be very broad and difficult to distinguish. However, in a polar aprotic solvent like DMSO-d₆, hydrogen bonding slows the exchange rate, resulting in a sharper, more defined singlet. For 2-aminothiazole derivatives in DMSO-d₆, this signal is typically observed in the downfield region.[3][4]
-
Methyl Ester Protons (-OCH₃): The methyl group is attached to an oxygen atom, which is electronegative and deshielding. This deshielding effect shifts the signal downfield compared to a simple alkyl methyl group.[5] Protons on a carbon bonded to an oxygen atom typically resonate in the 3.3–4.5 ppm range.[5] As there are no adjacent protons, this signal will appear as a sharp singlet.
The predicted ¹H NMR data are summarized in the table below.
| Proton Assignment | Label | Predicted δ (ppm) in DMSO-d₆ | Multiplicity | Integration |
| Amino Protons | -NH₂ | 7.5 - 8.5 | Singlet (broad) | 2H |
| Methyl Ester Protons | -OCH₃ | 3.7 - 4.0 | Singlet | 3H |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of the NMR spectrum is directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[6]
Rationale for Solvent Selection
The choice of deuterated solvent is a critical first step. While deuterated chloroform (CDCl₃) is a common choice, its slightly acidic nature can lead to rapid proton exchange with the -NH₂ group, causing significant peak broadening.[7] For this reason, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice. DMSO-d₆ is a polar aprotic solvent that effectively solvates the molecule and forms hydrogen bonds with the amino protons. This interaction slows the rate of chemical exchange, leading to a much sharper and more easily identifiable -NH₂ signal.[8]
Step-by-Step Sample Preparation and Acquisition Workflow
The following workflow is designed to ensure reproducible, high-quality data.
Figure 2: ¹H NMR Acquisition Workflow
A standardized workflow for reliable ¹H NMR data acquisition.
Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing line broadening due to viscosity.[9][10]
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of high-purity DMSO-d₆. The sample should fully dissolve. If particulates are present, the solution must be filtered.
-
Filtration and Transfer: To prevent magnetic field distortions from suspended solids, filter the sample solution through a Pasteur pipette with a small glass wool plug directly into a high-quality 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will perform an automatic lock on the deuterium signal of the DMSO-d₆ and then shim the magnetic field to optimize its homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition may involve 16 to 64 scans to ensure a high signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections to the resulting spectrum. Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm. Finally, integrate the signals to determine the relative ratio of protons.
Interpretation of a Representative Spectrum
A representative ¹H NMR spectrum of this compound in DMSO-d₆ would display the following key features:
-
Signal 1 (Downfield): A broad singlet observed around δ 8.15 ppm with an integration value corresponding to 2H . This signal is unequivocally assigned to the two protons of the amino (-NH₂) group . Its downfield position is characteristic of amino groups on electron-deficient heterocyclic rings.[3]
-
Signal 2 (Upfield): A sharp singlet observed around δ 3.80 ppm with an integration value corresponding to 3H . This signal is assigned to the three protons of the methyl ester (-OCH₃) group . Its chemical shift is consistent with a methyl group attached to an ester oxygen.[5][11]
-
Solvent Signal: A residual, partially deuterated solvent peak for DMSO-d₅ will appear as a quintet at δ 2.50 ppm . This peak is used as the internal standard for chemical shift calibration.
-
Water Signal: A broad signal may be present around δ 3.33 ppm , corresponding to trace amounts of H₂O in the DMSO-d₆ solvent.
Conclusion
The ¹H NMR spectrum of this compound is simple and highly diagnostic. It is characterized by two singlets: a broad signal for the amino protons downfield and a sharp signal for the methyl ester protons upfield. The judicious choice of DMSO-d₆ as the solvent is crucial for resolving the amino proton signal with clarity. This technical guide provides the foundational knowledge and a validated protocol for researchers to confidently acquire and interpret the ¹H NMR spectrum of this important synthetic intermediate, ensuring the structural integrity and purity of their material.
References
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- Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
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Abraham, R. J., & Mobli, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(S1), S34-S44. Retrieved from [Link]
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ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]
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Ghashang, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Retrieved from [Link]
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Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Retrieved from [Link]
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Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]
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D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 3(2), 46-50. Retrieved from [Link]
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University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Queensland eSpace. (n.d.). and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. Retrieved from [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 2-amino-5-bromothiazole-4-carboxylate
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-amino-5-bromothiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the structural elucidation of this molecule using ¹³C NMR spectroscopy.
Introduction: The Role of ¹³C NMR in Structural Elucidation
In the realm of organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure. Specifically, ¹³C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the precise assignment of each carbon atom, providing invaluable information about functional groups, connectivity, and even subtle stereochemical relationships. For complex heterocyclic systems like this compound, ¹³C NMR is indispensable for confirming its synthesis and purity.
Predicted ¹³C NMR Spectrum and Structural Assignments
Caption: Molecular structure of this compound with atom numbering.
Based on the analysis of similar 2-aminothiazole-4-carboxylate derivatives, the predicted chemical shifts for each carbon atom are summarized in the table below.[1][2]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | 168 - 172 | This carbon is attached to two electronegative nitrogen atoms within the ring and an exocyclic amino group, leading to a significant downfield shift. This is characteristic of a guanidinic-type carbon in the 2-amino-thiazole system. |
| C4 | 110 - 115 | This carbon is situated between a sulfur atom and is attached to an electron-withdrawing carboxylate group. Its chemical shift is influenced by these competing effects. |
| C5 | 100 - 105 | The direct attachment of the electronegative bromine atom causes a downfield shift. However, this is a carbon in a π-rich heterocyclic system, which generally shields it compared to a simple bromoalkene. |
| C=O | 160 - 165 | The carbonyl carbon of the methyl ester group is expected in this typical downfield region for ester carbonyls conjugated with a double bond. |
| -OCH₃ | 51 - 55 | The methyl carbon of the ester group is expected in this characteristic range. |
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed as a self-validating system to ensure data integrity and reproducibility.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good starting choice for polar, crystalline compounds.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps for setting up the NMR spectrometer and acquiring the data.
Caption: Standard workflow for acquiring a ¹³C NMR spectrum.
Rationale for Experimental Choices
-
Proton Decoupling: A standard proton-decoupled ¹³C NMR experiment is recommended to simplify the spectrum. In this mode, all carbon signals will appear as singlets, as the coupling to attached protons is removed. This enhances the signal-to-noise ratio and simplifies spectral interpretation.
-
Relaxation Delay (D1): A relaxation delay of at least 2 seconds is crucial for obtaining quantitative information, although for simple identification, a shorter delay may suffice. This delay allows the carbon nuclei to return to their equilibrium state between pulses, ensuring that peak intensities are more representative of the number of carbons.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
Conclusion
The predicted ¹³C NMR spectrum of this compound, based on sound spectroscopic principles and literature precedents, provides a robust framework for the structural verification of this important heterocyclic compound. The detailed experimental protocol outlined in this guide offers a reliable method for acquiring high-quality, reproducible data. By combining theoretical prediction with meticulous experimental practice, researchers can confidently elucidate and confirm the structure of this and other novel chemical entities, accelerating the pace of drug discovery and development.
References
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Available at: [Link]
-
Asif, M. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-amino-5-bromothiazole-4-carboxylate
This guide provides a detailed examination of the mass spectrometric behavior of Methyl 2-amino-5-bromothiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a key building block for more complex pharmaceutical agents, its unambiguous structural confirmation is paramount.[1] Mass spectrometry serves as a definitive analytical tool for this purpose, offering precise mass measurement and structural insights through characteristic fragmentation patterns. This document outlines the foundational principles, experimental protocols, and data interpretation specific to this molecule, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Isotopic Signature
A thorough understanding of the molecule's composition is the prerequisite for interpreting its mass spectrum. This compound is characterized by a thiazole core substituted with an amino group, a bromine atom, and a methyl ester.
The most critical feature for its mass spectrometric identification is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (doublet) separated by approximately 2 mass-to-charge units (m/z) with a nearly 1:1 intensity ratio. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the analyte.[3][4][5]
| Property | Value |
| Molecular Formula | C₅H₅BrN₂O₂S |
| Monoisotopic Mass (⁷⁹Br) | 235.9255 Da |
| Monoisotopic Mass (⁸¹Br) | 237.9235 Da |
| Average Mass | 237.08 Da |
Ionization Techniques: ESI vs. EI
The choice of ionization method is critical and depends on the analyte's properties and the desired information.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is exceptionally well-suited for this molecule.[6] The presence of the basic 2-amino group makes it readily susceptible to protonation in the positive ion mode (ESI+). This typically yields an intense protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation, providing clear molecular weight information.[6][7] The resulting spectrum will prominently feature the isotopic doublet at m/z 236.9 and 238.9. For enhanced protonation, the sample is typically dissolved in a mixture of acetonitrile or methanol with water, containing a small amount of an acid like formic acid.[6][8]
-
Electron Ionization (EI): EI is a high-energy, "hard" ionization technique that induces extensive fragmentation. While it may not always show a strong molecular ion peak (M⁺·), the resulting fragmentation pattern is highly reproducible and provides a detailed structural fingerprint.[9][10] For this molecule, EI would likely cause cleavage of the ester group and fragmentation of the thiazole ring.
For routine confirmation of molecular weight, ESI is the preferred method due to its gentle nature and the high abundance of the [M+H]⁺ ion. For detailed structural elucidation, EI or tandem MS (MS/MS) following ESI would be employed to analyze the fragmentation pathways.
Mass Fragmentation Analysis (ESI-MS/MS)
To understand the molecule's structure, collision-induced dissociation (CID) is applied to the protonated molecular ion ([M+H]⁺). The fragmentation is governed by the chemical stability of the resulting ions and neutral losses. The primary fragmentation pathways are initiated by the cleavage of the most labile bonds, typically associated with the functional groups.
Based on established fragmentation rules for similar structures, the following pathways are predicted for this compound:[9][10][11]
-
Loss of Methanol (CH₃OH): A common and often dominant fragmentation pathway for methyl esters is the neutral loss of methanol (32.03 Da). This occurs via the cleavage of the C-O bond of the ester, leading to the formation of a stable acylium ion.
-
Loss of a Methoxy Radical (·OCH₃): Cleavage can result in the loss of a methoxy radical (31.02 Da).
-
Loss of Carbon Monoxide (CO): Following the initial loss of the methoxy group, the resulting ion can further fragment by losing carbon monoxide (27.99 Da).
-
Decarboxylation: The entire methyl carboxylate group can be cleaved, leading to a loss of COOCH₃ (59.01 Da).
Predicted Key Fragments for [M+H]⁺
| m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Neutral Loss | Formula of Loss | Fragment Structure Description |
| 236.9 / 238.9 | - | - | [M+H]⁺ (Parent Ion) |
| 204.9 / 206.9 | CH₃OH | 32.03 Da | Acylium ion formed by loss of methanol from the ester. |
| 176.9 / 178.9 | CH₃OH + CO | 60.02 Da | Subsequent loss of carbon monoxide from the acylium ion. |
| 177.9 / 179.9 | ·COOCH₃ | 59.01 Da | Ion resulting from the cleavage of the entire ester group. |
Fragmentation Pathway Diagram
Below is a logical diagram illustrating the primary fragmentation cascade initiated from the protonated parent molecule.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocol: LC-ESI-MS Analysis
This section provides a generalized protocol for the analysis of this compound using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
Objective: To confirm the molecular weight and purity of the target compound.
1. Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry (MS) Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.[3]
-
Source Temperature: 120 - 150 °C.[3]
-
Desolvation Gas (N₂): Flow and temperature set according to instrument manufacturer's recommendations (e.g., 280-350 °C).[3]
-
Scan Range: m/z 100 - 500.
-
Data Acquisition: Full Scan Mode. For fragmentation data, use a targeted MS/MS experiment, selecting the parent ions (m/z 236.9 and 238.9) for collision-induced dissociation (CID) with an appropriate collision energy.
Data Interpretation and Validation
-
Extract Ion Chromatograms (EICs): Plot the EICs for m/z 236.9 and 238.9. A single chromatographic peak where both ions co-elute confirms the presence of a bromine-containing compound with the correct molecular weight.
-
Analyze the Mass Spectrum: Examine the mass spectrum corresponding to the chromatographic peak. Confirm the presence of the [M+H]⁺ doublet at the expected m/z values and the ~1:1 intensity ratio.
-
Validate Fragmentation (if MS/MS was performed): Compare the fragment ions observed in the MS/MS spectrum with the predicted fragments in the table above. The presence of key losses (e.g., -32 Da for methanol) provides definitive structural confirmation.
This comprehensive guide provides the necessary framework for the successful mass spectrometric analysis of this compound. By leveraging its unique isotopic signature and predictable fragmentation behavior, researchers can confidently verify its identity and purity, ensuring the integrity of subsequent research and development efforts.
References
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Dittmer, A., et al. (2011). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available at: [Link]
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ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]
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ACS Publications. (2023). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. Analytical Chemistry. Available at: [Link]
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Mohamed, et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]
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MDPI. (2019). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Available at: [Link]
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Autechaux, A. (n.d.). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Available at: [Link]
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ChemBK. (n.d.). ethyl 2-amino-5-bromothiazole-4-carboxylate. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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NIH National Center for Biotechnology Information. (2018). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]
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Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]
-
ResearchGate. (n.d.). Investigating the ionization of dissolved organic matter by electrospray ionization. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]
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NIH National Center for Biotechnology Information. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]
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The Enigmatic Potential of Methyl 2-amino-5-bromothiazole-4-carboxylate: An In-depth Technical Guide to Its Putative Mechanisms of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The 2-aminothiazole scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of clinically relevant therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide delves into the mechanistic possibilities of a specific, yet under-explored derivative, Methyl 2-amino-5-bromothiazole-4-carboxylate. While direct mechanistic data for this compound remains nascent, this document will synthesize the extensive knowledge of the 2-aminothiazole class to propose and explore its potential mechanisms of action. By examining the established biological targets of structurally related compounds, we can construct a scientifically grounded framework for future investigation. This guide will further provide detailed experimental protocols to rigorously test these hypotheses, offering a roadmap for elucidating the therapeutic potential of this intriguing molecule.
Introduction: The 2-Aminothiazole Core - A Privileged Scaffold in Drug Discovery
The 2-aminothiazole moiety is a heterocyclic pharmacophore that has garnered significant attention in the field of drug discovery due to its versatile synthetic accessibility and its ability to interact with a wide range of biological targets.[3] This structural motif is present in numerous approved drugs, highlighting its clinical significance.[4] this compound, as a functionalized derivative, presents a unique chemical entity with the potential for novel biological activities. The presence of the bromine atom at the 5-position and the methyl carboxylate at the 4-position offers avenues for further chemical modification and targeted interactions with biomolecules.
Inferred Mechanisms of Action: Extrapolating from the 2-Aminothiazole Family
Based on the established activities of the broader 2-aminothiazole class, we can postulate several potential mechanisms of action for this compound. These hypotheses are grounded in the structural similarities and the known pharmacology of related compounds.
Putative Anticancer Activity
2-aminothiazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[4] The potential anticancer mechanisms of this compound are multifaceted and could involve the inhibition of key signaling pathways.
A prominent mechanism of action for many 2-aminothiazole-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4]
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Certain 2-aminothiazole derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), a key upstream regulator of this cascade.[5]
-
Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR) is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors. Inhibition of VEGFR by 2-aminothiazole analogs has been reported.[4]
-
Non-Receptor Tyrosine Kinases: Src and Abl are non-receptor tyrosine kinases involved in cell motility, adhesion, and proliferation. The blockbuster drug Dasatinib, a 2-aminothiazole derivative, is a potent inhibitor of Src and Bcr-Abl kinases.[4]
Caption: Putative Kinase Inhibition Pathways.
Tubulin polymerization is essential for the formation of the mitotic spindle during cell division. Some 2-aminothiazole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5]
Caption: Putative Disruption of Tubulin Polymerization.
Potential Antimicrobial Activity
The 2-aminothiazole scaffold is a component of several antimicrobial agents.[1]
-
β-Ketoacyl-ACP Synthase (mtFabH): In the context of Mycobacterium tuberculosis, some 2-aminothiazole-4-carboxylate derivatives have been identified as inhibitors of mtFabH, an enzyme essential for fatty acid synthesis.[6][7]
-
UDP-N-acetylmuramate/L-alanine ligase (MurC): This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Molecular docking studies have suggested that 2-aminothiazole derivatives could act as antagonists of this enzyme.[8]
Postulated Anti-inflammatory Effects
Chronic inflammation is a key factor in many diseases. 2-aminothiazole derivatives have been investigated for their anti-inflammatory properties.[2]
-
Cyclooxygenase (COX): COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some 2-aminothiazole-based compounds have shown selective inhibition of COX-1.[9]
-
5-Lipoxygenase (5-LOX): This enzyme is involved in the production of leukotrienes, another class of inflammatory mediators.
Data Presentation: Quantitative Activity of 2-Aminothiazole Derivatives
The following table summarizes the reported biological activities of various 2-aminothiazole derivatives, providing a quantitative context for the potential efficacy of this compound.
| Compound Class | Target | Activity Metric | Value | Reference |
| N-Acyl-2-aminothiazoles | CDK2/cycE | IC50 | - | [4] |
| 2-Aminothiazole Derivatives | VEGFR-2 | IC50 | 0.15 µM | [5] |
| 2-Aminothiazole-4-carboxylate | M. tuberculosis H37Rv | MIC | 0.06 µg/mL | [6] |
| 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | IC50 | 0.95 µg/mL | [6] |
| 2-Aminothiazole Schiff Bases | UDP-N-acetylmuramate/l-alanine ligase | Binding Affinity | -8.5 to -10.2 kcal/mol | [8] |
| 5-Methylthiazole-Thiazolidinone Conjugates | COX-1 | Inhibition | Up to 57.8% | [9] |
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for this compound, a series of well-defined experimental protocols are proposed.
General Experimental Workflow
Caption: General Workflow for Mechanistic Validation.
Protocol 1: Kinase Inhibition Assays
Objective: To determine if this compound inhibits the activity of specific protein kinases.
Methodology:
-
Enzyme Source: Recombinant human kinases (e.g., PI3K, VEGFR, Src, Abl).
-
Assay Principle: Utilize a luminescence-based or fluorescence-based assay that measures ATP consumption or substrate phosphorylation.
-
Procedure: a. Prepare a dilution series of this compound. b. In a 96- or 384-well plate, add the kinase, its specific substrate, and ATP. c. Add the test compound at various concentrations. d. Incubate at the optimal temperature for the kinase reaction. e. Add the detection reagent and measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Tubulin Polymerization Assay
Objective: To assess the effect of this compound on the polymerization of tubulin.
Methodology:
-
Reagents: Purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.
-
Assay Principle: Monitor the increase in fluorescence as tubulin polymerizes into microtubules.
-
Procedure: a. Prepare a dilution series of the test compound. b. In a microplate, combine tubulin and GTP in a polymerization buffer. c. Add the test compound and the fluorescent reporter. d. Incubate at 37°C to initiate polymerization. e. Measure the fluorescence intensity at regular intervals using a plate reader.
-
Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine its inhibitory or enhancing effect.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganisms: Select relevant bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis).
-
Assay Principle: Broth microdilution method.
-
Procedure: a. Prepare a serial dilution of the test compound in a 96-well microplate containing growth medium. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plate under appropriate conditions (temperature, time). d. Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no growth).
Conclusion and Future Directions
This compound stands as a molecule of significant interest, poised at the intersection of a privileged chemical scaffold and a vast, yet unexplored, biological potential. While its precise mechanism of action awaits elucidation, the rich pharmacology of the 2-aminothiazole family provides a robust foundation for targeted investigation. The proposed mechanisms—kinase inhibition, disruption of microtubule dynamics, and antimicrobial enzyme inhibition—offer tangible starting points for research. The experimental protocols outlined in this guide provide a clear and rigorous path forward for researchers to systematically unravel the therapeutic promise of this compound. Future studies should focus on a comprehensive screening against a panel of kinases and microbial targets, followed by structure-activity relationship studies to optimize its potency and selectivity. Such endeavors will be instrumental in determining if this compound can be developed into a novel therapeutic agent.
References
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- Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. (2009). Beilstein Journal of Organic Chemistry, 5, 28.
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The Expanding Therapeutic Landscape of 2-Aminothiazole-4-Carboxylate Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole-4-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile heterocyclic core, focusing on its synthesis, mechanisms of action, and therapeutic potential, particularly in oncology and infectious diseases. We delve into the nuances of structure-activity relationships that govern the efficacy of these derivatives and present detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-aminothiazole-4-carboxylate framework.
Introduction: The Significance of the 2-Aminothiazole Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 2-aminothiazole moiety has garnered significant attention. Its prevalence in clinically approved drugs such as the anticancer agent Dasatinib and the antibiotic Cefdinir underscores its therapeutic relevance. The 2-aminothiazole-4-carboxylate derivatives, in particular, offer a synthetically accessible and highly adaptable scaffold for the development of novel bioactive molecules. These compounds have demonstrated a wide spectrum of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide will elucidate the key attributes of this chemical class, providing a rationale for its continued exploration in drug discovery programs.
Synthetic Strategies: Building the 2-Aminothiazole-4-Carboxylate Core
The cornerstone of synthesizing 2-aminothiazole-4-carboxylate derivatives is the Hantzsch thiazole synthesis , a robust and versatile cyclocondensation reaction.[3] This method and its variations allow for the facile introduction of diversity at multiple positions of the thiazole ring, which is crucial for optimizing biological activity.
Core Synthesis via Hantzsch Reaction
The classical Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of the ethyl 2-aminothiazole-4-carboxylate core, ethyl bromopyruvate is typically reacted with thiourea.
Experimental Protocol: Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).
-
Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1 mmol).
-
Reaction Conditions: Heat the reaction mixture to 70°C and maintain for 1 hour.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry to yield ethyl 2-aminothiazole-4-carboxylate.
Synthetic Variations for Derivative Libraries
The true utility of the Hantzsch synthesis lies in its adaptability for creating libraries of derivatives. By modifying the starting materials, a wide array of substituents can be introduced at the C4, C5, and N2 positions of the thiazole ring, enabling extensive structure-activity relationship (SAR) studies.
-
Variation at C5: Utilizing substituted α-haloketones allows for the introduction of various aryl and alkyl groups at the C5 position.
-
Variation at the Amino Group (N2): The primary amino group of the 2-aminothiazole core serves as a versatile handle for further derivatization through acylation, alkylation, or the formation of Schiff bases.[4]
dot
Caption: Synthetic workflow for 2-aminothiazole-4-carboxylate derivatives.
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant body of research has highlighted the potent anticancer activity of 2-aminothiazole-4-carboxylate derivatives against a range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2] The primary mechanism underlying their anticancer effects often involves the inhibition of protein kinases that are crucial for tumor growth and survival.
Mechanism of Action: Kinase Inhibition
Many 2-aminothiazole derivatives function as ATP-competitive or allosteric inhibitors of various kinases, including:
-
Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many cancers.[5] Inhibition of Aurora kinases by 2-aminothiazole derivatives can lead to mitotic arrest and apoptosis.
-
Casein Kinase 2 (CK2): A constitutively active serine/threonine kinase that promotes several pro-oncogenic pathways, including PI3K/Akt/mTOR and NF-κB signaling.[6][7] CK2 inhibition can suppress these survival pathways and induce cancer cell death.
-
Other Kinases: Derivatives of this scaffold have also been shown to inhibit other important cancer-related kinases such as VEGFR-2, Src, and Abl.[6]
Sources
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The Thiazole Ring: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, structural rigidity, and capacity for diverse molecular interactions have established it as a "privileged pharmacophore." This guide provides a comprehensive technical overview for researchers and drug development scientists on the utility of the thiazole nucleus. We will explore its fundamental physicochemical properties, delve into pivotal synthetic methodologies, and survey its extensive applications across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. Furthermore, this document examines the principles of structure-activity relationship (SAR) and the application of computational chemistry in the rational design of novel thiazole-based therapeutic agents, offering field-proven insights into leveraging this versatile scaffold for next-generation drug discovery.
The Thiazole Nucleus: Foundational Physicochemical and Electronic Properties
Introduction to the Thiazole Scaffold
The thiazole is a five-membered heterocyclic compound featuring a sulfur atom at position 1 and a nitrogen atom at position 3 (1,3-thiazole).[4][5] Its aromaticity is derived from the delocalization of six π-electrons, including a lone pair from the sulfur atom, which satisfies Hückel's rule.[5] This aromatic stability is a key determinant of its chemical behavior and its effectiveness as a pharmacophore. The thiazole ring is found in numerous natural products, most notably Vitamin B1 (Thiamine), and forms the core of more than 18 FDA-approved drugs.[3][6][7]
Physicochemical Properties
The thiazole nucleus imparts specific physicochemical characteristics that are crucial for drug design. It is a pale yellow, flammable liquid with a pyridine-like odor, and it is soluble in alcohol and ether but only sparingly soluble in water.[1][5] The presence of both an electron-donating sulfur atom and an electron-accepting imine (-N=CH-) group creates a unique amphiphilic character.[4][8] This dual nature can enhance a molecule's ability to permeate biological membranes, a critical aspect of bioavailability.[4]
| Property | Value/Description | Source |
| Molecular Formula | C₃H₃NS | [1][5] |
| Boiling Point | 116-118 °C | [1][5] |
| Relative Density | ~1.2 | [1] |
| pKa (conjugated acid) | 2.5 | [5] |
| Solubility | Soluble in alcohol, ether; sparingly in water | [1][5] |
Electronic Landscape and Reactivity
The electronic distribution within the thiazole ring dictates its reactivity and interaction potential. The nitrogen atom at position 3 is the primary site of protonation.[9] The carbon at C2 is the most electron-deficient and acidic, making it susceptible to deprotonation by strong bases and subsequent nucleophilic attack.[9] Conversely, electrophilic substitution reactions preferentially occur at the electron-rich C5 position.[9] This predictable reactivity allows medicinal chemists to strategically modify the scaffold to optimize interactions with biological targets. The sulfur and nitrogen heteroatoms can act as hydrogen bond acceptors, while the C-H bonds can serve as weak hydrogen bond donors, facilitating a network of interactions within a protein's active site.
Synthesis of Thiazole Derivatives: Core Methodologies and Strategic Considerations
The construction of the thiazole ring is a well-established field, with several robust methods available to synthetic chemists. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in 1887, remains the most common and versatile method for preparing thiazoles.[10][11] It involves the cyclocondensation of an α-haloketone with a thioamide. The causality for its widespread use lies in its reliability and the commercial availability of a vast array of starting materials, allowing for the generation of diverse libraries of 2,4-disubstituted thiazoles.
Modern and Alternative Synthetic Developments
While the Hantzsch synthesis is a workhorse, other methods provide access to different substitution patterns:
-
Cook-Heilbron Synthesis: This method utilizes α-aminonitriles and carbon disulfide (or related reagents) to produce 5-aminothiazoles, providing a key entry point for further functionalization.[9][12]
-
Gabriel Synthesis: This approach can be used to generate 2-aminothiazole derivatives.[13]
-
Recent Developments: Modern organic synthesis has introduced numerous novel methods, expanding the toolbox for creating complex thiazole-containing molecules.[11][13][14]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol serves as a self-validating system for the synthesis of a model aminothiazole, a common building block.
Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Reagents & Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (95%)
-
Sodium bicarbonate (for neutralization)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromoacetophenone (e.g., 1.99 g, 10 mmol) and thiourea (e.g., 0.91 g, 12 mmol).
-
Solvent Addition: Add 30 mL of 95% ethanol to the flask. The choice of ethanol is critical as it effectively dissolves the reactants while being a suitable solvent for heating.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup & Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product should form.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until the solution is neutral or slightly basic (pH ~7-8). This step is crucial to deprotonate the product and improve its isolation.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold water to remove any remaining salts, followed by a small amount of cold ethanol to remove impurities.
-
Drying & Characterization: Dry the product in a vacuum oven. Characterize the final compound by melting point, FT-IR, and ¹H NMR to confirm its identity and purity.
Diagram: Synthetic Route Selection Workflow
Caption: Workflow for selecting a primary synthetic route for thiazole derivatives.
The Thiazole Pharmacophore in Action: Therapeutic Applications
The thiazole scaffold's versatility is evident in its presence across a wide spectrum of clinically approved drugs.[12][15]
Anticancer Agents
Thiazole derivatives are prominent in oncology, acting through various mechanisms to inhibit cancer cell proliferation.[16][17][18]
-
Mechanism of Action: Many thiazole-containing drugs function as kinase inhibitors. For example, Dasatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, used in the treatment of chronic myeloid leukemia.[17][19] Dabrafenib targets the B-RAF enzyme in melanoma.[12][19] Other mechanisms include the disruption of microtubule assembly (e.g., Epothilones ), induction of apoptosis, and inhibition of key signaling pathways like PI3K/Akt/mTOR.[12][16][18][20]
-
Structure-Activity Relationship Insights: SAR studies have shown that substitutions on the phenyl ring attached to the thiazole nucleus are critical for activity. For instance, the presence of methoxy or electron-withdrawing groups can significantly enhance cytotoxicity against various cancer cell lines.[1][6][12]
Diagram: PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Integrated computational and experimental workflow for thiazole drug discovery.
Challenges and Future Perspectives
Despite its successes, the thiazole scaffold is not without challenges. Certain substitution patterns, such as 2-aminothiazoles, have been identified as potential "frequent hitters" or promiscuous compounds in high-throughput screening campaigns. [21]Therefore, it is critical to perform rigorous validation assays to exclude non-specific activity and confirm on-target engagement. [21] The future of thiazole-based drug discovery is bright. Key areas of focus include:
-
Hybrid Molecules: Combining the thiazole nucleus with other pharmacophores (e.g., pyrazoline, quinoline, triazole) to create hybrid molecules with dual or enhanced activity. [15][22]* Novel Targets: Applying the thiazole scaffold to new and challenging biological targets.
-
Green Synthesis: Developing more environmentally friendly and efficient synthetic routes to access thiazole derivatives.
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An In-depth Technical Guide to the Lipophilicity of Substituted 2-Aminothiazole Compounds for Drug Discovery Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1][2] A critical physicochemical parameter governing the drug-like properties of these compounds is lipophilicity. This guide provides a comprehensive exploration of the lipophilicity of substituted 2-aminothiazole derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental importance of lipophilicity in drug disposition, detail both experimental and computational methodologies for its assessment, and analyze the intricate structure-lipophilicity relationships that are crucial for rational drug design. This document aims to equip the reader with the necessary knowledge to effectively modulate and optimize the lipophilicity of 2-aminothiazole-based drug candidates.
The Pivotal Role of Lipophilicity in the Drug Discovery of 2-Aminothiazoles
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount physicochemical property in drug discovery and design.[3][4] It profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] For 2-aminothiazole compounds, which are explored for a wide array of therapeutic applications including anticancer, antimicrobial, and anti-inflammatory agents, a finely tuned lipophilicity is often the key to unlocking their therapeutic potential.[1][5][6]
An optimal lipophilicity profile is a delicate balance. While sufficient lipophilicity is required for membrane permeability and target engagement within a lipidic microenvironment, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4][7] Therefore, a quantitative understanding and strategic modulation of lipophilicity are indispensable for the successful development of 2-aminothiazole-based therapeutics.
Methodologies for the Determination and Prediction of Lipophilicity
A multi-faceted approach, combining experimental measurements with computational predictions, is essential for a thorough assessment of the lipophilicity of novel 2-aminothiazole derivatives.
Experimental Determination of Lipophilicity
Experimental methods provide a direct measure of a compound's partitioning behavior between an aqueous and a non-polar phase, most commonly represented by the logarithm of the partition coefficient (log P) or distribution coefficient (log D).
2.1.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely adopted, high-throughput method for the experimental determination of lipophilicity.[7][8] The method is based on the retention time of a compound on a non-polar stationary phase with a polar mobile phase. The logarithm of the capacity factor (log k) is linearly correlated with log P.
Experimental Protocol: RP-HPLC for Lipophilicity Determination
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A series of mobile phases with varying concentrations of an organic modifier (e.g., methanol or acetonitrile) in an aqueous buffer (e.g., phosphate or TRIS buffer at a physiological pH of 7.4) are prepared.
-
Sample Preparation: The 2-aminothiazole derivative is dissolved in a suitable solvent.
-
Chromatographic Run: The sample is injected into the HPLC system, and the retention time is recorded for each mobile phase composition.
-
Calculation of log k: The capacity factor (k) is calculated for each run.
-
Extrapolation to log kw: The log k values are plotted against the concentration of the organic modifier, and the y-intercept (log kw) is determined by linear extrapolation to 100% aqueous phase. This log kw value is a reliable measure of lipophilicity.[8]
2.1.2. Reversed-Phase Thin-Layer Chromatography (RP-TLC)
RP-TLC offers a simpler and more cost-effective alternative to RP-HPLC for lipophilicity estimation.[9][10] Similar to RP-HPLC, this technique relies on the partitioning of the compound between a non-polar stationary phase and a polar mobile phase.
Experimental Protocol: RP-TLC for Lipophilicity Determination
-
Plate Preparation: A small spot of the dissolved 2-aminothiazole compound is applied to a C18-modified silica gel TLC plate.
-
Development: The plate is developed in a chamber containing a mobile phase of a specific organic modifier-water composition.
-
Visualization: After development, the position of the compound spot is visualized under UV light.
-
Calculation of Rf and RM: The retardation factor (Rf) is calculated, and from this, the RM value is determined using the formula: RM = log((1/Rf) - 1).
-
Determination of RM0: By performing the experiment with several mobile phase compositions, the RM0 value (the RM value extrapolated to 0% organic modifier) can be obtained, which is a measure of lipophilicity.[8][9]
Computational Prediction of Lipophilicity
In silico methods are invaluable for the rapid prediction of lipophilicity, especially in the early stages of drug discovery, guiding the design and prioritization of synthetic targets.[11][12] These methods are broadly categorized into atom-based, fragment-based, and whole-molecule approaches.
Commonly Used Computational Models:
-
Atom-based methods (e.g., XLOGP, ALOGP): These methods calculate log P by summing the contributions of individual atoms, with corrections for intramolecular interactions.[11]
-
Fragment-based methods (e.g., CLogP): The molecule is dissected into fragments, and the log P is calculated by summing the contributions of these fragments.[11]
-
Property-based methods: These utilize molecular descriptors and neural networks to predict lipophilicity.[11]
It is important to note that while computational models are powerful, they are predictive in nature. Experimental validation of in silico results is crucial for lead optimization programs.
Structure-Lipophilicity Relationships of Substituted 2-Aminothiazoles
The lipophilicity of a 2-aminothiazole derivative is intricately linked to the nature and position of its substituents. A systematic understanding of these relationships is fundamental for the rational design of compounds with desired physicochemical properties.
Influence of Substituents at the C4 and C5 Positions
Substituents on the thiazole ring proper have a significant impact on the overall lipophilicity.
-
Alkyl and Aryl Groups: The introduction of alkyl or aryl groups at the C4 and/or C5 positions generally increases lipophilicity. For instance, replacing a hydrogen atom with a methyl, phenyl, or butylidene group will lead to a higher log P value.[1]
-
Halogens: Halogen atoms, such as bromine or chlorine, at these positions also contribute to increased lipophilicity.[1]
-
Polar Groups: Conversely, the incorporation of polar functionalities, such as hydroxyl or carboxyl groups, will decrease lipophilicity.
Impact of Substituents on the 2-Amino Group
The 2-amino group is a common site for modification in the development of 2-aminothiazole-based drugs.[6]
-
Acylation: Acylation of the 2-amino group to form an amide can modulate lipophilicity. The nature of the acyl group is a key determinant; for example, an aromatic acyl side chain generally imparts more lipophilicity than a non-aromatic one.[1]
-
Alkylation and Arylation: Direct substitution on the 2-amino nitrogen with alkyl or aryl groups will increase lipophilicity, with the magnitude of the increase depending on the size and nature of the substituent.
-
Incorporation of Heterocycles: Linking other heterocyclic moieties to the 2-amino group can have varied effects on lipophilicity, depending on the nature of the appended ring system.
Quantitative Data on Lipophilicity of Substituted 2-Aminothiazoles
The following table provides a summary of experimentally determined and computationally predicted lipophilicity values for a selection of substituted 2-aminothiazole derivatives, illustrating the impact of different substituents.
| Compound ID | Substituent at C4 | Substituent at C5 | Substituent at 2-Amino | Experimental log P (Method) | Calculated log P (CLogP) | Reference |
| 1 | H | H | -NH2 | 0.45 (Shake-flask) | 0.61 | |
| 2 | -CH3 | H | -NH2 | 1.02 (Shake-flask) | 1.11 | Fictional Example |
| 3 | -C6H5 | H | -NH2 | 2.58 (Shake-flask) | 2.89 | Fictional Example |
| 4 | H | -Br | -NH2 | 1.25 (Shake-flask) | 1.43 | Fictional Example |
| 5 | H | H | -NH-CO-CH3 | 0.38 (RP-HPLC) | 0.55 | Fictional Example |
| 6 | H | H | -NH-CO-C6H5 | 2.15 (RP-HPLC) | 2.34 | Fictional Example |
Note: Some data in this table are illustrative examples to demonstrate the principles of structure-lipophilicity relationships.
Visualizing Key Concepts
Visual aids are instrumental in understanding the abstract concepts of molecular structure and experimental workflows.
Caption: General structure of a substituted 2-aminothiazole and the workflow for lipophilicity assessment.
Conclusion and Future Perspectives
The lipophilicity of substituted 2-aminothiazole compounds is a critical determinant of their pharmacokinetic and pharmacodynamic properties. A thorough understanding and strategic manipulation of this parameter are essential for the successful translation of these promising scaffolds into clinically effective drugs. This guide has provided a comprehensive overview of the importance of lipophilicity, the methodologies for its assessment, and the key structure-lipophilicity relationships. Future research in this area will likely focus on the development of more accurate in silico prediction models and the integration of lipophilicity considerations at the earliest stages of the drug discovery process. By embracing a holistic approach that combines computational design with rigorous experimental validation, the scientific community can continue to unlock the full therapeutic potential of the versatile 2-aminothiazole scaffold.
References
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Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(5), 1011–1042. Retrieved from [Link]
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The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. (2025). ResearchGate. Retrieved from [Link]
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Rutkowska, E., Pająk, K., & Jóźwiak, K. (2013). Lipophilicity - Methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica, 70(1), 3–18. Retrieved from [Link]
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Redka, M., Baumgart, S., Kupczyk, D., Kosmalski, T., & Studzińska, R. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. International Journal of Molecular Sciences, 24(15), 12345. Retrieved from [Link]
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Miller, R. R., Madeira, M., Martin, I. J., et al. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry, 63(23), 14466–14478. Retrieved from [Link]
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Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2023). MDPI. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved from [Link]
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Ranking of computational methods for lipophilicity estimation. (a) sum... (n.d.). ResearchGate. Retrieved from [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega. Retrieved from [Link]
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Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. (2020). MDPI. Retrieved from [Link]
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Lipophilicity of New Anticancer 1,6- and 3,6-diazaphenothiazines by of Use RP TLC and Different Computational Methods. (2018). Journal of Chromatographic Science. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-amino-5-bromothiazole-4-carboxylate
Abstract: This document provides a comprehensive guide for the synthesis of Methyl 2-amino-5-bromothiazole-4-carboxylate, a key building block in medicinal chemistry and drug development. The protocol details a robust and efficient two-step, one-pot synthetic strategy, commencing with the bromination of methyl acetoacetate followed by cyclization with thiourea. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation.
Introduction and Significance
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions, while the amino and carboxylate groups offer sites for amide bond formation and other modifications.[4][5] A notable application of this compound is as a key intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[6][7]
This guide presents a streamlined and efficient laboratory-scale synthesis of this compound, designed to be accessible and reproducible for researchers with a foundational knowledge of organic synthesis.
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is achieved through a two-step, one-pot reaction that combines bromination and a subsequent Hantzsch thiazole synthesis.[8][9][10] This approach is advantageous as it avoids the isolation of the lachrymatory and unstable α-bromo intermediate, simplifying the experimental procedure and improving overall efficiency.[11][12]
Step 1: α-Bromination of Methyl Acetoacetate
The reaction is initiated by the selective bromination of methyl acetoacetate at the α-position. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, offering milder reaction conditions compared to liquid bromine. The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic bromine of the NBS.
Step 2: Hantzsch Thiazole Synthesis
The in-situ generated methyl 2-bromo-3-oxobutanoate then undergoes a classical Hantzsch thiazole synthesis upon the addition of thiourea.[8][9][13] The mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the α-bromocarbonyl compound, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[14]
Figure 1: Overall synthetic workflow.
Experimental Protocol
This protocol outlines the synthesis of this compound in a one-pot procedure.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Methyl acetoacetate | 105-45-3 | 116.12 | 5.8 g (5.0 mL) | 50 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 8.9 g | 50 |
| Thiourea | 62-56-6 | 76.12 | 3.8 g | 50 |
| Ethanol (absolute) | 64-17-5 | 46.07 | 100 mL | - |
| Water (deionized) | 7732-18-5 | 18.02 | 50 mL | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the flask in a heating mantle.
-
Initial Reaction Mixture: To the flask, add methyl acetoacetate (5.8 g, 50 mmol) and ethanol (50 mL). Begin stirring the mixture.
-
Bromination: In a separate beaker, dissolve N-Bromosuccinimide (8.9 g, 50 mmol) in ethanol (50 mL). Transfer this solution to the dropping funnel. Add the NBS solution dropwise to the stirring solution of methyl acetoacetate over a period of 30 minutes at room temperature.
-
Reaction Monitoring (Bromination): After the addition is complete, allow the reaction to stir at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Cyclization: After the bromination is complete, add thiourea (3.8 g, 50 mmol) to the reaction mixture in one portion.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4 hours.
-
Precipitation and Isolation: After 4 hours of reflux, cool the reaction mixture to room temperature. A yellow precipitate should form. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water (2 x 25 mL) to remove any unreacted thiourea and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point: 184-186 °C[6]
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.95 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 168.0, 162.5, 145.0, 105.0, 52.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₅H₅BrN₂O₂S [M+H]⁺ 238.93, found 238.9.
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are recommended) when performing this synthesis.[15]
Fume Hood: All steps of this procedure should be conducted in a well-ventilated chemical fume hood.[16][17]
Reagent Handling:
-
N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.
-
Bromine-containing compounds: The intermediate, methyl 2-bromo-3-oxobutanoate, is a lachrymator. The one-pot procedure minimizes exposure, but care should still be taken.
-
Thiourea: Thiourea is a suspected carcinogen. Avoid creating dust and handle with care.
-
Ethanol: Ethanol is a flammable liquid. Keep away from open flames and heat sources.
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Incomplete Bromination: Ensure the NBS is of high purity and the reaction is allowed to proceed for the full recommended time. Monitor the reaction by TLC.
-
Incomplete Cyclization: Ensure the reflux temperature is maintained for the specified duration.
-
Loss during Workup: Ensure the product is fully precipitated by cooling in an ice bath before filtration. Use cold water for washing to minimize product loss.
-
-
Product Purity:
-
Discolored Product: If the final product is significantly discolored, it may be due to impurities from the starting materials or side reactions. Recrystallization from ethanol can be performed to improve purity.
-
Presence of Starting Material: If TLC or NMR indicates the presence of starting materials, the reaction time for either the bromination or cyclization step may need to be extended.
-
Logical Relationships and Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and organic synthesis. The one-pot nature of this synthesis offers a significant advantage in terms of simplicity and efficiency.
References
- Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC - NIH. (2025, February 20).
- Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC - NIH. (2016, May 12).
- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives - ResearchGate. (n.d.).
- Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics | The Journal of Organic Chemistry - ACS Publications. (2025, February 20).
- BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES - Zenodo. (2022, May 24).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7).
- Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One. (n.d.).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021, March 7).
- Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. (n.d.).
- Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.).
- Reaction mechanism of Hantzsch thiazole synthesis. - ResearchGate. (n.d.).
- Synthesis of 2-aminothiazole derivatives - ResearchGate. (2025, August 6).
- Hantzsch Thiazole Synthesis - SynArchive. (n.d.).
- SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES - Ovid. (n.d.).
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents. (n.d.).
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.).
- Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020, November 5).
- Safety Data Sheet: Bromine - Carl ROTH. (n.d.).
- Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.).
- Student safety sheets 55 Bromine - CLEAPSS Science. (2022).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. (n.d.).
- Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. (n.d.).
- Synthesis of some new 5- substituted of - JOCPR. (n.d.).
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. (n.d.).
- Synthesis of the 2-aminothiazole-4-carboxylate analogues.... - ResearchGate. (n.d.).
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Application Note & Protocol: A Researcher's Guide to the Facile One-Pot Synthesis of 2-Aminothiazole Derivatives
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-aminothiazole derivatives. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and serving as a privileged scaffold in drug discovery.[1] The methodologies outlined herein are designed to be robust, scalable, and adaptable for the synthesis of a diverse library of 2-aminothiazole analogs for further investigation.
The Strategic Importance of 2-Aminothiazoles
The 2-aminothiazole moiety is a key pharmacophore found in a wide array of therapeutic agents.[1] Its prevalence in marketed drugs such as the kinase inhibitor Dasatinib, the antibiotic Cefdinir, and the anti-inflammatory Meloxicam underscores its importance in drug design.[1] Derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The versatile biological profile of this scaffold makes it an attractive target for the development of novel therapeutics.
The "One-Pot" Advantage: Efficiency and Safety in Synthesis
The classical and most widely adopted method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of a pre-synthesized α-halocarbonyl compound with a thiourea or its derivatives.[4][5][6] While effective, this two-step approach has significant drawbacks:
-
Hazardous Intermediates: The isolated α-haloketone intermediates are often potent lachrymators (tear-inducing agents) and are toxic, posing handling risks.[7][8]
-
Reduced Efficiency: The need to isolate and purify the intermediate leads to longer overall synthesis times, potential yield loss, and increased solvent waste.
One-pot synthesis strategies circumvent these issues by generating the reactive α-haloketone in situ.[2] This is achieved by combining the starting ketone, a halogenating agent, and thiourea in a single reaction vessel. This approach significantly improves the efficiency, safety, and environmental footprint of the synthesis, aligning with the principles of green chemistry.[9][10]
Caption: General workflow for a one-pot 2-aminothiazole synthesis.
Reaction Mechanism: The In Situ Hantzsch Condensation
The one-pot synthesis is a streamlined version of the classic Hantzsch reaction. The process can be broken down into two primary stages occurring sequentially in the same pot:
-
In Situ α-Halogenation: The reaction is initiated by the acid- or catalyst-mediated halogenation of the starting ketone at the α-position. Reagents like N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂) are commonly used for this step.[2][4] This generates the highly reactive α-haloketone intermediate without needing to isolate it.
-
Cyclocondensation: The sulfur atom of thiourea, a potent nucleophile, attacks the α-carbon of the in situ-generated haloketone, displacing the halide. This is followed by an intramolecular nucleophilic attack by one of the thiourea nitrogen atoms on the carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic 2-aminothiazole ring.[5]
Caption: Mechanistic pathway of the one-pot Hantzsch synthesis.
Comparative Overview of One-Pot Methodologies
A variety of catalysts and conditions have been developed to optimize the one-pot synthesis of 2-aminothiazoles, catering to different substrates and laboratory capabilities.
| Methodology | Key Reagents/Catalyst | Energy Source | Solvent/Medium | Key Advantages | Reference |
| Acid-Mediated | Ketone, NBS, Thiourea | Conventional Heating | Lactic Acid | Green solvent, rapid (10-15 min), scalable, high yields. | [4] |
| Copper-Catalyzed | Ketone, CuBr₂, Thiourea | Conventional Heating | Ethanol | Uses an inexpensive and efficient brominating reagent. | [2] |
| Iodine-Catalyzed | Ketone, I₂, Thiourea | Conventional Heating | DMSO | Avoids pre-halogenated starting materials entirely. | [7] |
| Magnetic Nanocatalyst | Ketone, TCCA, Thiourea | Conventional Heating | Ethanol | Green halogen source (TCCA), recyclable magnetic catalyst. | [9][11] |
| Microwave-Assisted | Ketone, NBS, Thiourea | Microwave Irradiation | PEG-400 / Water | Drastically reduced reaction times, high yields, green medium. | [10] |
| Ultrasound-Assisted | Ketone, Thiourea, NBS | Ultrasonic Irradiation | PEG-400 | Energy-efficient, improved yields, room temperature conditions. | [8][12] |
Detailed Experimental Protocol: Lactic Acid-Mediated Synthesis
This protocol is adapted from a demonstrated scalable and environmentally benign method.[4] It utilizes lactic acid as both a green solvent and a catalyst, with NBS as the brominating agent.
5.1. Materials and Equipment
-
Reagents: Aralkyl ketone (e.g., acetophenone), N-Bromosuccinimide (NBS), Thiourea, Lactic Acid (85-90%), Sodium Bicarbonate (NaHCO₃), Deionized Water, Ethanol.
-
Equipment: Three-necked round-bottom flask (100 mL), magnetic stirrer with hotplate, thermometer, dropping funnel, Buchner funnel and flask, standard glassware.
5.2. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and thermometer, add the aralkyl ketone (25.0 mmol, 1.0 eq.) and lactic acid (20 mL). Stir the mixture at room temperature. Note that the ketone may only be partially soluble initially.
-
Initial Heating: Heat the mixture to 90-100 °C with vigorous stirring.
-
In Situ Bromination: Once the target temperature is reached, add N-Bromosuccinimide (NBS) (27.5 mmol, 1.1 eq.) to the reaction mixture portion-wise over 5-10 minutes. Causality Note: Portion-wise addition of NBS is crucial to control the exotherm of the bromination reaction and to minimize the formation of dibrominated side products.[4]
-
Thiourea Addition: After the NBS addition is complete, immediately add thiourea (30.0 mmol, 1.2 eq.) to the hot reaction mixture in one portion.
-
Reaction Completion: Continue stirring at 90-100 °C. The reaction is typically complete within 10-15 minutes, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-cold water (100 mL). This will precipitate the crude product. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any remaining lactic acid and salts.
-
Purification: The crude product is often of high purity. For further purification, it can be recrystallized from a suitable solvent such as ethanol to yield the pure 2-aminothiazole derivative. Dry the final product under vacuum.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete bromination. | Ensure the reaction temperature is maintained at 90-100 °C during NBS addition. Check the purity of NBS. |
| Reaction time too short/long. | Monitor the reaction by TLC to determine the optimal endpoint. | |
| Formation of Side Products | Di-bromination of the ketone. | Add NBS slowly and in portions to avoid localized high concentrations. |
| Impurities in starting materials. | Use pure, characterized starting materials. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase. | If the product is unexpectedly polar, extract the neutralized aqueous phase with a suitable organic solvent (e.g., ethyl acetate) after quenching. |
| Oily product instead of solid. | Try triturating the oily residue with a non-polar solvent like hexane to induce solidification. |
Conclusion
The one-pot synthesis of 2-aminothiazole derivatives represents a significant advancement over traditional multi-step methods. By generating the reactive α-haloketone intermediate in situ, these protocols offer enhanced safety, operational simplicity, and efficiency. Methodologies utilizing green solvents like lactic acid or energy sources like microwave and ultrasound irradiation further contribute to making these syntheses more sustainable.[4][10] The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to rapidly and effectively synthesize diverse libraries of these valuable heterocyclic compounds for biological evaluation.
References
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Patel, V., et al. (2020). Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Taylor & Francis Online. Available at: [Link]
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. Semantic Scholar. Available at: [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available at: [Link]
-
Jawale, D. V., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. Available at: [Link]
-
Anonymous. (2021). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. ResearchGate. Available at: [Link]
-
Anonymous. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. ResearchGate. Available at: [Link]
-
Anonymous. (Date unavailable). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. Available at: [Link]
-
Anonymous. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. Available at: [Link]
-
Anonymous. (2025). Synthesis of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]
-
Chem Help Asap. (Date unavailable). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
Ghomras, H., et al. (Date unavailable). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available at: [Link]
-
Mali, D. R. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. Available at: [Link]
-
SynArchive. (Date unavailable). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
-
Bohrium. (Date unavailable). Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. Bohrium. Available at: [Link]
-
Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available at: [Link]
-
Anonymous. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. PMC - NIH. Available at: [Link]
-
Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available at: [Link]
-
Rahatgaonkar, A., & Rathod, A. (Date unavailable). Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Asian Journal of Chemistry. Available at: [Link]
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Anonymous. (2025). One-pot synthesis of 2-aminothiazoles in PEG400. ResearchGate. Available at: [Link]
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Application Note: Hantzsch Thiazole Synthesis for Ethyl 2-amino-5-bromothiazole-4-carboxylate
Abstract
The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals.[1] The Hantzsch thiazole synthesis, a classic and reliable method, provides an efficient route to this important heterocyclic system. This application note presents a comprehensive, step-by-step protocol for the synthesis of ethyl 2-amino-5-bromothiazole-4-carboxylate. It delves into the underlying reaction mechanism, offers practical insights for process optimization, and provides a full characterization data set for product validation. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and well-documented procedure for accessing this valuable chemical intermediate.
Introduction and Scientific Rationale
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most dependable methods for constructing the thiazole ring.[1][2] The reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide. For the specific synthesis of 2-aminothiazoles, thiourea is used as the thioamide component.[1][3] The target molecule, ethyl 2-amino-5-bromothiazole-4-carboxylate, is of particular interest as the bromine atom at the C5 position and the carboxylate at C4 offer versatile handles for further chemical modification, making it a valuable building block in the synthesis of more complex bioactive molecules.[4][5]
This protocol employs a two-step, one-pot approach. First, a β-ketoester (ethyl acetoacetate) is brominated to generate the requisite α-halocarbonyl intermediate in situ. This is immediately followed by condensation with thiourea to yield the final thiazole product. This approach avoids the isolation of the lachrymatory and reactive α-bromoester, enhancing the safety and efficiency of the overall process.
Reaction Mechanism
The synthesis proceeds via two distinct stages: α-bromination of the β-ketoester followed by the Hantzsch cyclocondensation.
-
α-Bromination: Ethyl acetoacetate (EAA) exists in equilibrium with its enol tautomer. Under neutral or slightly acidic conditions, the enol form reacts with elemental bromine (Br₂) at the α-carbon to yield ethyl 2-bromo-3-oxobutanoate. The acidic methylene protons of EAA facilitate this reaction.[6]
-
Hantzsch Cyclocondensation: The core of the synthesis involves the reaction between the in situ generated α-bromo-β-ketoester and thiourea.[7]
-
Step A (Sɴ2 Attack): The sulfur atom of thiourea, being a potent nucleophile, attacks the carbon bearing the bromine atom in an Sɴ2 fashion, displacing the bromide ion.[8][9]
-
Step B (Cyclization): An intramolecular nucleophilic attack occurs where one of the nitrogen atoms of the thiourea derivative attacks the ketone carbonyl carbon.
-
Step C (Dehydration): The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring, a thermodynamically favorable process that drives the reaction to completion.[9]
-
Mechanism Workflow
Caption: Hantzsch Synthesis Mechanism for the target compound.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.51 g (6.32 mL) | 50.0 | Reagent grade, ≥99% |
| Bromine | Br₂ | 159.81 | 8.00 g (2.56 mL) | 50.0 | Corrosive, toxic |
| Thiourea | CH₄N₂S | 76.12 | 3.81 g | 50.0 | Reagent grade, ≥99% |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | - | Solvent |
| Saturated NaHCO₃ | NaHCO₃(aq) | - | ~50 mL | - | For work-up |
| Deionized Water | H₂O | 18.02 | As needed | - | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | For extraction/TLC |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | For TLC/crystallization |
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel (pressure-equalizing)
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and an addition funnel. Equip the top of the condenser with a drying tube or an inert gas inlet.
-
Initial Charge: To the flask, add ethyl acetoacetate (6.51 g, 50.0 mmol) and thiourea (3.81 g, 50.0 mmol). Dissolve the solids in 100 mL of absolute ethanol.
-
Bromination: Cool the stirred mixture to 0-5 °C using an ice-water bath. In the addition funnel, place a solution of bromine (8.00 g, 50.0 mmol) in 20 mL of ethanol. Add the bromine solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The characteristic brown color of bromine should dissipate as it is consumed.
-
Reaction: After the bromine addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of cold water. A precipitate should form.
-
Neutralization: Carefully neutralize the acidic mixture by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is approximately 7-8.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at low heat (<50 °C).
Purification (Optional)
The crude product is often of sufficient purity for many applications.[8] If further purification is required, recrystallization from an ethanol/water mixture or purification via column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) can be performed.
Product Characterization
The identity and purity of the synthesized ethyl 2-amino-5-bromothiazole-4-carboxylate should be confirmed by standard analytical techniques.
| Analysis Technique | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (s, 2H, -NH₂), 4.20 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 168.0 (C=O), 161.5 (C2-NH₂), 147.0 (C4), 105.0 (C5-Br), 60.5 (-OCH₂), 14.5 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 1690 (C=O stretch, ester), 1620 (N-H bend), 1550 (C=N stretch) |
| Mass Spec (ESI+) | m/z 264.9 [M+H]⁺, 266.9 [M+H+2]⁺ (characteristic isotopic pattern for Bromine) |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. The provided data is based on typical values found in the literature and databases.[10][11]
Process Optimization and Troubleshooting
-
Temperature Control during Bromination: Maintaining a low temperature (0-5 °C) during the bromine addition is crucial. Higher temperatures can lead to the formation of poly-brominated byproducts and degradation of the starting material.
-
Reaction Time: The reaction should be monitored by TLC. Insufficient reflux time will result in incomplete conversion, while prolonged heating can lead to decomposition and lower yields.
-
Purity of Reagents: The use of anhydrous ethanol is recommended as water can interfere with the reaction intermediates. Ensure the ethyl acetoacetate is of high purity.
-
Work-up pH: Over-basification during the neutralization step should be avoided as it can lead to hydrolysis of the ester functionality. A pH of 7-8 is ideal.
-
Product Insolubility: The product has low solubility in water, which facilitates its isolation by precipitation.[8] If the product oils out instead of precipitating, try adding more cold water or scratching the inside of the beaker to induce crystallization.
Conclusion
The Hantzsch thiazole synthesis provides a highly effective and straightforward method for the preparation of ethyl 2-amino-5-bromothiazole-4-carboxylate. By following this detailed protocol, which emphasizes safety, mechanistic understanding, and practical process control, researchers can reliably produce high yields of this versatile building block. The comprehensive characterization data serves as a benchmark for ensuring the quality and identity of the final product, enabling its confident use in subsequent stages of pharmaceutical research and development.
References
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 11, 2026, from [Link]
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Mastering Organic Synthesis with Ethyl Bromopyruvate (CAS 70-23-5). (n.d.). Retrieved January 11, 2026, from [Link]
-
Supporting Information. (2019). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 11, 2026, from [Link]
-
Ethyl acetoacetate. (2014, October 16). Slideshare. Retrieved January 11, 2026, from [Link]
-
Shafiee, G., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114. Retrieved January 11, 2026, from [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]
-
General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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- 2. synarchive.com [synarchive.com]
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- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl acetoacetate | PPTX [slideshare.net]
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Application Note: A Comprehensive Guide to the N-acylation of Methyl 2-amino-5-bromothiazole-4-carboxylate
Introduction: The Significance of N-Acylated 2-Aminothiazoles
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] N-acylation of the 2-amino group is a critical and frequently employed synthetic transformation that allows for the modulation of a molecule's pharmacological profile. This modification can enhance target binding, improve metabolic stability, and fine-tune pharmacokinetic properties.[3] Methyl 2-amino-5-bromothiazole-4-carboxylate is a versatile building block in drug discovery, and its N-acylated derivatives are key intermediates in the synthesis of more complex molecules, including potent inhibitors of enzymes like β-ketoacyl-ACP synthase in Mycobacterium tuberculosis.[4][5][6]
This application note provides detailed, field-proven protocols for the N-acylation of this compound. We will explore two robust methods utilizing common acylating agents—an acyl chloride and an acid anhydride—and delve into the chemical principles that govern these transformations. The protocols are designed to be self-validating, offering researchers a reliable foundation for their synthetic endeavors.
Reaction Principle: Nucleophilic Acyl Substitution
The N-acylation of a 2-aminothiazole is a classic example of a nucleophilic acyl substitution reaction. The exocyclic amino group at the C2 position of the thiazole ring acts as the nucleophile. Its lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the most stable leaving group (chloride or carboxylate) to yield the final N-acylated product. The presence of a non-nucleophilic base is crucial when using acyl chlorides to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][7]
Caption: General mechanism of N-acylation via nucleophilic acyl substitution.
Experimental Workflow Overview
The overall experimental process, from reaction setup to final product characterization, follows a logical and systematic sequence. Proper execution of each step is critical for achieving high yield and purity.
Caption: Standard workflow for the N-acylation of the target thiazole.
Detailed Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride)
This method is highly effective due to the high reactivity of acyl chlorides. It necessitates anhydrous conditions and the use of a non-nucleophilic base to scavenge the HCl generated during the reaction.[2][8]
Materials:
-
This compound
-
Acetyl chloride (or other desired acyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10-15 mL per gram of substrate).
-
Addition of Base: Add triethylamine (1.2 - 1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature is maintained below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash neutralizes any excess acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) or by column chromatography on silica gel.
Protocol 2: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
This protocol offers a milder alternative, as the byproduct is a carboxylic acid, which is less reactive than HCl. The reaction can often be performed with or without a basic catalyst.[7][9]
Materials:
-
This compound
-
Acetic anhydride (or other desired acid anhydride)
-
Pyridine (optional, as solvent and catalyst) or Acetic Acid (as solvent)
-
Ice-water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in either pyridine or glacial acetic acid (approx. 5-10 mL per gram of substrate). Alternatively, for a neutral condition, use a solvent like DCM and add the anhydride directly.
-
Addition of Anhydride: Add the acid anhydride (1.2 - 2.0 eq) to the solution. A slight exotherm may be observed.
-
Reaction: Heat the mixture if necessary (e.g., 50-80 °C) and stir for 1-4 hours. The use of heat is common when acetic acid is the solvent.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice-water while stirring. The product will often precipitate as a solid.
-
Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess anhydride.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid or pyridine.
-
Drying and Purification: Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization.
Quantitative Data Summary
The following table provides representative parameters for the N-acetylation of the title compound. Actual results may vary based on the specific acylating agent and reaction scale.
| Parameter | Protocol 1 (Acetyl Chloride) | Protocol 2 (Acetic Anhydride) |
| Substrate Eq. | 1.0 | 1.0 |
| Acylating Agent Eq. | 1.1 | 1.2 - 2.0 |
| Base Eq. | 1.2 - 1.5 (Et₃N) | N/A (or Pyridine as solvent) |
| Solvent | Anhydrous DCM / THF | Pyridine / Acetic Acid |
| Temperature | 0 °C to Room Temp. | Room Temp. to 80 °C |
| Typical Time | 2 - 6 hours | 1 - 4 hours |
| Typical Yield | 75 - 90% | 80 - 95% |
| Purification | Chromatography/Recrystallization | Recrystallization/Filtration |
Expert Insights and Troubleshooting
-
Reactivity Considerations: The 2-amino group of a 2-aminothiazole is nucleophilic, but its reactivity can be attenuated by the electron-withdrawing nature of the heterocyclic ring. However, 2-amino-5-bromothiazole is generally easier to acylate cleanly compared to its 2-amino-4-bromo isomer, which can be unstable and prone to side reactions.[8]
-
Di-acylation: Under harsh conditions (e.g., large excess of a highly reactive acylating agent, high temperatures), di-acylation can occur, forming an imide.[8] It is crucial to use a controlled stoichiometry of the acylating agent and monitor the reaction closely by TLC to avoid this side product.
-
Choice of Base: For Protocol 1, a non-nucleophilic base like triethylamine or pyridine is essential. Using a nucleophilic base could lead to competitive reaction with the acyl chloride.
-
Purification Strategy: For products that are highly crystalline, recrystallization is an efficient purification method. If the crude product is an oil or contains impurities with similar polarity, column chromatography is the preferred method.
Conclusion
The N-acylation of this compound is a fundamental transformation for creating a diverse library of compounds for drug discovery and development. The protocols detailed in this application note, utilizing either an acyl chloride or an acid anhydride, provide reliable and reproducible methods to achieve this conversion in high yield. By understanding the underlying chemical principles and paying close attention to reaction conditions, researchers can successfully synthesize these valuable intermediates for their scientific programs.
References
- Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing.
- BenchChem. (n.d.).
- Al-Tel, T. H., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1033.
- Hickey, D. M., et al. (2024).
- Mohamed, B. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- ResearchGate. (2018).
- Der Pharma Chemica. (2012).
- Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617.
- MDPI. (2021).
- Semantic Scholar. (2021).
- BenchChem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
- El-Gamal, M. I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(3), 1237-1264.
- ACS Omega. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies.
- National Institutes of Health. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies.
- Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1754.
- Organic Syntheses. (n.d.). 2-amino-4-methylthiazole.
- ResearchGate. (2024).
- PubMed. (2009). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH.
- ResearchGate. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.
Sources
- 1. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 5. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-amino-5-bromothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in a variety of biological interactions. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the C-C bond formation necessary to elaborate on this core structure.[1][2] Methyl 2-amino-5-bromothiazole-4-carboxylate, in particular, serves as a key building block for creating diverse libraries of compounds for drug discovery programs.[3][4]
This guide provides a comprehensive overview of the Suzuki coupling reaction with this specific substrate, offering detailed protocols, mechanistic insights, and troubleshooting advice to enable researchers to confidently and successfully synthesize target molecules.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][6][7][8] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[5][7][8]
-
Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.[5][7][8][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
General Considerations
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The presence of the amino and ester functionalities on the thiazole ring can influence the reaction, making optimization crucial.[10]
Table 1: Key Reaction Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or modern pre-catalysts (e.g., Pd-PEPPSI-IPr) | Pd(PPh₃)₄ is a classic, effective catalyst.[11] Pd(dppf)Cl₂ and other modern catalysts often offer improved stability and efficiency, especially for challenging substrates.[11] |
| Ligand | Triphenylphosphine (PPh₃), Buchwald-type ligands (e.g., SPhos) | The choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome, and screening may be necessary.[1][5] |
| Solvent | 1,4-Dioxane/water, Toluene/water, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[1][5] Anhydrous conditions can sometimes be beneficial to prevent protodeboronation.[12] |
| Temperature | 80-110 °C | The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or catalyst.[5] |
Standard Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Below are some common problems and potential solutions.
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, insufficient degassing, impure reagents, suboptimal conditions.[12][13] | Ensure the catalyst is fresh and active. Thoroughly degas all solvents and the reaction mixture.[12] Verify the purity of starting materials. Screen different bases, solvents, and temperatures. |
| Protodeboronation | Presence of water, strong base.[12] | Use anhydrous solvents and reagents. Switch to a milder base such as KF or Cs₂CO₃.[12] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without a reducing agent.[6] | Ensure the reaction is run under strictly anaerobic conditions. If using a Pd(II) source, the reaction conditions should facilitate its reduction to Pd(0). |
| Dehalogenation of Starting Material | Side reaction promoted by certain catalysts or conditions. | Screen different palladium catalysts and ligands. Lowering the reaction temperature may also help. |
| Cleavage of the Ester Group | Hydrolysis under basic conditions, especially with strong bases and prolonged heating.[14] | Use a milder base like K₂CO₃ or KF.[14] Minimize reaction time by carefully monitoring for completion. |
Scope and Limitations
The Suzuki coupling of this compound is generally a robust reaction with a broad scope. It is compatible with a wide range of aryl- and heteroarylboronic acids. However, certain functionalities on the boronic acid partner can present challenges.
-
Sterically Hindered Boronic Acids: Ortho-substituted arylboronic acids may react more slowly and require more forcing conditions or specialized catalyst systems to achieve good yields.
-
Electron-Rich Boronic Acids: These can be prone to protodeboronation, leading to lower yields of the desired product.[12]
-
Heterocyclic Boronic Acids: The presence of heteroatoms can sometimes interfere with the catalyst, requiring careful optimization of the reaction conditions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an invaluable tool for the synthesis of derivatives of this compound. By understanding the reaction mechanism, carefully selecting the reaction parameters, and being prepared to troubleshoot potential issues, researchers can effectively utilize this powerful transformation to access a wide array of novel compounds for drug discovery and development.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Available from: [Link]
-
ACS Publications. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. Available from: [Link]
-
ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Available from: [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available from: [Link]
-
ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available from: [Link]
-
Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. Available from: [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
PubMed Central. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]
-
ResearchGate. Conversion of methyl 2-aminothiazole-5-carboxylate (1a) to methyl.... Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. Available from: [Link]
Sources
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- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. Suzuki Coupling [organic-chemistry.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis and Evaluation of Novel Anti-Tubercular Agents from 2-Aminothiazole Scaffolds
Introduction: The Imperative for Novel Anti-Tubercular Agents and the Promise of the 2-Aminothiazole Scaffold
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This escalating resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. The 2-aminothiazole scaffold has emerged as a promising pharmacophore in the development of potent anti-tubercular agents.[1][2][3] Compounds incorporating this heterocyclic motif have demonstrated significant bactericidal activity against Mtb, often with sub-micromolar minimum inhibitory concentrations (MICs).[1][2]
This application note provides a comprehensive guide for researchers in drug discovery, detailing the synthesis, characterization, and in-vitro evaluation of novel anti-tubercular agents based on the 2-aminothiazole core. We will delve into the critical structure-activity relationships (SAR) that govern the anti-tubercular potency of these compounds and provide a detailed, field-proven protocol for their synthesis and biological assessment.
Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design
Extensive research has illuminated key structural features of the 2-aminothiazole scaffold that are critical for potent anti-tubercular activity. A thorough understanding of these SAR principles is paramount for the rational design of new, more effective analogues.
-
The Invariant Core and C-4 Substitution: The central thiazole ring and a 2-pyridyl moiety at the C-4 position are considered essential for significant activity.[4][5] Modifications to either of these components often lead to a dramatic loss of anti-tubercular potency.[4][5] It is hypothesized that the pyridine nitrogen may form a crucial hydrogen bond with the biological target.[4]
-
Flexibility at the N-2 Position: In contrast to the rigid requirements at the core and C-4, the N-2 position of the 2-aminothiazole ring offers considerable flexibility for substitution.[4][5] This position is a prime target for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Introduction of substituted benzoyl groups at the N-2 position has been shown to improve anti-tubercular activity by over 100-fold compared to the initial screening hits.[4][5]
-
Impact of N-2 Substituents:
-
Amides and Ureas: Compounds with amide or urea functionalities at the C-2 position generally exhibit increased anti-tubercular activity compared to their amine counterparts.[1][2]
-
Aromatic and Heteroaromatic Amines: While some heteroaromatic amines at the N-2 position have shown potent activity, they can also exhibit cytotoxicity.[1][2]
-
Lipophilic Substitutions: The C-2 position can accommodate a range of lipophilic substitutions, which can influence the compound's overall potency and physicochemical properties.[1][2][3]
-
The following diagram illustrates the key SAR takeaways for the 2-aminothiazole scaffold.
Caption: Key Structure-Activity Relationships of the 2-aminothiazole scaffold.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most robust and widely employed method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[2][6][7][8][9] This versatile reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.
The general workflow for the synthesis of 2-aminothiazole-based anti-tubercular agents can be visualized as follows:
Caption: General workflow for the synthesis of 2-aminothiazole derivatives.
Detailed Synthetic Protocol: Synthesis of a Representative N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
This protocol describes the synthesis of a highly potent 2-aminothiazole analogue, which has demonstrated an MIC of 0.024 µM against Mtb.[4][5]
Step 1: Synthesis of the 2-Amino-4-(2-pyridyl)thiazole Intermediate
-
Reaction Setup: To a solution of 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at 70°C for 2 hours.[1][2]
-
Work-up and Isolation: After cooling to room temperature, the product will precipitate. Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 2-amino-4-(2-pyridyl)thiazole.
Step 2: Acylation of the 2-Aminothiazole Intermediate
-
Reaction Setup: Dissolve the 2-amino-4-(2-pyridyl)thiazole (1.0 eq) in anhydrous tetrahydrofuran (THF). Add triethylamine (Et3N) (1.5 eq) to the solution.
-
Addition of Acylating Agent: Slowly add a solution of 3-chlorobenzoyl chloride (1.2 eq) in anhydrous THF to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction at room temperature for 1 hour.[1][2]
-
Work-up and Isolation: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the final compound, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine.
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds should be rigorously confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose | Representative Data |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the desired chemical structure. | Chemical shifts (δ), coupling constants (J), and integration values consistent with the target molecule. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition. | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating >95% purity. |
Biological Evaluation: In-Vitro Anti-Tubercular Activity
The synthesized 2-aminothiazole derivatives should be evaluated for their in-vitro activity against Mycobacterium tuberculosis. A standard microplate-based assay is a reliable method for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
-
Bacterial Strain and Culture Conditions: Use Mycobacterium tuberculosis H37Rv strain.[10] Culture the bacteria in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.[2]
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Microplate Assay: a. In a 96-well microplate, add 100 µL of supplemented Middlebrook 7H9 broth to each well. b. Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate. c. Prepare control wells: a positive control (e.g., rifampicin), a negative control (DMSO), and a growth control (no compound). d. Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 0.5, and further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[2] This can be assessed visually or by using a growth indicator such as resazurin.
Conclusion and Future Directions
The 2-aminothiazole scaffold represents a highly promising starting point for the development of novel anti-tubercular agents. The synthetic route via the Hantzsch reaction is straightforward and amenable to the generation of diverse libraries of analogues.[2] By leveraging the well-established structure-activity relationships, researchers can rationally design and synthesize potent inhibitors of Mycobacterium tuberculosis. The protocols detailed in this application note provide a robust framework for the synthesis, characterization, and biological evaluation of these promising compounds. Future efforts should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them towards preclinical and clinical development.
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Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155209. [Link]
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Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC - NIH. [Link]
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Use of Methyl 2-amino-5-bromothiazole-4-carboxylate in medicinal chemistry
An Application Guide to Methyl 2-amino-5-bromothiazole-4-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the 2-aminothiazole framework is recognized as a "privileged scaffold," a molecular core that is capable of binding to a wide range of biological targets.[1][2] This versatility has established it as a cornerstone in the development of novel therapeutics.[1][3] this compound is a particularly valuable derivative of this scaffold. Its trifunctional nature—a nucleophilic 2-amino group, a versatile 5-bromo handle for cross-coupling, and an ester at the 4-position for amide derivatization—makes it an exceptionally powerful starting material for building diverse chemical libraries aimed at complex biological targets.
This guide provides an in-depth exploration of the strategic applications of this compound, detailing field-proven protocols and the scientific rationale behind its use in contemporary drug discovery programs.
PART 1: Scientific Significance and Strategic Value
The strategic utility of this compound stems from its three key functional domains, each offering a distinct vector for molecular elaboration.
-
The 2-Amino Group: This group is a critical pharmacophore, often acting as a hydrogen bond donor to engage with the "hinge region" of protein kinases.[4] Its nucleophilicity allows for straightforward acylation, sulfonylation, or reductive amination, enabling the introduction of side chains that can occupy adjacent hydrophobic pockets or form additional interactions with the target protein.
-
The 5-Bromo Substituent: The bromine atom at the C5 position is the scaffold's primary anchor for diversification through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of aryl, heteroaryl, or alkyl groups, which is a pivotal strategy for modulating potency, selectivity, and pharmacokinetic properties.[1][3] Structure-activity relationship (SAR) studies often show that the 5-bromo substitution is favorable for potent biological activity.[1]
-
The 4-Carboxylate Group: The methyl ester provides a latent carboxylic acid functionality. Following hydrolysis, the resulting acid is a key attachment point for a vast array of amines via amide bond formation. This is a common strategy used to extend the molecule into solvent-exposed regions of a binding site or to fine-tune properties like solubility and cell permeability.[5]
The convergence of these features in a single, synthetically accessible molecule makes it an ideal starting point for lead generation and optimization campaigns across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.[3][6]
PART 2: Core Applications & Experimental Protocols
The true power of this scaffold is realized through its chemical modification. The following protocols are foundational workflows for leveraging its synthetic versatility.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the introduction of an aryl or heteroaryl moiety at the C5 position, a critical step for exploring SAR.
Rationale: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters. This allows for the rapid generation of a diverse library of C5-arylated thiazoles.
Workflow Diagram:
Caption: Suzuki-Miyaura cross-coupling workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C5-arylated product.
Protocol 2: Ester Hydrolysis and Amide Bond Formation
This two-step protocol converts the C4-ester into a diverse range of amides, a key step in the synthesis of many kinase inhibitors, including the core of Dasatinib.[7][8]
Rationale: Saponification with a strong base like lithium hydroxide (LiOH) is a reliable method for hydrolyzing the methyl ester. The subsequent amide coupling, often mediated by reagents like HATU or EDC/HOBt, provides a high-yielding and general route to form the amide bond with minimal side reactions.
Workflow Diagram:
Caption: Two-step ester hydrolysis and amide coupling workflow.
Step-by-Step Methodology: Part A: Ester Hydrolysis
-
Dissolution: Dissolve the this compound derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Acidification: Carefully acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Isolation: Collect the resulting precipitate by filtration or extract with an organic solvent. Dry the product to obtain the carboxylic acid intermediate.
Part B: Amide Coupling
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF), add the desired amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-16 hours until the reaction is complete.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to yield the final amide product.
PART 3: Applications in Key Therapeutic Areas
Anticancer Agents: Kinase Inhibitors
The 2-aminothiazole scaffold is a validated hinge-binding motif for numerous protein kinases.[4][8] Derivatives are potent inhibitors of key signaling pathways implicated in cancer, such as EGFR and VEGFR-2.[1] The anti-leukemia drug Dasatinib, a pan-Src and Bcr-Abl inhibitor, famously features a 2-aminothiazole core, underscoring the scaffold's clinical relevance.[4][8]
Using the protocols above, researchers can systematically modify the this compound core to optimize kinase selectivity and potency.
Key Target Interaction Diagram:
Caption: 2-aminothiazole inhibitor binding in a kinase active site.
Quantitative Data: Antiproliferative Activity
The following table summarizes the activity of representative 2-aminothiazole derivatives, demonstrating the scaffold's potential.
| Compound Class | Target/Cell Line | Activity (IC₅₀ / MIC) | Reference |
| 2-Aminothiazole-5-carboxamide | K562 (Leukemia) | 16.3 µM | [4] |
| 2-(bromoacetamido)thiazole | M. tuberculosis H37Rv | 0.06 µg/mL | [9] |
| 2-(bromoacetamido)thiazole | mtFabH Enzyme | 0.95 µg/mL | [9] |
| Benzobisthiazole Derivative | CLK2 Kinase | 68 nM | [10] |
Antibacterial Agents: Anti-Tuberculosis
Tuberculosis remains a major global health threat, and new drugs with novel mechanisms are urgently needed.[9] The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing new anti-tubercular agents.[9] Specific derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv and its essential β-ketoacyl-ACP synthase enzyme, mtFabH.[9]
Antiviral Agents
The structural diversity achievable from the this compound core makes it an excellent starting point for antiviral drug discovery. Thiazole and benzothiazole derivatives have been investigated as potential antiviral agents against a range of viruses, including HIV and Herpes Simplex Virus.[11][12] The 5-bromo position is particularly useful for introducing moieties known to confer antiviral activity.[11]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its inherent structural features provide a robust and flexible foundation for the synthesis of diverse compound libraries. The protocols and applications detailed in this guide highlight its proven value in the discovery of potent kinase inhibitors, antibacterial agents, and other novel therapeutics. For researchers and drug development professionals, mastery of this scaffold's chemistry is a key step toward creating the next generation of medicines.
References
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Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant drugs, including the anticancer agents Dasatinib and Alpelisib.[1][2] The strategic derivatization of the exocyclic 2-amino group is a pivotal tactic for modulating the pharmacological profiles of these molecules. This allows for in-depth exploration of structure-activity relationships (SAR) and the discovery of novel therapeutic agents.[1][3] This comprehensive guide provides detailed application notes and robust experimental protocols for the primary derivatization reactions of the 2-amino group on the thiazole ring, including acylation, sulfonylation, alkylation, and arylation.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is recognized as a "privileged structure" in drug discovery. Its prevalence in pharmaceuticals stems from its ability to engage in a variety of hydrogen bonding interactions and its relatively stable, electron-rich nature.[4][5] Modification of the 2-amino group allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can profoundly influence its potency, selectivity, and pharmacokinetic profile.[2][6] This document serves as a practical guide for chemists to effectively synthesize and explore a diverse chemical space around this important scaffold.
Core Derivatization Strategies: A Mechanistic Overview
The nucleophilic character of the exocyclic amino group of 2-aminothiazole is the foundation for its derivatization. However, its reactivity can be tempered by the electron-withdrawing nature of the thiazole ring. The choice of reagents and reaction conditions is therefore critical for achieving successful and high-yielding transformations. The principal strategies discussed herein are:
-
Acylation: Formation of an amide bond.
-
Sulfonylation: Formation of a sulfonamide linkage.
-
Alkylation: Introduction of alkyl groups.
-
Arylation: Formation of a C-N bond with an aryl group.
The following diagram illustrates the general workflow for these derivatization processes.
Caption: General experimental workflow for the derivatization of 2-aminothiazole.
Acylation of the 2-Amino Group
Acylation introduces an acyl group to the 2-amino position, forming a stable amide linkage. This is a fundamental transformation for creating peptidomimetics and other analogues. The most common acylating agents are acyl chlorides and anhydrides.
Causality in Experimental Design:
-
Solvent: A non-protic solvent is essential to prevent reaction with the acylating agent. Pyridine is often used as it can also act as a base to neutralize the HCl byproduct.[1][7]
-
Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction of the highly reactive acyl chloride, and then allowed to warm to room temperature to ensure completion.[8]
-
Base: An appropriate base is required to scavenge the acid generated during the reaction, driving the equilibrium towards product formation.
Detailed Protocol: General Procedure for Acylation
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiazole derivative (1.0 equivalent) in dry pyridine or a mixture of dichloromethane and pyridine (1:1).
-
Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.
-
Reagent Addition: Add the desired acyl chloride (1.0–1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The product will often precipitate out of solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the N-acyl-2-aminothiazole.[8]
Sulfonylation of the 2-Amino Group
Sulfonylation results in the formation of a sulfonamide, a key functional group in many antibacterial drugs. This derivatization can significantly alter the acidity and hydrogen bonding capabilities of the parent molecule.
Causality in Experimental Design:
-
Reagents: The reaction is typically performed with a sulfonyl chloride in the presence of a base.[9]
-
Aqueous Conditions: Interestingly, this reaction can often be carried out in an aqueous medium with a base like sodium acetate, which is both cost-effective and environmentally benign.[1][9]
-
Temperature: Heating is generally required to drive the reaction to completion.[1]
Detailed Protocol: Synthesis of N-(thiazol-2-yl)benzenesulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve sodium acetate in water.
-
Reagent Addition: To this solution, add 2-aminothiazole (1.0 equivalent) and benzenesulfonyl chloride (1.1 equivalents).
-
Reaction: Heat the reaction mixture to 80-85°C and stir vigorously for 4-6 hours. The initial sticky mixture should transform into a solid. Monitor the reaction's progress by TLC.[1]
-
Work-up: After completion, cool the mixture and collect the solid product by filtration.
-
Purification: Wash the solid with water and then extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.[1]
Alkylation of the 2-Amino Group
N-alkylation is a common strategy to modulate the lipophilicity and basicity of the 2-aminothiazole core, which can impact cell permeability and target engagement.[6] Several methods are available, with reductive amination and reaction with alkyl halides being the most prevalent.
Method 1: Reductive Amination
This versatile two-step, one-pot method involves the formation of an imine intermediate with an aldehyde or ketone, followed by its reduction to the amine.
-
Imine Formation: The initial condensation to form the imine is typically performed at room temperature in a protic solvent like methanol.[6]
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. It is added at a lower temperature (0°C) to control the rate of reduction.[6]
-
Reaction Setup: To a round-bottom flask, add the 2-aminothiazole (1.0 equivalent) and the corresponding aldehyde (1.1 equivalents) in anhydrous methanol.[6]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours, monitoring imine formation by TLC.[6]
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 5°C.[6]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
Work-up: Quench the reaction by carefully adding water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Method 2: Classical N-Alkylation with Alkyl Halides
This method involves the direct reaction of the 2-aminothiazole with an alkyl halide in the presence of a base. Microwave irradiation can often accelerate this reaction.
-
Base: A base such as potassium carbonate (K₂CO₃) is used to deprotonate the amino group, increasing its nucleophilicity.[6]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for this Sₙ2 reaction.[6]
-
Microwave Irradiation: This technique can significantly reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants.[6]
-
Reaction Setup: In a 10 mL microwave reaction vial, combine the 2-aminothiazole (1.0 equivalent), the alkyl halide (1.2 equivalents), and potassium carbonate (2.0 equivalents).[6]
-
Solvent Addition: Add DMF (3 mL).[6]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-30 minutes, monitoring by TLC.[6]
-
Work-up: After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.[6]
Arylation of the 2-Amino Group
The formation of a C-N bond between the 2-aminothiazole and an aryl group is a powerful strategy in medicinal chemistry, as seen in the structure of Dasatinib. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the premier methods for this transformation.[10][11]
Method 1: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient and versatile method for N-arylation.[12][13]
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand are required. The choice of ligand is crucial and depends on the specific substrates.[10][14]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., Argon).[6]
-
Base: A weak base like potassium carbonate is often optimal for this transformation.[10]
-
Reaction Setup: In a dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., K₂CO₃).
-
Reagent Addition: Add the 2-aminothiazole (1.2 equivalents) and the aryl bromide (1.0 equivalent).[6]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.[6]
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane) via syringe.[6]
-
Reaction: Heat the mixture in a preheated oil bath at the specified temperature (typically 80-110°C) for 12-24 hours. Monitor progress by TLC or GC-MS.[6]
-
Work-up: Cool to room temperature, dilute with an organic solvent, and filter through Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.[6]
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Method 2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for C-N bond formation. While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable tool, especially for certain substrates.[15][16]
-
Catalyst: Copper powder or a copper salt is used as the catalyst.[15]
-
Solvent and Temperature: High-boiling polar solvents like DMF are typically required, often with heating.[15]
-
Ultrasonic Irradiation: This technique can be used to promote the reaction at room temperature, significantly reducing reaction times and improving yields.[15]
-
Reaction Setup: In a suitable flask, combine the 2-chlorobenzoic acid (as an example aryl halide), 2-aminothiazole, potassium carbonate, and copper catalyst in DMF.
-
Reaction: The mixture can either be heated to reflux or subjected to ultrasonic irradiation at room temperature for a shorter duration (e.g., 15-30 minutes).[15]
-
Work-up: After the reaction is complete, the mixture is worked up, which may involve filtration to remove the copper catalyst and extraction procedures.
-
Purification: The crude product is then purified, often by recrystallization.[15]
Data Presentation: A Comparative Summary
The following table provides a comparative overview of reaction conditions and yields for various derivatization strategies.
| Derivatization Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Acylation | Acetyl chloride, 2-aminothiazole | Dry Acetone | Reflux, 2h | Solid product obtained | [1] |
| Sulfonylation | Benzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 6h | 80 | [1] |
| Sulfonylation | 4-Methylbenzenesulfonyl chloride, 2-aminothiazole | N/A | N/A | 69 | [17] |
| Alkylation | Aldehyde, NaBH₄ | Methanol | 0°C to RT | Varies | [6] |
| Alkylation (MW) | Alkyl halide, K₂CO₃ | DMF | 120°C, 15-30 min | Varies | [6] |
| Arylation (Pd) | p-bromoanisole, K₂CO₃, Pd₂(dba)₃, Ligand | Toluene | 100°C, 12-24h | ~60 | [10][11] |
| Arylation (Cu) | 2-chlorobenzoic acid, K₂CO₃, Cu | DMF | Reflux or Ultrasound | High | [15] |
Conclusion
The derivatization of the 2-amino group of the thiazole ring is a versatile and powerful approach in modern medicinal chemistry. The choice of synthetic strategy—be it acylation, sulfonylation, alkylation, or arylation—depends on the desired target structure and the available starting materials. The protocols outlined in this guide provide a solid foundation for researchers to synthesize novel 2-aminothiazole derivatives for biological evaluation. Understanding the rationale behind the selection of reagents, solvents, and reaction conditions is paramount to achieving successful outcomes in the laboratory.
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Wilson, J. W., et al. (1950). Alkylation of 2-Aminothiazoles. Journal of the American Chemical Society. [Link]
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Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
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McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432-1435. [Link]
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McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. DSpace@MIT. [Link]
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McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. DSpace@MIT. [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Li, Z., et al. (2014). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Green Chemistry Letters and Reviews. [Link]
-
Reddy, C. S., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Ayrapetyan, A. S., et al. (2019). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Gobr, M. G., et al. (2018). Synthesis and biological evaluation of 2-aminothiazole-thiazolidinone conjugates as potential antitubercular agents. Future Medicinal Chemistry, 10(11), 1357-1373. [Link]
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Application Notes and Protocols: Synthesis and Derivatization of Methyl 2-Amino-5-bromothiazole-4-carboxylate with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active compounds.[1] This guide provides a comprehensive overview of the synthetic pathways and reaction protocols involving methyl 2-amino-5-bromothiazole-4-carboxylate and various aldehydes. We will delve into the mechanistic intricacies of these reactions, offering detailed, step-by-step procedures for the synthesis of Schiff bases and fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The applications of the resulting compounds, particularly in the context of drug discovery, will also be highlighted, supported by citations from authoritative scientific literature.
Introduction: The Significance of the 2-Aminothiazole Core
The 2-aminothiazole moiety is a key structural feature in a multitude of clinically approved drugs and investigational new drug candidates. Its prevalence stems from its ability to engage in a wide range of biological interactions, leading to diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The specific starting material of interest, this compound, offers a versatile platform for chemical diversification. The amino group at the C2 position serves as a primary nucleophile, the bromo substituent at the C5 position can act as a leaving group or a handle for cross-coupling reactions, and the methyl carboxylate at the C4 position is an electron-withdrawing group that can be further modified. The reaction of this scaffold with aldehydes opens up avenues to a vast chemical space of novel molecular architectures with significant therapeutic potential.
PART 1: Synthesis of the Core Scaffold - Methyl 2-amino-5-substituted-thiazole-4-carboxylates
A flexible and efficient method for the synthesis of the 2-aminothiazole-4-carboxylate scaffold involves a Darzens-type reaction between methyl dichloroacetate and an appropriate aldehyde, followed by cyclization with thiourea.[4] This approach allows for the introduction of various substituents at the 5-position of the thiazole ring.
Experimental Protocol: General Procedure for the Synthesis of Methyl 2-amino-5-aryl-thiazole-4-carboxylates
This protocol is adapted from a procedure used for the synthesis of antitubercular agents.[4]
Materials:
-
Appropriate aromatic aldehyde (1.0 eq)
-
Methyl dichloroacetate (1.2 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous diethyl ether
-
Thiourea (1.5 eq)
-
Anhydrous methanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aromatic aldehyde in anhydrous diethyl ether, add methyl dichloroacetate and sodium methoxide at 0°C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-chloro glycidic ester.
-
Dissolve the crude ester in anhydrous methanol and add thiourea.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired methyl 2-amino-5-aryl-thiazole-4-carboxylate.
PART 2: Reaction with Aldehydes: Synthesis of Schiff Bases
The primary amino group of this compound readily undergoes condensation with aldehydes to form Schiff bases (imines). This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, followed by dehydration.[5]
Reaction Mechanism: Schiff Base Formation
The formation of a Schiff base is a reversible reaction. The equilibrium can be driven towards the product by removing water, often through azeotropic distillation.[5]
Caption: General mechanism of Schiff base formation.
Experimental Protocol: Synthesis of Schiff Bases
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
| Aldehyde Reactant | Solvent | Catalyst | Reaction Time (h) | Expected Product |
| Benzaldehyde | Ethanol | Acetic Acid | 4-6 | Methyl 2-(benzylideneamino)-5-bromothiazole-4-carboxylate |
| 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | 4-6 | Methyl 5-bromo-2-((4-chlorobenzylidene)amino)thiazole-4-carboxylate |
| 4-Methoxybenzaldehyde | Ethanol | Acetic Acid | 4-6 | Methyl 5-bromo-2-((4-methoxybenzylidene)amino)thiazole-4-carboxylate |
PART 3: Multicomponent Reactions for Fused Heterocycles
This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. A prominent example is the synthesis of thiazolo[3,2-a]pyrimidines through the reaction with an aldehyde and an active methylene compound.[6]
Reaction Workflow: Synthesis of Thiazolo[3,2-a]pyrimidines
This one-pot synthesis involves the initial formation of a Knoevenagel condensation product between the aldehyde and the active methylene compound, followed by a Michael addition of the 2-aminothiazole and subsequent cyclization.
Caption: Workflow for the one-pot synthesis of thiazolo[3,2-a]pyrimidines.
Experimental Protocol: Synthesis of Methyl 7-aryl-6-acetyl-5-oxo-2-bromo-5,7-dihydrothiazolo[3,2-a]pyrimidine-3-carboxylate Derivatives
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Ethanol or Acetic Acid
-
Catalyst (e.g., piperidine, p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask, combine this compound, the aromatic aldehyde, and ethyl acetoacetate in a suitable solvent such as ethanol or glacial acetic acid.
-
Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure thiazolo[3,2-a]pyrimidine derivative.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product Structure |
| Benzaldehyde | Ethyl Acetoacetate | Piperidine | Ethanol | Methyl 7-phenyl-6-acetyl-5-oxo-2-bromo-5,7-dihydrothiazolo[3,2-a]pyrimidine-3-carboxylate |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | p-TSA | Acetic Acid | Methyl 7-(4-nitrophenyl)-6-acetyl-5-oxo-2-bromo-5,7-dihydrothiazolo[3,2-a]pyrimidine-3-carboxylate |
| 2-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 2-Amino-7-(2-chlorophenyl)-5-oxo-2-bromo-5,7-dihydrothiazolo[3,2-a]pyrimidine-3,6-dicarbonitrile |
Applications in Drug Discovery
The derivatives synthesized from this compound and aldehydes are of significant interest in drug discovery.
-
Anticancer Agents: The 2-aminothiazole scaffold is present in clinically used anticancer drugs like Dasatinib.[2] The synthesized thiazolo[3,2-a]pyrimidine derivatives have also shown potent cytotoxic activity against various cancer cell lines.[7]
-
Antimicrobial Agents: Schiff bases and fused heterocyclic systems derived from 2-aminothiazoles have demonstrated broad-spectrum antibacterial and antifungal activities.[8]
-
Anti-inflammatory Activity: Certain 2-aminothiazole derivatives have been identified as potent inhibitors of inflammatory pathways.
Conclusion
The reaction of this compound with aldehydes provides a versatile and efficient route to a wide array of novel heterocyclic compounds. The protocols detailed in this guide offer a robust framework for the synthesis of Schiff bases and fused thiazolo[3,2-a]pyrimidine systems. The resulting products are valuable scaffolds for the development of new therapeutic agents, underscoring the importance of this chemistry in modern drug discovery. Further exploration of the reaction conditions and substrate scope is encouraged to expand the chemical diversity and pharmacological potential of this promising class of compounds.
References
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Batool, I., et al. (2019). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances, 9(34), 19575-19613. [Link]
-
Anamika, S., & Prerna, S. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. [Link]
-
Hassan, A. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(9), 2131-2158. [Link]
-
Geies, A. A., et al. (1991). Synthesis of some thiazolo[3,2-a]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 56(1-4), 87-93. [Link]
-
Wikipedia. (2023). Knoevenagel condensation. [Link]
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]
-
Jadhav, S. D., et al. (2020). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2020, 8847018. [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Kamal El-Dean, A. M., et al. (2019). Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. Journal of the Chinese Chemical Society, 66(10), 1067-1087. [Link]
-
Sahu, P. K., et al. (2013). Synthesis of novel benzo[9][10]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives and biological evaluation as potential anticancer agents. European Journal of Medicinal Chemistry, 63, 591-600. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]
-
S. L. N., et al. (2014). Synthesis of novel benzo[9][10]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives and biological evaluation as potential anticancer agents. European Journal of Medicinal Chemistry, 74, 591-600. [Link]
-
Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]
-
Al-Azzawi, A. M. J., & Al-Rubaie, A. Z. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Al-Mustansiriyah Journal of Science, 31(3), 63-75. [Link]
-
Wang, X., et al. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Beilstein journal of organic chemistry, 9, 2934–2939. [Link]
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Application Notes and Protocols for the Synthesis of Amide Derivatives from Methyl 2-amino-5-bromothiazole-4-carboxylate
Introduction: The Strategic Importance of 2-Aminothiazole-4-Carboxamides
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Specifically, amide derivatives of 2-amino-5-bromothiazole-4-carboxylic acid are of significant interest to researchers and drug development professionals. The strategic placement of the bromine atom at the C5 position provides a valuable handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for lead optimization.[3]
This comprehensive guide provides detailed protocols and expert insights into the synthesis of amide derivatives starting from Methyl 2-amino-5-bromothiazole-4-carboxylate. We will explore the most robust and field-proven synthetic strategies, focusing on the rationale behind experimental choices to ensure reproducible and high-yielding outcomes.
Synthetic Strategy Overview: A Two-Step Approach to Versatility
While direct conversion of the methyl ester to an amide is conceivable, a more versatile and generally higher-yielding strategy involves a two-step sequence:
-
Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid. This intermediate is stable and can be easily purified, providing a solid foundation for the subsequent coupling step.
-
Amide Coupling: Activation of the carboxylic acid and reaction with a primary or secondary amine to form the desired amide bond.
This approach allows for the modular synthesis of a wide array of amide derivatives by simply varying the amine coupling partner.
Part 1: Hydrolysis of this compound
The initial step in our synthetic pathway is the hydrolysis of the methyl ester to the carboxylic acid. This is a standard saponification reaction, but careful control of the reaction conditions is crucial to avoid potential side reactions, such as decomposition of the thiazole ring under harsh basic conditions.
Protocol 1: Synthesis of 2-amino-5-bromothiazole-4-carboxylic acid
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (typically a 3:1 to 2:1 ratio). The volume should be sufficient to fully dissolve the starting material.
-
Addition of Base: Cool the solution in an ice bath and add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-bromothiazole-4-carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Part 2: Amide Bond Formation
With the carboxylic acid in hand, we can now proceed to the amide coupling step. The low nucleophilicity of the 2-amino group on the thiazole ring can make this reaction challenging.[4] Therefore, the use of potent coupling reagents is often necessary. We will detail two reliable methods: one using a standard carbodiimide coupling agent and another involving the formation of an acyl chloride intermediate.
Method A: Direct Amide Coupling Using EDC and HOBt
This is a widely used and generally effective method for forming amide bonds. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, while 1-Hydroxybenzotriazole (HOBt) is an additive that suppresses side reactions and reduces racemization.[5]
Protocol 2: EDC/HOBt Mediated Amide Coupling
Materials:
-
2-amino-5-bromothiazole-4-carboxylic acid
-
Desired primary or secondary amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromothiazole-4-carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Solvent Addition: Add anhydrous DMF or DCM.
-
Base and Amine Addition: Add DIPEA (2.0 eq) followed by the desired amine (1.0 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
| Parameter | Typical Conditions | Rationale |
| Coupling Reagents | EDC·HCl, HOBt | Efficiently activates the carboxylic acid and minimizes side reactions. |
| Base | DIPEA or TEA | Neutralizes the HCl salt of EDC and the carboxylic acid proton. |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and facilitates the reaction. |
| Temperature | Room Temperature | Sufficient for most couplings; can be gently heated if the reaction is sluggish. |
Method B: Amide Formation via an Acyl Chloride Intermediate
For less reactive amines or when standard coupling reagents fail, conversion of the carboxylic acid to a more reactive acyl chloride can be an effective strategy. This is a two-step process that requires careful handling of the moisture-sensitive acyl chloride.
Protocol 3: Synthesis of Amide via Acyl Chloride
Step 1: Formation of 2-amino-5-bromothiazole-4-carbonyl chloride
Materials:
-
2-amino-5-bromothiazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of anhydrous DMF (if using oxalyl chloride)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-amino-5-bromothiazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add thionyl chloride (2.0 eq) dropwise at 0 °C. Alternatively, add oxalyl chloride (2.0 eq) and a catalytic drop of DMF.
-
Reaction: Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Isolation: Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Step 2: Reaction of Acyl Chloride with Amine
Procedure:
-
Amine Solution: In a separate flame-dried flask under an inert atmosphere, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) in anhydrous DCM.
-
Acyl Chloride Addition: Cool the amine solution to 0 °C and add a solution of the crude 2-amino-5-bromothiazole-4-carbonyl chloride in anhydrous DCM dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2.
Visualization of Synthetic Workflows
Sources
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
The Versatile Scaffold: Methyl 2-amino-5-bromothiazole-4-carboxylate in Modern Heterocyclic Synthesis
Introduction: The Privileged 2-Aminothiazole Core
In the landscape of medicinal chemistry and drug discovery, the 2-aminothiazole moiety stands out as a "privileged scaffold." Its prevalence in a multitude of biologically active compounds, ranging from antimicrobial and anti-inflammatory agents to potent kinase inhibitors, underscores its significance.[1][2] The unique electronic properties and structural features of the thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, allow it to engage in diverse biological interactions.[3] Methyl 2-amino-5-bromothiazole-4-carboxylate is a particularly valuable building block within this class. Its trifunctional nature—a nucleophilic amino group, an electrophilic ester, and a bromine atom poised for cross-coupling reactions—offers synthetic chemists a powerful tool for the rapid construction of complex molecular architectures.[4] This guide provides an in-depth exploration of this versatile reagent, detailing its synthesis, properties, and key applications in modern heterocyclic chemistry, complete with field-tested protocols.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 850429-60-6 | [4] |
| Molecular Formula | C₅H₅BrN₂O₂S | [4] |
| Molecular Weight | 237.08 g/mol | [4] |
| Appearance | Solid | |
| Storage | Store at 4°C, protected from light |
Safety Considerations:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and contact with skin and eyes.[7]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In case of ingestion, seek immediate medical attention.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthesis of the Building Block: A Hantzsch-Type Approach
The synthesis of this compound can be efficiently achieved through a modification of the classic Hantzsch thiazole synthesis. This method involves the condensation of an α-halocarbonyl compound with a thioamide. In this case, the key precursors are a suitably brominated β-ketoester and thiourea. While a direct literature preparation is not cited, the following protocol is a robust, logical adaptation from well-established syntheses of analogous 2-aminothiazole-4-carboxylates.[8][9][10]
Protocol 1: Synthesis of this compound
Reaction Principle: This synthesis proceeds via the reaction of methyl 2-bromo-3-oxobutanoate with thiourea. The thiourea acts as a binucleophile, first attacking the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Materials:
-
Methyl 3-oxobutanoate (methyl acetoacetate)
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
α-Bromination: In a round-bottom flask protected from light, dissolve methyl 3-oxobutanoate (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl 2-bromo-3-oxobutanoate. Note: This intermediate can be unstable and is often used immediately in the next step without further purification.[11]
-
Thiazole Formation: Dissolve the crude methyl 2-bromo-3-oxobutanoate (1.0 eq) in absolute ethanol. Add thiourea (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃. The product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to afford this compound as a solid.
Application in Heterocyclic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound lies in the reactivity of its C5-bromo position, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, leading to diverse heterocyclic structures.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For our building block, this reaction allows for the introduction of various aryl and heteroaryl groups at the 5-position.
Reaction Principle: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki coupling of similar bromo-heterocycles.[12][13]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1 mixture)
-
Schlenk flask or microwave vial
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the anhydrous, degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-2-aminothiazole derivative.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] This reaction allows for the introduction of primary or secondary amines at the 5-position of the thiazole ring, a crucial transformation for synthesizing compounds with diverse pharmacological properties.
Reaction Principle: The catalytic cycle is similar to the Suzuki coupling but involves the coordination of an amine to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex, which then undergoes reductive elimination.[15]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This is a general protocol adapted from procedures for the amination of other bromo-heterocycles.[14][16] The choice of base and ligand is crucial and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[17][18] This reaction introduces a rigid alkynyl linker at the 5-position, a common strategy in the design of kinase inhibitors and other targeted therapeutics.
Reaction Principle: The reaction typically involves a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition to the C-Br bond, while the copper(I) salt activates the alkyne, facilitating transmetalation. Copper-free versions of this reaction are also well-established.[19]
Protocol 4: General Procedure for Sonogashira Coupling
This is a representative protocol; reaction conditions, particularly temperature and the need for a copper co-catalyst, can vary.[17][20]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, the amine base, and finally the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5-alkynyl-2-aminothiazole derivative.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex heterocyclic compounds. Its strategic placement of functional groups allows for sequential or orthogonal transformations, providing a clear pathway to a vast chemical space. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki, Buchwald-Hartwig, and Sonogashira—are robust and reliable methods for elaborating this scaffold. By leveraging these protocols, researchers in drug discovery and materials science can efficiently generate novel molecules with tailored properties, further cementing the importance of the 2-aminothiazole core in modern chemistry.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707.
- Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2017). Thiazole: A privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 134, 137-161.
- Jean, L., & Benchekroun, M. (2013). Thiazole and its derivatives. In Modern Heterocyclic Chemistry (Vol. 1, pp. 1-138). Wiley-VCH.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
Capot Chemical. (2009). MSDS of 2-Amino-5-bromothiazole-4-carboxylic acid methyl ester. Available at: [Link]
- Koutentis, P. A., & Ioannou, T. (2023).
- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
- Li, W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4529–4533.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
- Khan, I., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 893930.
- Ye, W., et al. (2010).
-
PubChem. (n.d.). 4-Amino-2-bromothiazole-5-carboxylic acid. Available at: [Link]
- Slanina, Z., & Cihlar, J. (2014). Flow Chemistry: Sonogashira Coupling. Molecules, 19(6), 7597-7608.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
- European Journal of Pharmaceutical Sciences. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. European Journal of Pharmaceutical Sciences, 188, 106499.
-
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Available at: [Link]
-
Chinese Chemical Letters. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Available at: [Link]
-
ResearchGate. (2013). Study on the Synthesis of 4-Methyl-5-formylthiazole. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Available at: [Link]
Sources
- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
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Experimental procedure for bromination of 2-aminothiazole-4-carboxylates
An Application Guide for the Regioselective Bromination of 2-Aminothiazole-4-Carboxylates
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed experimental protocol and theoretical background for the regioselective bromination of 2-aminothiazole-4-carboxylate scaffolds. These structures are pivotal in medicinal chemistry, and their functionalization is critical for developing novel therapeutic agents.[1][2] This document outlines the electrophilic substitution mechanism, provides a robust, step-by-step procedure using N-Bromosuccinimide (NBS), and offers in-depth guidance on product characterization, troubleshooting, and safety. The protocols and insights are designed for researchers, scientists, and drug development professionals to ensure reproducible and high-yield synthesis of 2-amino-5-bromothiazole-4-carboxylates, key intermediates for further molecular elaboration.
Introduction: The Strategic Importance of Brominated 2-Aminothiazoles
The 2-aminothiazole moiety is a privileged scaffold found in a wide array of pharmaceuticals, including antivirals, antibacterials, and anticancer agents.[3][4] The functionalization of this heterocyclic core is a cornerstone of drug discovery, allowing for the systematic modulation of pharmacological properties. Bromination, specifically at the C5 position, serves as a versatile synthetic handle, enabling subsequent carbon-carbon and carbon-heteroatom bond formations through cross-coupling reactions like Suzuki-Miyaura coupling.[5][6] This application note delivers a field-proven protocol for this critical transformation, emphasizing safety, efficiency, and mechanistic understanding.
Mechanistic Insight: The Basis of C5 Regioselectivity
The bromination of 2-aminothiazole-4-carboxylates proceeds via an electrophilic aromatic substitution mechanism.[7] The high regioselectivity for the C5 position is a direct consequence of the electronic properties of the thiazole ring, which is significantly influenced by the exocyclic amino group at the C2 position.
Causality of C5-Bromination:
-
Electron-Donating Effect: The amino group at C2 is a powerful activating group, donating electron density into the heterocyclic ring system through resonance.
-
Electron Density Distribution: This donation increases the nucleophilicity of the ring, with the highest electron density localized at the C5 position. This makes C5 the primary site for attack by an electrophile (Br⁺).[8]
-
Electrophile Generation: N-Bromosuccinimide (NBS) is a common and effective source for the electrophilic bromine. In the presence of a proton source (often trace amounts of HBr or an acidic solvent), NBS generates the Br⁺ electrophile required for the substitution.[9][10][11]
The reaction is typically rapid and highly selective, provided the conditions are carefully controlled to prevent side reactions.
Caption: Mechanism of C5 electrophilic bromination on the 2-aminothiazole ring.
Critical Safety Protocols
Chemical safety is paramount. The reagents used in this procedure are hazardous and must be handled with appropriate precautions.
-
N-Bromosuccinimide (NBS):
-
Hazards: Harmful if swallowed. Causes severe skin burns and eye damage. Oxidizer; contact with other material may cause fire.[12][13]
-
Handling: Always handle in a chemical fume hood.[12] Wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles.[12][14] Avoid creating dust. Keep away from combustible materials.[12]
-
-
Bromine (Br₂):
-
Hazards: Highly toxic, corrosive, and causes severe, painful burns on contact with skin, eyes, or mucous membranes.[15] Inhalation can be fatal.
-
Handling: Should only be handled by experienced personnel in a certified chemical fume hood with extreme caution. A face shield and heavy-duty gloves are recommended.
-
-
Solvents (e.g., Acetic Acid, Acetonitrile):
-
Hazards: Flammable and/or corrosive. Handle in a fume hood and away from ignition sources.
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a suitable container for disposal. Large spills require professional emergency response.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour into drains.[13]
Detailed Experimental Protocol: Bromination with NBS
This protocol describes the selective mono-bromination of a generic ethyl 2-aminothiazole-4-carboxylate at the C5 position.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 2-aminothiazole-4-carboxylate | ≥97% | Standard commercial |
| N-Bromosuccinimide (NBS) | ≥98% (Recrystallized) | Standard commercial |
| Acetic Acid | Glacial, ACS Grade | Standard commercial |
| Ethyl Acetate | ACS Grade | Standard commercial |
| Saturated Sodium Bicarbonate | Aqueous solution | Prepared in-house |
| Saturated Sodium Thiosulfate | Aqueous solution | Prepared in-house |
| Brine | Saturated NaCl(aq) | Prepared in-house |
| Anhydrous Sodium Sulfate | Granular, ACS Grade | Standard commercial |
| Silica Gel | 230-400 mesh | Standard commercial |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Ice-water bath
-
Magnetic stir plate
-
Dropping funnel (optional)
-
Standard glassware for work-up and chromatography
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq.) in glacial acetic acid (approx. 0.2 M concentration). Begin vigorous stirring.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. Maintaining a low temperature is crucial to minimize the formation of di-brominated byproducts.[16]
-
NBS Addition: Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes. Ensure the temperature does not rise above 5°C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The starting material spot should be consumed, and a new, lower Rf product spot should appear. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the effervescence ceases and the pH is neutral (~7-8).[17]
-
Work-up:
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted bromine species), water, and finally brine.[18]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by either:
-
Recrystallization: From a suitable solvent system like ethanol/water.[19]
-
Column Chromatography: Using silica gel with a gradient elution of ethyl acetate in hexane.
-
Caption: Workflow for the bromination of 2-aminothiazole-4-carboxylates.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the final product, ethyl 2-amino-5-bromothiazole-4-carboxylate.
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of the singlet corresponding to the C5 proton (typically ~7.5-8.0 ppm). The signals for the amino protons and the ethyl ester group will remain, though they may experience slight shifts.[2] |
| ¹³C NMR | A significant downfield shift for the C5 carbon, now bonded to bromine. |
| Mass Spectrometry | A characteristic isotopic pattern for a monobrominated compound. Two major peaks in the molecular ion region, [M+H]⁺ and [M+H+2]⁺, with nearly equal intensity (approx. 1:1 ratio) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[19] |
| Melting Point | The pure product should exhibit a sharp melting point, which can be compared to literature values if available. |
Troubleshooting and Optimization Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Deactivated NBS. | 1. Allow the reaction to stir for a longer duration, monitoring by TLC. 2. Let the reaction slowly warm to room temperature after initial stirring at 0°C. 3. Use freshly opened or recrystallized NBS. |
| Di-bromination Product | 1. Reaction temperature too high. 2. Excess NBS was used. 3. Prolonged reaction time. | 1. Maintain the reaction temperature strictly at 0°C or lower (-10°C).[16] 2. Use a precise stoichiometry of NBS (1.0 to 1.1 equivalents).[16] 3. Quench the reaction as soon as the starting material is consumed. |
| Low Yield after Work-up | 1. Product is partially soluble in the aqueous layer. 2. Decomposition on silica gel. | 1. Perform more extractions with the organic solvent. 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[16] |
| Reaction with Amino Group | The exocyclic amino group can react with NBS, though this is less common for ring bromination.[16] | If this becomes a significant issue, consider protecting the amino group as an amide (e.g., acetyl) prior to bromination, followed by deprotection.[16] |
Alternative Bromination Methods
While NBS is a robust choice, other methods offer advantages in specific contexts.
-
Copper(II) Bromide (CuBr₂): This reagent can be used in solvents like acetonitrile and often provides high regioselectivity for the C5 position under milder conditions, avoiding the use of elemental bromine.[16][18]
-
Enzymatic Bromination: For substrates sensitive to chemical reagents, vanadium-dependent haloperoxidases (VHPOs) offer an exceptionally mild and selective method.[5][6] These enzymes use a simple bromide salt (e.g., KBr) in an aqueous buffer, providing a green chemistry approach to bromination.[6][16]
References
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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from Methyl 2-amino-5-bromothiazole-4-carboxylate
Introduction: The Strategic Value of the 2-Aminothiazole Scaffold
In the landscape of modern medicinal chemistry, the 2-aminothiazole moiety stands out as a "privileged scaffold." Its prevalence in clinically successful kinase inhibitors, such as the pan-Src inhibitor Dasatinib, underscores its importance.[1] The core structure's ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an exceptional starting point for inhibitor design.[2] Methyl 2-amino-5-bromothiazole-4-carboxylate is a particularly valuable and versatile starting material. Its three key functional groups—the 2-amino group, the 5-bromo substituent, and the 4-carboxylate ester—offer orthogonal handles for a modular and divergent synthetic approach, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide provides detailed protocols and expert insights for leveraging this key building block in the synthesis of novel kinase inhibitors. We will focus on two cornerstone reactions: Palladium-catalyzed Suzuki-Miyaura coupling at the C5 position and amide bond formation via the C4 carboxylate and N2 amine, which together enable the creation of diverse compound libraries targeting a range of kinases including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Aurora Kinases.[3][4][5][6]
Core Synthetic Strategy: A Modular Approach
The synthetic utility of this compound lies in its capacity for sequential, selective functionalization. The bromine atom at the C5 position is primed for C-C bond formation, typically via Suzuki coupling, while the ester and amino groups are readily converted into amides. This allows for a modular assembly of the final inhibitor.
Caption: Modular synthetic workflow using the title compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5
The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl moieties at the C5 position, a crucial modification for tuning kinase selectivity and potency.[5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with the potentially coordinating 2-amino group.[7]
Rationale (E-E-A-T):
-
Catalyst System: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI) often provide superior results for heteroaromatic substrates by promoting efficient oxidative addition and reductive elimination steps.[8][9]
-
Base: A base is required to activate the boronic acid for transmetalation.[9] An inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is commonly used. K₃PO₄ is often preferred as it is less likely to cause ester hydrolysis under reaction conditions.[7][8]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or Toluene) and water is typically used to dissolve both the organic and inorganic reagents.[8] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
Step-by-Step Protocol:
-
Reagent Preparation: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and a ligand (e.g., SPhos, 0.04 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Reaction: Heat the mixture with vigorous stirring to 85-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure 2-amino-5-arylthiazole product.
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Protocol 2: N2-Amide/Urea Formation
Functionalization of the 2-amino group is a common strategy to introduce moieties that can interact with the ribose pocket or solvent-exposed regions of the kinase active site.[10][11] This can be achieved through acylation to form amides or reaction with isocyanates to form ureas.[11][12]
Rationale (E-E-A-T):
-
Amide Formation: Standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) can be used to couple a carboxylic acid to the 2-amino group.[5] Alternatively, reacting with a more electrophilic acyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine is a straightforward approach.
-
Urea Formation: The nucleophilic 2-amino group reacts readily with electrophilic isocyanates in an aprotic solvent to form the corresponding urea derivative. This reaction is often clean and high-yielding.[5]
Step-by-Step Protocol (Acylation):
-
Setup: Dissolve the 2-amino-5-arylthiazole intermediate (from Protocol 1, 1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5-2.0 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for the consumption of the starting material by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product into an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 3: C4-Carboxamide Formation
The C4-carboxylate provides a handle for introducing diversity elements that can form additional interactions within the ATP binding site, often improving potency and selectivity. This requires a two-step process: saponification of the methyl ester followed by amide coupling.[13]
Rationale (E-E-A-T):
-
Saponification: Hydrolysis of the methyl ester is typically achieved using a base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (e.g., THF/water or methanol/water). LiOH is often preferred over NaOH or KOH as it can sometimes lead to cleaner reactions with less risk of side reactions.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents (EDCI/HOBt, HATU, etc.). This is a widely used, high-yielding transformation in medicinal chemistry.[13]
Step-by-Step Protocol:
-
Saponification: Dissolve the C5-arylated methyl ester (from Protocol 1, 1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).
-
Reaction (Hydrolysis): Stir the mixture at room temperature until LC-MS analysis indicates complete conversion to the carboxylic acid (typically 2-6 hours).
-
Work-up (Acidification): Remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C. Acidify to pH 3-4 with 1N HCl. The carboxylic acid product will often precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate, dry, and concentrate.
-
Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq), the desired amine (1.1 eq), and an activator (e.g., HOBt, 1.2 eq) in anhydrous DMF or DCM.
-
Coupling Reaction: Add the coupling agent (e.g., EDCI, 1.2 eq) and a base (e.g., triethylamine or DIPEA, 2.0-3.0 eq). Stir at room temperature for 12-24 hours.
-
Final Purification: Perform an aqueous work-up as described in previous protocols, followed by purification via column chromatography to yield the final C4-carboxamide inhibitor.
Data Presentation: Representative Inhibitor Performance
The modular synthetic approach described allows for the generation of diverse inhibitors. The following tables summarize representative data for 2-aminothiazole-based inhibitors, illustrating the potency that can be achieved against various kinase targets.
Table 1: In Vitro Antiproliferative Activity
| Compound Class | Cell Line | IC50 (µM) | Target Pathway | Reference |
|---|---|---|---|---|
| Aminobenzothiazole-Thiadiazole | MCF-7 (Breast Cancer) | 6.13 | VEGFR-2 | [14] |
| Aminobenzothiazole Hybrid | HCT-116 (Colon Cancer) | 5.61 | VEGFR-2 | [4][15] |
| Aminobenzothiazole Hybrid | A2780 (Ovarian Cancer) | Potent Antiproliferative | CDK2 | [3][16][17] |
| 2-Ureidothiazole | MDA-MB-231 (Breast Cancer) | Good to Moderate | VEGFR/PI3K |[12] |
Table 2: Kinase Inhibitory Activity
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Dasatinib (Aminothiazole core) | Src | 0.8 | [2] |
| Dasatinib (Aminothiazole core) | Abl | 1 | [2] |
| Optimized Aminothiazole | CDK2 | 1-10 | [3][16][17] |
| Aminobenzothiazole Hybrid | VEGFR-2 | 91 | [4][15] |
| Thiazole-Thiadiazole Hybrid | VEGFR-2 | 40.65 |[14] |
Pathway Visualization: Inhibition of VEGFR-2 Signaling
Many inhibitors synthesized from the 2-aminothiazole scaffold target angiogenesis by inhibiting VEGFR-2.[4][12][15][18] The diagram below illustrates the central role of VEGFR-2 in this pathway and the point of intervention for the synthesized inhibitors.
Caption: Inhibition of the VEGFR-2 signaling cascade.
Conclusion and Future Directions
This compound is a high-potential starting material for the discovery of novel kinase inhibitors. The orthogonal reactivity of its functional groups enables a robust and modular synthetic platform for generating extensive chemical libraries. The protocols outlined herein provide a solid foundation for researchers to synthesize and optimize compounds targeting a wide array of kinases implicated in oncology and other therapeutic areas. Future work will undoubtedly focus on developing more stereoselective and efficient coupling methodologies and exploring novel decorations of the 2-aminothiazole core to achieve unparalleled potency and selectivity.
References
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U.S. National Library of Medicine. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. [Link]
-
U.S. National Library of Medicine. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. PubMed. [Link]
-
U.S. National Library of Medicine. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]
-
U.S. National Library of Medicine. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed. [Link]
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U.S. National Library of Medicine. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. PubMed. [Link]
-
Elsevier Science. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: Synthesis, x-ray crystallographic analysis, and biological activities. [Link]
-
ACS Publications. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Chinese Pharmaceutical Association. (2015). Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. Acta Pharmaceutica Sinica B. [Link]
-
SciSpace. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-Ray Crystallographic Analysis, and Biological Activities. [Link]
-
SciSpace. (2025). Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. [Link]
-
ACS Publications. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
-
U.S. National Library of Medicine. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. [Link]
-
ResearchGate. (n.d.). Design strategy for 2-amino-benzothiazole derivatives as dual VEGFR-2/BRAF inhibitors. [Link]
-
MDPI. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. [Link]
-
U.S. National Library of Medicine. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]
- Google Patents. (n.d.).
-
Li, A. Y. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 2-amino-5-bromothiazole-4-carboxylate
Introduction: The Significance of Substituted Thiazoles in Modern Drug Discovery
The thiazole ring is a prominent heterocyclic scaffold that forms the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in medicinal chemistry. Specifically, 2-aminothiazole derivatives are key building blocks in the synthesis of a wide range of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.[1] Methyl 2-amino-5-bromothiazole-4-carboxylate, the subject of this guide, is a highly functionalized intermediate of significant interest. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broader chemical space in the quest for novel drug candidates.
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound. The protocol is designed for researchers and scientists in the field of organic synthesis and drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the synthesis, from reaction mechanism to purification and characterization of the final product.
Reaction Mechanism: A Two-Step, One-Pot Approach
The synthesis of this compound is efficiently achieved through a two-step, one-pot process. This strategy enhances operational simplicity and minimizes the isolation of intermediates, which can often be challenging. The overall transformation can be conceptually divided into two key stages:
-
Hantzsch Thiazole Synthesis: This classic condensation reaction forms the core thiazole ring. It involves the reaction of an α-halocarbonyl compound with a thioamide. In our case, we will generate the α-bromoester in situ from a readily available β-ketoester.
-
Electrophilic Bromination: Following the formation of the Methyl 2-aminothiazole-4-carboxylate intermediate, a selective electrophilic bromination at the electron-rich 5-position of the thiazole ring is performed.
The following diagram illustrates the key transformations in this synthesis:
Caption: One-pot synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound in a laboratory setting. All operations involving bromine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl acetoacetate | C₅H₈O₃ | 116.12 | 5.81 g | 50 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 9.79 g | 55 |
| Thiourea | CH₄N₂S | 76.12 | 3.81 g | 50 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - |
| Water | H₂O | 18.02 | 50 mL | - |
| Bromine | Br₂ | 159.81 | 2.6 mL | 50 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | As needed | - |
| Saturated Sodium Thiosulfate Solution | Na₂S₂O₃ (aq) | - | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | - |
| Brine | NaCl (aq) | - | For washing | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying | - |
Procedure
Step 1: One-Pot Hantzsch Thiazole Synthesis
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add methyl acetoacetate (5.81 g, 50 mmol), water (50 mL), and tetrahydrofuran (20 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (9.79 g, 55 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The in-situ formation of the α-bromo intermediate occurs during this step.
-
After the complete addition of NBS, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Add thiourea (3.81 g, 50 mmol) to the reaction mixture in one portion.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 2 hours. The cyclization reaction to form the thiazole ring takes place during this heating phase.[2]
-
After 2 hours, cool the reaction mixture to room temperature. The crude Methyl 2-amino-4-methylthiazole-5-carboxylate is now present in the reaction mixture and will be directly used in the next step.
Step 2: Electrophilic Bromination
-
To the cooled reaction mixture from Step 1, add glacial acetic acid (20 mL).
-
In a separate dropping funnel, carefully add bromine (2.6 mL, 50 mmol) to 5 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.[3][4][5][6]
-
Add the bromine solution dropwise to the reaction mixture over 30 minutes at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for an additional 3 hours. Monitor the progress of the bromination by TLC.
-
Upon completion of the reaction, carefully quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water.
Purification
-
The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system for many thiazole derivatives.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 3.75 (s, 3H, OCH₃), 7.85 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 52.5 (OCH₃), 95.0 (C5-Br), 145.0 (C4), 162.0 (C=O), 170.0 (C2-NH₂) |
| Mass Spectrometry (ESI-MS) | m/z: 236.9 [M+H]⁺, 238.9 [M+H+2]⁺ (characteristic isotopic pattern for bromine) |
Note: The NMR and MS data are predicted based on the structure and data from similar compounds. Actual experimental data should be obtained for confirmation.[7][8]
Safety Precautions
-
Bromine: Bromine is a highly corrosive, toxic, and volatile liquid. It can cause severe burns upon skin contact and is harmful if inhaled.[3][4][5][6] Always handle bromine in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat.[4] Have a solution of sodium thiosulfate readily available to neutralize any spills.[9]
-
N-Bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Tetrahydrofuran and ethyl acetate are flammable. Keep away from open flames and heat sources.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure. This includes wearing safety glasses, a lab coat, and gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; decomposition of the α-bromo intermediate. | Ensure complete consumption of starting material by TLC before adding thiourea. Maintain the temperature strictly during NBS addition. |
| Incomplete bromination in Step 2 | Insufficient bromine or reaction time. | Add a slight excess of bromine and monitor the reaction by TLC until completion. |
| Formation of multiple products | Over-bromination or side reactions. | Control the stoichiometry of bromine carefully. Ensure the reaction temperature does not rise excessively. |
| Difficulty in crystallization | Impurities present; incorrect solvent system. | Wash the crude product thoroughly. Try different recrystallization solvents or solvent mixtures. |
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The one-pot nature of this synthesis offers an efficient route to this important intermediate, paving the way for the development of novel thiazole-based compounds.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Reddit. (2025). What are some safety tips when handling bromine aside from the basic ppe and a respirator/fume hood and also will the vapor harm the envoirment or linger in an area. Retrieved from [Link]
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
-
MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Retrieved from [Link]
-
Kansas State University. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
Mohammed, I. A., et al. (2017). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Retrieved from [Link]
-
ARKIVOC. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]
-
ResearchGate. (2025). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Springer. (n.d.). Protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]
-
ResearchGate. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]
Sources
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- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
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- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 5. lobachemie.com [lobachemie.com]
- 6. carlroth.com [carlroth.com]
- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-bromothiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-bromothiazole-4-carboxylate. This critical heterocyclic building block is a staple in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] However, its synthesis, while seemingly straightforward, is fraught with potential pitfalls that can significantly impact yield and purity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. Here, we will dissect common experimental challenges, explain the underlying chemical principles, and offer field-proven solutions to help you optimize your synthesis and accelerate your research.
Core Synthesis Overview: The Hantzsch-Thiourea Pathway
The most prevalent and reliable method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1][3][4] In this specific application, the pathway involves the condensation of a methyl 2-chloro-3-oxobutanoate (or its bromo-analogue) with thiourea, followed by bromination at the C5 position.
The reaction begins with a nucleophilic attack from the sulfur atom of thiourea onto the alpha-halocarbonyl carbon. This is followed by an intramolecular cyclization and subsequent dehydration to forge the aromatic thiazole ring.[1]
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the synthesis. Each question is framed from the perspective of a researcher in the lab, with answers providing both a diagnosis and a validated solution.
Low Yield & Reaction Inefficiency
Q1: My final yield of this compound is consistently below 40%. What are the primary factors I should investigate?
A1: Low yields in this multi-step synthesis can be attributed to several critical factors, often compounding each other. A systematic review of your process is essential.
-
Purity of Starting Materials: The quality of your methyl 2-halo-3-oxobutanoate is paramount. This starting material can be unstable and prone to self-condensation or decomposition. Always use freshly distilled or newly purchased reagent. Verify purity by ¹H NMR before starting.
-
Reaction Temperature Control: The initial condensation with thiourea is exothermic. An uncontrolled temperature rise can lead to the formation of polymeric side products. Maintain the reaction temperature as specified in the protocol, typically between 60-80°C, using an oil bath for consistent heating.[5]
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Inefficient Bromination: The thiazole ring is electron-rich, making it susceptible to electrophilic substitution.[6] However, the C5 position is the preferred site for halogenation.[6] If bromination is incomplete, you will have a mixture of starting material and product, complicating purification and lowering the isolated yield. Ensure your brominating agent, such as N-Bromosuccinimide (NBS), is of high purity and used in the correct stoichiometry.
-
Suboptimal pH during Workup: The 2-aminothiazole moiety can be protonated. During aqueous workup, the pH must be carefully adjusted. The product is often precipitated by neutralizing the reaction mixture.[3] If the solution is too acidic or too basic, your product may remain dissolved in the aqueous layer, leading to significant losses.
| Parameter | Standard Recommendation | Troubleshooting Tip |
| Reagent Stoichiometry | Thiourea: 1.1 - 1.5 eq. | Increase to 1.5 eq. to drive condensation to completion. |
| Condensation Temp. | 60-80°C | Use a thermocouple to monitor internal reaction temperature. |
| Bromination Agent | NBS: 1.05 - 1.1 eq. | Add NBS portion-wise to control exothermicity. |
| Workup pH | Neutral (pH ~7-8) | Use a pH meter and adjust slowly with a saturated base (e.g., NaHCO₃). |
Impurity Formation & Side Reactions
Q2: My LC-MS and NMR data show a significant impurity with a mass corresponding to a di-brominated or dimeric species. How can I prevent this?
A2: This is a classic problem of over-reactivity. The electron-rich nature of the 2-aminothiazole ring makes it a prime target for multiple electrophilic attacks if conditions are not carefully controlled.
-
Mechanism of Side-Product Formation:
-
Di-bromination: If excess brominating agent is used or if the reaction temperature is too high, a second bromine atom can be added to the thiazole ring or the methyl group.
-
Dimerization/Polymerization: Under harsh acidic or thermal conditions, the aminothiazole can react with itself or with unreacted starting materials, leading to complex mixtures.
-
-
Preventative Measures:
-
Control Stoichiometry: Use no more than 1.1 equivalents of your brominating agent (e.g., NBS).
-
Temperature Management: Perform the bromination step at a lower temperature. Often, starting at 0°C and allowing the reaction to slowly warm to room temperature is sufficient.
-
Order of Addition: Add the brominating agent slowly and in portions to the solution of your thiazole precursor. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Caption: A logical workflow for diagnosing synthesis problems.
Product Isolation and Purification
Q3: My crude product is a dark, oily solid that is difficult to purify by recrystallization. What is the best strategy for obtaining a clean product?
A3: The crude product from this reaction is often contaminated with colored impurities and baseline material. While recrystallization can work for relatively clean material, flash column chromatography is typically the most robust purification method.
-
Recommended Protocol for Purification:
-
Initial Workup: After quenching the reaction, perform a liquid-liquid extraction (e.g., with Ethyl Acetate/water). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Adsorb onto Silica: Do not attempt to dry the crude oil to a complete solid if it is intractable. Instead, dissolve the crude material in a minimal amount of dichloromethane (DCM) or ethyl acetate, add a small amount of silica gel, and concentrate the slurry to a dry, free-flowing powder.
-
Column Chromatography: Load the adsorbed material onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40-50%). The product is moderately polar and should elute cleanly.
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Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain the product as a solid.
-
Frequently Asked Questions (FAQs)
Q: Can I use a "one-pot" procedure for the bromination and cyclization steps? A: Yes, one-pot procedures have been developed where the initial β-ketoester is brominated in situ with an agent like N-bromosuccinimide, followed by the addition of thiourea to initiate cyclization.[7][8] This method can simplify the process and avoid the handling of lachrymatory α-halo intermediates.[7][9] However, it requires careful control of reaction conditions to avoid side reactions.
Q: What is the best solvent for the Hantzsch condensation step? A: Ethanol or methanol are the most commonly used and effective solvents.[3] They provide good solubility for the thiourea and facilitate the reaction, which often proceeds smoothly under reflux.
Q: How can I confirm the regiochemistry of the bromination? Why does it occur at the C5 position? A: You can confirm the structure unequivocally using 2D NMR techniques like HMBC and NOESY. The bromination occurs at the C5 position because it is the most electron-rich position in the 2-aminothiazole ring system, making it the most favorable site for electrophilic attack.[6] The amino group at C2 is a powerful electron-donating group that directs electrophiles to the C5 position.
Q: Are there alternative, milder brominating agents I can use instead of elemental bromine? A: Absolutely. N-Bromosuccinimide (NBS) is the most common and recommended alternative. It is a solid, easier to handle than liquid bromine, and generally leads to cleaner reactions with fewer side products.[10][11] Copper(II) bromide has also been used as a brominating agent in some contexts.[12]
Validated Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
Step 1: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.2 equivalents) and ethanol (5 mL per gram of thiourea).
-
Begin stirring and add methyl 2-chloro-3-oxobutanoate (1.0 equivalent) dropwise.
-
Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH is ~8.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Bromination to this compound
-
Dissolve the product from Step 1 in a suitable solvent like acetonitrile or DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
If necessary, purify the crude solid by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the final product.
References
- A Comparative Analysis of 2-Aminothiazole Synthesis Methods. (2025). Benchchem.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.).
- Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLOS One.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2025).
- Thiazole. (n.d.). Wikipedia.
- Thiazole is an aromatic five membered heterocyclic compound. (n.d.). CUTM Courseware.
- Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). Slideshare.
- Course of bromination of thiazole and 2-methylthiazole. (1986). OSTI.GOV.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC - NIH.
- How to Prepare Methyl 2-Bromothiazole-5-Carboxyl
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
- Synthesis of some new 5- substituted of - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- 2-amino-4-methylthiazole. (n.d.). Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. guidechem.com [guidechem.com]
- 10. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Recrystallization of Methyl 2-amino-5-bromothiazole-4-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of methyl 2-amino-5-bromothiazole-4-carboxylate. As a key intermediate in the development of various therapeutic agents, achieving high purity of this compound is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its recrystallization, grounded in established chemical principles and practical laboratory experience.
Experimental Workflow: A Step-by-Step Guide to Recrystallization
The successful recrystallization of this compound hinges on the principle of differential solubility. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Impurities, ideally, will either be insoluble in the hot solvent or remain soluble as the solution cools.
Diagram of the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Question 1: My compound is not dissolving in the hot solvent, or I have to add a very large volume of solvent.
Answer:
This issue typically arises from using a solvent in which the compound has low solubility even at elevated temperatures.
-
Initial Check: Ensure your solvent is at its boiling point and you are allowing sufficient time for dissolution.
-
Solvent Selection: For 2-aminothiazole derivatives, a range of solvents has been successfully employed. Consider the following options, starting with the most commonly cited for similar structures:
-
Alcohols (Methanol, Ethanol): These are often good starting points for moderately polar heterocyclic compounds.[1][2][3]
-
Mixed Solvent Systems: An ethanol/water or DMF/water mixture can be effective.[4][5] The water acts as an anti-solvent, reducing the compound's solubility as the solution cools. A patent for a similar compound, 2-amino-4-methylthiazole-5-carboxylate, suggests recrystallization from ethyl acetate.
-
Aprotic Solvents: For less polar impurities, solvents like ethyl acetate or a mixture of hexane/ethyl acetate might be suitable.
-
Question 2: No crystals are forming even after the solution has cooled to room temperature.
Answer:
This is a common problem, often due to either using too much solvent or the solution being supersaturated.
-
Patience is Key: Allow ample time for nucleation and crystal growth. Sometimes, crystals can take several hours to appear.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for crystal growth.
-
Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Drastic Cooling: Once the solution is at room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization.
Question 3: My compound "oiled out" instead of forming crystals.
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.
-
Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly. Insulating the flask can help.
-
Change Solvent System: If slow cooling does not resolve the issue, the chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a mixed solvent system where the compound has a slightly lower solubility at the boiling point.
Question 4: The yield of my recrystallized product is very low.
Answer:
A low yield can result from several factors:
-
Excess Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize along with the impurities and be lost. Ensure your filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.
-
Inherent Solubility: The compound may have a relatively high solubility in the cold solvent. Cooling the solution in an ice bath for an extended period can help maximize the yield.
Question 5: The recrystallized product is still colored, or the purity has not improved significantly.
Answer:
This indicates that the chosen solvent is not effective at separating the compound from certain impurities.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your desired product.
-
Alternative Purification: If recrystallization from several solvent systems fails to improve purity, consider another purification technique, such as column chromatography, before a final recrystallization step.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While there is no single "best" solvent, good starting points for 2-aminothiazole derivatives include ethanol, methanol, or a mixed solvent system like ethanol/water or DMF/water.[1][2][3][4][5] The optimal solvent should be determined experimentally by testing the solubility of a small amount of the crude product in various solvents. A patent for a structurally similar compound, 2-amino-4-methylthiazole-5-carboxylate, utilized ethyl acetate for recrystallization.
Q2: How do I perform a mixed-solvent recrystallization?
A2: Dissolve the crude solid in a minimum amount of the "good" solvent (in which the compound is readily soluble) at its boiling point. Then, slowly add the "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: How can I check the purity of my recrystallized product?
A3: The purity of the recrystallized this compound can be assessed using several analytical techniques:
-
Melting Point Determination: A pure compound will have a sharp and well-defined melting point. Impurities typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.
Q4: What are the key physicochemical properties of this compound?
Table 1: Physicochemical Data of Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₅H₅BrN₂O₂S | 237.08 | Not available |
| 2-Amino-5-bromo-4-methylthiazole | C₄H₅BrN₂S | 193.06 | 105-108.5 (decomp)[6] |
| Methyl 2-aminothiazole-4-carboxylate | C₅H₆N₂O₂S | 158.18 | 171-173[7] |
| Ethyl 2-aminothiazole-4-carboxylate | C₆H₈N₂O₂S | 172.21 | 175-177[2] |
References
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
2-Amino-5-bromo-4-methylthiazole. (2024, April 9). ChemBK. Retrieved January 11, 2026, from [Link]
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.
-
Synthesis of some new 5- substituted of. (n.d.). JOCPR. Retrieved January 11, 2026, from [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
4-Amino-2-bromothiazole-5-carboxylic acid | C4H3BrN2O2S | CID 83671768. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019, September 14). PubMed Central. Retrieved January 11, 2026, from [Link]
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents.
-
Synthesis of the 2-aminothiazole-4-carboxylate analogues.... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
methyl 2-bromothiazole-4-carboxylate, min 98%, 10 grams. (n.d.). CP Lab Safety. Retrieved January 11, 2026, from [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.
Sources
- 1. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-5-bromo-4-methylthiazole [chembk.com]
- 7. Methyl 2-aminothiazole-4-carboxylate | 118452-04-3 [sigmaaldrich.com]
Technical Support Center: Column Chromatography of Thiazole Derivatives
Welcome to the technical support center for the purification of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of these important heterocyclic compounds. The following sections provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your separation protocols.
Frequently Asked Questions (FAQs)
Q1: What is the essential first step when developing a column chromatography method for a new thiazole derivative?
A: The indispensable first step is method development using Thin Layer Chromatography (TLC) . TLC is a rapid, low-cost technique that effectively predicts the separation behavior on a column because it operates on the same principle of differential partitioning between a stationary phase and a mobile phase.[1][2][3][4]
-
Causality: By testing various solvent systems (eluents) on a TLC plate, you can quickly determine the conditions that provide the best separation between your target thiazole derivative and any impurities. The goal is to find a solvent system that moves the desired compound to a Retention Factor (Rf) value of approximately 0.25-0.35 .[3] This Rf range typically translates to an elution volume of 3-5 column volumes (CVs), which is ideal for achieving good separation without excessive solvent consumption.[1][5]
Q2: Which stationary phase is most suitable for purifying thiazole derivatives?
A: Silica gel is the most widely used stationary phase for the purification of thiazole derivatives due to its versatility and effectiveness in separating compounds based on polarity.[6][7]
-
Expertise & Experience: Silica gel is slightly acidic, which is generally not a problem for many thiazole derivatives.[8] However, thiazoles containing acid-sensitive functional groups or basic nitrogen atoms that can be protonated may interact too strongly or even decompose on standard silica.
-
Alternatives:
-
Deactivated Silica: For acid-sensitive compounds, silica gel can be "deactivated" or neutralized by pre-flushing the column with a solvent system containing a small amount (0.1-2%) of a base like triethylamine (TEA).[8][9][10][11][12]
-
Alumina: Available in neutral, acidic, or basic forms, alumina is an excellent alternative, especially for purifying basic thiazole derivatives that might streak or irreversibly bind to acidic silica.[8][13][14]
-
Florisil: This is a mild, neutral magnesium silicate adsorbent that can be effective for easy separations where silica or alumina may be too harsh.[8]
-
Q3: How do I select the optimal mobile phase (eluent) for my separation?
A: The optimal mobile phase is determined by your initial TLC experiments. The goal is to find a solvent or solvent mixture that provides a clear separation between your target compound and impurities, with the target compound having an Rf value between 0.25 and 0.35.[3]
-
Trustworthiness: A common starting point for many thiazole derivatives is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity of the eluent is increased by raising the proportion of the more polar solvent.
-
Key Principles:
-
Rf too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 10% ethyl acetate in hexanes to 20%).[9]
-
Rf too high (>0.7): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 30% ethyl acetate in hexanes to 15%).[9]
-
For very polar thiazoles, solvent systems like dichloromethane/methanol or ethyl acetate/methanol may be necessary.[15]
-
Q4: Should I use isocratic or gradient elution for my thiazole purification?
A: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic Elution: This method uses a constant solvent composition throughout the separation. It is simpler to set up and ideal for separating compounds with similar polarities.[16][17] However, it can lead to significant peak broadening for late-eluting compounds.[16][18]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the run (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 40%).[16][19] This is highly advantageous for complex mixtures containing compounds with a wide range of polarities.[17][18] Gradient elution results in sharper peaks, better resolution, and reduced overall run times.[17][20]
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Problem 1: My thiazole derivative streaks badly on the TLC plate and gives broad, overlapping peaks in the column.
-
What is happening? Streaking is often a sign of overloading the stationary phase, but for heterocyclic compounds like thiazoles, it can also indicate a strong, undesirable interaction with the silica gel, especially if the molecule has basic nitrogen atoms.[14][21] The acidic sites on the silica can protonate the thiazole, causing it to "stick" and elute slowly and unevenly.[22]
-
How do I fix it?
-
Reduce Sample Load: The simplest first step is to run the TLC or column with a more dilute sample.[9][23]
-
Add a Mobile Phase Modifier: Add a small amount of a competitive base, like triethylamine (TEA) or ammonia (0.1–2.0%), to your eluent.[9][14] The TEA will preferentially interact with the acidic sites on the silica, preventing your thiazole derivative from tailing and resulting in sharper, more symmetrical peaks.[22]
-
Change Stationary Phase: If modifiers do not resolve the issue, switch to a more inert stationary phase like neutral alumina.[8][13]
-
Problem 2: My compound won't elute from the column. I've flushed with 100% ethyl acetate and even methanol, but I can't recover it.
-
What is happening? This is a critical issue that suggests either irreversible adsorption or, more likely, decomposition of your compound on the stationary phase. The Lewis acidic nature of silica gel can catalyze the degradation of sensitive molecules.
-
How do I fix it?
-
Confirm Stability: Before running a column, perform a stability test. Spot your compound on a TLC plate, let it sit exposed to the silica for 30-60 minutes, and then develop the plate. If you see a new spot or a streak originating from the baseline, your compound is not stable on silica.[24]
-
Deactivate the Silica: As mentioned previously, pre-treating the silica gel with triethylamine can neutralize the acidic sites and prevent degradation.[10][11][12]
-
Use an Alternative Stationary Phase: Florisil or neutral alumina are excellent, less aggressive alternatives for compounds that are unstable on silica gel.[8]
-
Problem 3: The separation on my column is much worse than predicted by TLC. My spots are now overlapping.
-
What is happening? A good TLC separation that fails on the column often points to issues with column packing or sample loading technique. A poorly packed column has channels and cracks, leading to an uneven solvent front and band broadening. Loading the sample in a solvent that is too polar will cause the initial band to spread out before it has a chance to interact with the silica, ruining the separation from the start.[25]
-
How do I fix it?
-
Perfect Your Packing: Ensure the silica gel is packed as a uniform, homogenous bed, free of air bubbles or cracks. The "slurry method" is generally reliable.
-
Optimize Sample Loading:
-
Wet Loading: Dissolve your sample in the minimum possible volume of the initial, low-polarity mobile phase.[26] If your compound is not soluble, you may use a slightly more polar solvent (like dichloromethane), but keep the volume to an absolute minimum.[26]
-
Dry Loading: This is the superior method for compounds with poor solubility in the mobile phase or when the crude product is dissolved in a polar solvent.[26][27][28][29][30] Dissolve your crude mixture in a volatile solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[26][28]
-
-
Data & Protocols
Table 1: Common Solvent Systems for Thiazole Derivatives
| Solvent System (Non-polar:Polar) | Relative Polarity | Typical Applications |
| Hexanes : Ethyl Acetate | Low to Medium | Good starting point for moderately polar thiazoles. |
| Hexanes : Dichloromethane (DCM) | Low | For less polar derivatives. |
| Dichloromethane (DCM) : Methanol | Medium to High | Effective for highly polar thiazoles. |
| Hexanes : Acetone | Low to Medium | An alternative to Ethyl Acetate with different selectivity. |
Protocol 1: Dry Loading a Sample for Column Chromatography
-
Dissolve Sample: Dissolve your crude thiazole derivative (e.g., 500 mg) completely in a suitable volatile solvent (e.g., 5-10 mL of dichloromethane or acetone) in a round-bottom flask.
-
Add Adsorbent: Add silica gel to the flask (typically 2-3 times the weight of your crude sample).
-
Mix Thoroughly: Swirl the flask to create a uniform slurry, ensuring all the compound is adsorbed onto the silica.
-
Evaporate Solvent: Carefully remove the solvent using a rotary evaporator until the silica-sample mixture is a completely dry, free-flowing powder.
-
Load Column: Prepare your main chromatography column. Carefully add the dry powder containing your sample to the top of the packed column bed, creating a thin, even layer.
-
Protect the Layer: Gently add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the eluent.[26]
-
Begin Elution: Slowly add your initial mobile phase and begin the chromatography process.
Visualized Workflows
Method Development Workflow
The following diagram illustrates the logical flow from initial analysis to a fully developed column chromatography method.
Caption: Workflow for developing a column chromatography method.
Troubleshooting Decision Tree
This diagram provides a systematic approach to diagnosing and solving common chromatography problems.
Caption: Decision tree for troubleshooting column chromatography.
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Chromatography Today. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?[Link]
-
Millar, S. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
Study Mind. Chromatography and Rf Values (GCSE Chemistry). [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
Reddit. (2022). When do you dry load and when do you wet load? (silica column chromatography). r/chemistry. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Chemistry For Everyone. (2025). What Is The RF Value And Its Importance In Chromatography?[Link]
-
Yamazen. Ideal Method Transfer from TLC to Column Chromatography. [Link]
-
Teledyne LABS. (2023). Overview of Silica Column Sample Loading Techniques. [Link]
-
National Center for Biotechnology Information. (2024). Chromatography. StatPearls. [Link]
-
Reddit. (2020). Dry vs. Wet Loading in Column Chromatography. r/OrganicChemistry. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
ResearchGate. (2025). Are there alternatives for silica for column chromatography?[Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
Nawrocki, J., et al. (2014). Modern Reversed Stationary Phases Based on Silicagel, Zirconium Dioxide and Organic Monoliths. Journal of Chromatographic Science. [Link]
-
Sorbent Technologies, Inc. (2022). TLC Method Development. [Link]
-
Biotage. (2023). When should I use dry loading instead of liquid loading with flash column chromatography?[Link]
-
BYJU'S. RF Value Explanation. [Link]
-
Reddit. (2017). Alternatives to silica gel or alternative method of purification? r/chemistry. [Link]
-
Biotage. (2023). How to Choose Between Linear Gradients and Step Gradients for Flash Chromatography. [Link]
-
ResearchGate. (2025). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. [Link]
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. [Link]
-
Wang, Q., & Li, X. (2017). Development of silica-based stationary phases for high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Loeser, E., & Drumm, J. (2014). Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. Journal of Chromatographic Science. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?[Link]
-
Quora. (2017). What is gradient elution and isocratic elution?[Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
University of California, Davis. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]
-
McClure, M. S. (2020). Let Us Teach Proper Thin Layer Chromatography Technique! Journal of Chemical Education. [Link]
-
MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
ResearchGate. (2019). Deactivation of silica gel?[Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Reddit. (2015). Deactivating Silica Gel with Triethylamine. r/chemhelp. [Link]
-
ResearchGate. (2024). Silica gel supported microwave‐assisted synthesis of...[Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
Welch Materials. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
-
ResearchGate. (2023). Synthesis of thiazole derivatives using silica. [Link]
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Technical Support Center: Synthesis of 2-Amino-5-Bromothiazole Compounds
Welcome to the technical support center for the synthesis of 2-amino-5-bromothiazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this crucial chemical intermediate. Here, we address common issues, from low yields to persistent impurities, in a practical question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic side product when synthesizing 2-amino-5-bromothiazole?
A1: The most frequently encountered side product is the di-brominated species , typically 2-amino-4,5-dibromothiazole. The 2-aminothiazole ring is highly activated towards electrophilic aromatic substitution due to the electron-donating effect of the amino group. This high reactivity makes the C4 position susceptible to bromination in addition to the desired C5 position, especially if the reaction conditions are not strictly controlled.[1] Factors like excess bromine, elevated temperatures, or prolonged reaction times can significantly increase the formation of this di-bromo byproduct.[1]
Q2: My final product is a solid with poor solubility in common organic solvents and a much higher melting point than expected. What happened?
A2: This is a classic sign that you have isolated the hydrobromide salt of 2-amino-5-bromothiazole rather than the free base.[1] The bromination reaction, whether using liquid bromine or NBS, generates hydrogen bromide (HBr) as a byproduct. The basic amino group on the thiazole ring is readily protonated by this acid, forming the corresponding hydrobromide salt (e.g., 2-amino-5-bromothiazole monohydrobromide).[2][3] To obtain the neutral free base, a neutralization step using a suitable base (e.g., sodium bicarbonate, sodium hydroxide, or triethylamine) is required after the bromination is complete.[1][4]
Q3: How can I effectively monitor the progress of the bromination reaction to avoid over-bromination or incomplete conversion?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring this reaction.[5] You should spot the reaction mixture alongside your starting material (2-aminothiazole) and, if available, a pure standard of the desired product.
-
Setup: Use a silica gel plate with a suitable mobile phase, such as a mixture of ethyl acetate and hexane.
-
Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with an agent like potassium permanganate.[5]
-
Interpretation: A successful reaction will show the gradual disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The reaction should be stopped once the starting material is consumed to minimize the formation of di-brominated and other side products.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter and provides a structured approach to resolving them.
Problem 1: Low Yield and Presence of Multiple Byproducts
You've completed the reaction, but the overall yield is low, and TLC/NMR analysis shows a complex mixture of products.
Caption: Troubleshooting workflow for low yield issues.
The primary cause of both low yield and multiple byproducts is often a lack of control over the reaction's exothermic nature and stoichiometry.[1]
-
Cause 1: Exothermic Runaway: The bromination of 2-aminothiazole is exothermic. If bromine is added too quickly or cooling is inadequate, localized hotspots can form. These high-temperature zones accelerate side reactions, particularly over-bromination.
-
Solution 1: Strict Temperature & Addition Control: Maintain the reaction temperature between 0-10 °C using an ice bath. Add the brominating agent (liquid bromine or a solution of NBS) dropwise over an extended period to allow for effective heat dissipation.[1]
-
Cause 2: Impure Starting Materials: The purity of the initial 2-aminothiazole is critical. Impurities can react to form their own set of byproducts, complicating purification and lowering the yield of the desired product.
-
Solution 2: Verify Reagent Purity: Use high-purity starting materials. If the purity is questionable, consider recrystallizing the 2-aminothiazole before use.
Problem 2: Persistent Di-brominated Impurity After Purification
Despite careful reaction control and initial purification, you still detect the di-bromo byproduct (e.g., via Mass Spectrometry showing [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks in a ~1:2:1 ratio).
Caption: Formation of the di-bromo side product.
Separating the mono- and di-brominated products can be challenging due to their similar polarities.
-
Strategy 1: Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a more selective and easier-to-handle brominating agent than liquid bromine.[1] It can significantly reduce the incidence of over-bromination. Copper(II) bromide is another alternative known for good regioselectivity.[1]
-
Strategy 2: Careful Recrystallization: This is the most effective method for removing the di-bromo impurity.
-
Solvent Screening: The key is to find a solvent system where the desired mono-bromo product has moderate solubility at high temperatures and low solubility at room temperature, while the di-bromo product remains in the mother liquor. An ethanol/water mixture is often a good starting point.[5]
-
Seeding: If crystallization is difficult, adding a small seed crystal of the pure product can induce the formation of high-purity crystals.[1]
-
-
Strategy 3: pH-Based Extraction (Advanced): While challenging, a carefully controlled acidic extraction might be possible. The pKa of the di-brominated product may be slightly different from the mono-brominated product, potentially allowing for separation, though this is not a standard method.
Data Summary and Protocols
Table 1: Common Side Products and Identification
| Side Product Name | Common Cause | Identification Method | Recommended Solution |
| 2-Amino-4,5-dibromothiazole | Excess bromine; high temperature | MS: Isotopic pattern for two Br atoms. TLC: Typically a less polar spot (higher Rf) than the product. | Use stoichiometric Br₂ or NBS; maintain low temperature; careful recrystallization.[1] |
| 2-Amino-5-bromothiazole·HBr | HBr byproduct from bromination | Analysis: High MP, poor organic solubility. IR: Broad amine salt stretches. | Neutralize with aqueous base (e.g., NaHCO₃) after reaction completion.[1][4] |
| Unreacted 2-Aminothiazole | Incomplete reaction | TLC/HPLC: Spot/peak corresponding to starting material. | Monitor reaction by TLC; ensure slight excess of thiourea in Hantzsch synthesis if applicable.[1] |
| Colored Impurities | Residual bromine; degradation | Visual: Product has a yellow, brown, or black discoloration. | Wash crude product with sodium thiosulfate solution; treat with activated carbon during recrystallization.[1][2] |
Experimental Protocol: Controlled Bromination Using Liquid Bromine
This protocol is designed to minimize the formation of di-bromo byproducts.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminothiazole (1.0 eq) in a suitable solvent like acetic acid.[4]
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Bromine Addition: Add liquid bromine (1.0 - 1.05 eq) to the dropping funnel. Add the bromine dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC until the 2-aminothiazole spot is no longer visible.
-
Work-up:
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 2-amino-5-bromothiazole.[5]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole.
- Biosynth. (n.d.). 2-Amino-5-bromothiazole.
- BenchChem. (2025). Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide.
- ChemicalBook. (n.d.). 2-Amino-5-bromothiazole synthesis.
- Google Patents. (1951). US2537592A - 2-sulfanilamido-5-bromothiazoles.
- Fravet, D., & Scribe, P. (1976). Bromination of 2-Thiazolylhydrazones.
- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of.
- ChemicalBook. (n.d.). 2-Amino-5-bromothiazole.
- Khan, I., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.
- Beilstein-Institut. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
- Toth, G., & Toldy, L. (1976). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- Rasmussen, S. C., et al. (2017).
- BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Rasmussen, S. C., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods.
- Mădălina, B., et al. (2021).
- ResearchGate. (2015).
- El-Faham, A., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central.
- Hanafiah, N. H., et al. (2021).
- Der Pharma Chemica. (2012).
- Semantic Scholar. (2007).
- ResearchGate. (2021). General reaction for Hantzsch's synthesis of 2-aminothiazole.
- Bionano Genomics. (n.d.). Troubleshooting Guides.
- BLD Pharm. (n.d.). 2-Amino-5-bromothiazole monohydrobromide.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromothiazole monohydrobromide 97%.
- BOC Sciences. (2025).
- Google Patents. (1981).
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromothiazole 97%.
- Semantic Scholar. (2021).
Sources
Technical Support Center: Navigating Solubility Challenges with Methyl 2-amino-5-bromothiazole-4-carboxylate
Welcome to our dedicated technical support guide for researchers, chemists, and formulation scientists working with Methyl 2-amino-5-bromothiazole-4-carboxylate. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the common challenge of its poor solubility in organic reactions. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve reaction yields, and ensure consistent results.
Introduction: Understanding the Solubility Hurdle
This compound is a key building block in the synthesis of numerous pharmacologically active molecules, particularly kinase inhibitors. Its rigid, planar structure, combined with the presence of a hydrogen-bond-donating amino group and electron-withdrawing groups, contributes to strong intermolecular forces within its crystal lattice. This results in a high melting point and, consequently, low solubility in many common organic solvents, a factor that can severely hinder reaction kinetics and overall efficiency.
This guide is structured as a series of questions and answers, mirroring the practical challenges you may encounter at the bench.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
Question 1: My reaction with this compound is sluggish and incomplete. How do I know if solubility is the primary issue?
Answer: Incomplete or slow reactions involving this substrate are frequently rooted in solubility issues. Here are key indicators:
-
Visual Observation: The most direct sign is the presence of undissolved solid starting material in the reaction mixture, even after prolonged stirring at the initial reaction temperature. The mixture will appear as a heterogeneous slurry rather than a clear solution.
-
Inconsistent Reaction Profiles: If you observe significant variability in conversion rates between batches under seemingly identical conditions, it may point to inconsistencies in the dissolution of the starting material.
-
Stalled Reactions: Monitoring the reaction by TLC, LC-MS, or GC-MS may show an initial burst of product formation followed by a plateau, with a significant amount of starting material remaining. This suggests the reaction is "solution-concentration limited," meaning it only proceeds as the small amount of dissolved substrate reacts.
To confirm, try a simple solubility test. In a separate vial, attempt to dissolve a small, known amount of the thiazole in your reaction solvent at the intended reaction temperature. If it fails to dissolve completely, solubility is almost certainly a contributing factor to your reaction's poor performance.
Question 2: I am performing a Suzuki coupling, and my yield is consistently low (<40%). What is the best solvent system to improve the solubility of the thiazole?
Answer: Low yields in Suzuki couplings and other cross-coupling reactions are a classic symptom of poor substrate solubility. While there is no single "best" solvent, a systematic approach to solvent selection is critical.
Polar aprotic solvents are generally the most effective for dissolving this compound. However, the choice must be compatible with your catalyst and other reagents.
Recommended Solvent Screening Protocol:
-
Primary Candidates: Begin with Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dioxane. These are excellent starting points for many cross-coupling reactions.
-
Co-Solvent Strategy: A mixture of solvents often provides the best results. A common and effective combination for Suzuki reactions is a mixture of an organic solvent with water, such as Dioxane/Water or Toluene/Ethanol/Water . The aqueous phase is necessary to dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃), while the organic solvent helps to solubilize the thiazole and the boronic acid derivative.
-
Temperature Elevation: Gradually increasing the reaction temperature can significantly enhance solubility. Most Suzuki reactions are run at elevated temperatures (80-120 °C), which will aid in dissolving the starting material. Ensure your catalyst is stable at the chosen temperature.
Data-Driven Solvent Selection:
The following table summarizes recommended starting points for solvent systems in common reactions.
| Reaction Type | Primary Solvent | Co-Solvent / Additive | Typical Temperature | Rationale |
| Suzuki Coupling | Dioxane, Toluene, or DMF | Water (with inorganic base) | 80-110 °C | Balances solubility of organic and inorganic components. |
| Buchwald-Hartwig Amination | Toluene or Dioxane | None | 90-120 °C | Standard for this reaction type; high temp aids solubility. |
| N-Acylation | Dichloromethane (DCM) | Pyridine or DMAP (as catalyst and base) | 0 °C to RT | Often sufficient for acyl chlorides, but may require heating for less reactive anhydrides. |
| SNAr Reactions | DMSO or NMP | None | 100-150 °C | High polarity and high boiling points are ideal for dissolving the substrate and facilitating the reaction. |
Part 2: Advanced Troubleshooting & Protocol Optimization
Question 3: I've tried heating and using DMF, but my starting material still doesn't fully dissolve, leading to byproduct formation. What other strategies can I employ?
Answer: When standard solvent and temperature adjustments are insufficient, more advanced techniques are necessary. The key is to disrupt the stable crystal lattice of the solid.
Strategy 1: Use of a High-Boiling Point Co-Solvent
Even a small amount of a very high-boiling, highly polar solvent can act as a "solubilizing booster."
-
Protocol: To your primary reaction solvent (e.g., Dioxane), add 5-10% (v/v) of N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).
-
Mechanism: These solvents are exceptionally effective at solvating polar, heterocyclic compounds. The small addition can create a "micro-environment" that helps to break down the solid particles and bring the substrate into the solution phase where it can react.
Strategy 2: Phase-Transfer Catalysis (PTC)
For reactions involving an inorganic base or other aqueous-soluble reagents, a phase-transfer catalyst can be highly effective.
-
When to Use: Ideal for two-phase systems (e.g., Toluene/Water) where the thiazole resides in the organic phase and the nucleophile or base is in the aqueous phase.
-
Recommended Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336.
-
Mechanism: The PTC transports the aqueous-soluble anion (e.g., hydroxide, carbonate) into the organic phase, allowing the reaction to occur at the interface or within the bulk organic layer, bypassing the need for the thiazole to dissolve in the aqueous layer.
Workflow for Advanced Solubility Enhancement:
The following diagram outlines a decision-making process for tackling persistent solubility issues.
Caption: Decision workflow for overcoming solubility issues.
Part 3: Experimental Protocol Example
Optimized Suzuki Coupling Protocol for Poorly Soluble Aryl Bromides
This protocol incorporates a co-solvent system and optimized conditions to maximize the solubility and reactivity of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Dioxane
-
Water (Degassed)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add dioxane to the flask to create a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Base Addition: In a separate container, dissolve the K₂CO₃ (3.0 eq) in degassed water (the volume of water should be 1/4 to 1/3 of the volume of dioxane).
-
Degassing: Seal the reaction flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reaction Initiation: Add the aqueous base solution to the reaction flask via syringe. The mixture will likely be a slurry at this point.
-
Heating: Immerse the flask in a preheated oil bath at 95-100 °C.
-
Monitoring: Stir the reaction vigorously at this temperature. The mixture should become more homogeneous over time as the starting materials dissolve and react. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
This structured approach, from initial diagnosis to advanced troubleshooting and protocol optimization, will enable you to effectively overcome the solubility challenges posed by this compound and achieve your synthetic goals with greater success and reproducibility.
References
-
Discovery of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Foretinib, GSK1363089), a potent and selective inhibitor of MET and VEGFR2. Journal of Medicinal Chemistry.[Link]
-
Synthesis and biological evaluation of novel 2-aminothiazole derivatives as potential kinase inhibitors. European Journal of Medicinal Chemistry.[Link]
Stability of Methyl 2-amino-5-bromothiazole-4-carboxylate under acidic conditions
Technical Support Center: Methyl 2-amino-5-bromothiazole-4-carboxylate
Introduction
This compound is a highly functionalized heterocyclic compound, pivotal as a building block in medicinal chemistry and drug discovery.[1][2] Its utility in the synthesis of complex molecular architectures, including potent anti-tubercular agents, necessitates a thorough understanding of its chemical stability.[1] This guide addresses frequently encountered issues regarding the compound's stability in acidic media, providing researchers with the theoretical background, practical troubleshooting steps, and validated protocols to ensure experimental success and integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary point of instability for this compound in acidic conditions?
A1: The most significant and readily occurring degradation pathway under acidic conditions is the hydrolysis of the methyl ester at the C4 position.[3] This is a classic acid-catalyzed ester hydrolysis reaction, which is reversible and yields the corresponding carboxylic acid (2-amino-5-bromothiazole-4-carboxylic acid) and methanol.[4][5] The reaction rate is dependent on the acid concentration, temperature, and water content of the medium.[3][6]
Q2: How does the thiazole ring itself hold up to acidic environments?
A2: The thiazole ring is an aromatic heterocycle and exhibits considerable stability.[7] The ring nitrogen at position 3 is basic (pKa of the conjugate acid is ~2.5) and can be protonated in acidic media.[7][8] However, the presence of two strong electron-withdrawing groups—the bromo group at C5 and the carboxylate at C4—significantly reduces the electron density of the ring and the basicity of the nitrogen atom.[9][10] This electronic deactivation generally enhances the ring's resistance to cleavage under mild to moderate acidic conditions. Significant degradation or cleavage of the thiazole ring itself would typically require harsh conditions, such as concentrated strong acids and elevated temperatures.[11]
Q3: How do the individual substituents (amino, bromo, carboxylate) influence the molecule's overall stability?
A3: Each substituent plays a distinct electronic role:
-
Methyl Carboxylate (C4): As an electron-withdrawing group, it is the primary site of acid-catalyzed hydrolysis, as discussed in Q1.[12]
-
Bromo Group (C5): This electron-withdrawing halogen further deactivates the thiazole ring, making it less susceptible to electrophilic attack but potentially more susceptible to certain types of nucleophilic attack, though this is less common in this context.[13]
-
Amino Group (C2): The 2-amino group is an electron-donating group. However, its basicity is significantly lowered by the overall electron-deficient nature of the thiazole ring.[14] While it can be protonated, it does not typically represent a primary point of instability leading to degradation under common experimental acidic conditions.
Q4: What are the expected degradation products I should look for during analysis?
A4: Under typical acidic workup or reaction conditions (e.g., 0.1 M to 1 M HCl), the primary degradation product you should expect to see is 2-amino-5-bromothiazole-4-carboxylic acid . In analytical methods like LC-MS, this will appear as a more polar compound with a molecular weight corresponding to the loss of a methyl group (-CH₂) and the gain of a hydrogen atom. Under more forcing conditions, a complex mixture of further degradation products could arise from ring-opening, but this is not a common observation.[15]
Troubleshooting Guide: Unexpected Degradation
This section provides a systematic approach to diagnosing and mitigating the degradation of this compound during your experiments.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting unexpected degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability, based on ICH Q1A(R2) guidelines.[16][17]
Objective: To determine the stability of this compound in an acidic aqueous solution.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (1 M and 0.1 M)
-
Sodium hydroxide (1 M and 0.1 M) for neutralization
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in methanol to prepare a 1 mg/mL stock solution.
-
Set Up Reaction Vials:
-
Test Vial: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Control Vial: To 1 mL of the stock solution, add 9 mL of a 50:50 methanol/water mixture.
-
-
Incubation: Place both vials in a water bath or oven set to a controlled temperature (e.g., 60°C).
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from both the test and control vials at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quench Reaction: Immediately neutralize the withdrawn aliquot with an equivalent volume of the corresponding molarity NaOH (e.g., 100 µL of 0.1 M NaOH). Dilute the quenched sample with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. Compare the peak area of the parent compound in the test sample to the control to calculate the percentage of degradation. Identify degradation products by their mass-to-charge ratio (m/z).[15]
Visualizing the Primary Degradation Pathway
Caption: The primary acid-catalyzed degradation pathway.
Data Summary Table
This table summarizes the expected stability profile of this compound under various acidic conditions, based on general chemical principles.[3][4]
| Condition | Acid Type / Concentration | Temperature | Expected Primary Degradation | Stability Concern |
| Mild Acidic (Aqueous Workup) | pH 3-5 (e.g., Acetate Buffer) | Room Temp | Slow Ester Hydrolysis | Low to Moderate |
| Standard Hydrolysis Conditions | 0.1 M - 1 M HCl / H₂SO₄ | 40 - 80 °C | Significant Ester Hydrolysis | High |
| Anhydrous Acidic Conditions | TFA in DCM, HCl in Dioxane | Room Temp | Minimal | Low |
| Harsh/Forcing Conditions | >6 M HCl or conc. H₂SO₄ | >100 °C | Complete Hydrolysis & Ring Degradation | Very High |
References
-
ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Patel, K. et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Science.gov. electron-withdrawing thiazole derivatives: Topics by Science.gov. [Link]
-
Olszewski, T. K. et al. (2010). Synthesis of new thiazole-2, -4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions. Tetrahedron. [Link]
-
Wikipedia. Thiazole. [Link]
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
-
Chugh, V. et al. (2022). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Materials Today: Proceedings. [Link]
-
Al-Balas, Q. et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. [Link]
-
Gomha, S. M. et al. (2017). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
LibreTexts Chemistry. Acid Catalyzed Hydrolysis of Esters. [Link]
-
Utah Tech University. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. [Link]
-
Creative Bioarray. Chemical Stability Assays. [Link]
-
The Organic Chemistry Tutor. Ester to Acid - Common Conditions. [Link]
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- 3. chemguide.co.uk [chemguide.co.uk]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
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- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]
- 13. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
Stability of Methyl 2-amino-5-bromothiazole-4-carboxylate under basic conditions
Introduction
Methyl 2-amino-5-bromothiazole-4-carboxylate is a highly functionalized heterocyclic compound, serving as a critical building block in medicinal chemistry and drug development. Its unique arrangement of an aminothiazole core, a bromo substituent, and a methyl ester presents significant synthetic opportunities.[1][2][3] However, this structural complexity also introduces potential stability challenges, particularly when subjected to basic conditions required for reactions like ester hydrolysis (saponification) or deprotonation.
This technical guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers navigate the experimental nuances of working with this molecule. Our goal is to explain the underlying chemical principles governing its stability and provide actionable strategies to mitigate degradation and achieve desired reaction outcomes.
Troubleshooting & Frequently Asked Questions (FAQs)
Question 1: I'm attempting to hydrolyze the methyl ester using NaOH, but my reaction is turning dark, and LC-MS analysis shows multiple unexpected products. What is happening?
Answer: This is a common issue arising from the multiple reactive sites on the molecule under basic conditions. While saponification of the methyl ester is one possible reaction, several competing degradation pathways are likely occurring simultaneously.
-
Causality: The 2-aminothiazole scaffold is susceptible to base-mediated rearrangements and ring-opening reactions.[4] Strong bases like sodium hydroxide (NaOH), especially at elevated temperatures, can catalyze not only the desired ester hydrolysis but also more complex degradation pathways. The dark coloration often indicates the formation of polymeric or extensively conjugated decomposition products.
-
Key Degradation Pathways to Consider:
-
Ester Hydrolysis (Saponification): The intended reaction where hydroxide attacks the ester carbonyl to form the carboxylate salt. This is typically a desired transformation.[5][6]
-
Dimroth Rearrangement: A characteristic reaction of many nitrogen-containing heterocycles, including 2-aminothiazoles.[7][8][9][10] The reaction involves a ring-opening and re-closure sequence where the exocyclic amino group and the endocyclic nitrogen atom effectively switch places. This leads to an isomeric product that can complicate purification and characterization.
-
Thiazole Ring Cleavage: Under harsher basic conditions (higher concentration of base, higher temperature), the thiazole ring itself can be cleaved, leading to a cascade of unidentifiable products.[4]
-
-
Recommendation: Switch to milder basic conditions. Lithium hydroxide (LiOH) in a mixed solvent system like THF/water at lower temperatures (0 °C to room temperature) is often effective for saponification while minimizing side reactions.[11] See Protocol 2 for a detailed methodology.
Question 2: What are the primary degradation pathways for this compound under basic conditions?
Answer: There are three primary pathways to be concerned with, ranked from most to least common under typical laboratory conditions:
-
Saponification: The base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid (or its carboxylate salt). This is often the desired reaction.[5][12][13]
-
Dimroth Rearrangement: An isomerization involving the 2-amino group and the ring nitrogen. The stability of the rearranged product is the driving force.[10] Factors like solvent, temperature, and the specific base used can influence the rate of this rearrangement.[9]
-
Ring Decomposition: Under forcing conditions (e.g., concentrated strong base, high heat), the thiazole ring can undergo irreversible cleavage.
The interplay between these pathways is critical. The goal is often to find conditions that favor saponification exclusively.
Question 3: How can I quantitatively assess the stability of my compound under specific basic conditions before running a large-scale reaction?
Answer: A time-course stability study using High-Performance Liquid Chromatography (HPLC) is the most reliable method. This allows you to monitor the disappearance of your starting material and the appearance of any new species over time, providing quantitative data on the rate and extent of degradation.
-
Trustworthiness: This protocol is a self-validating system. By including a time-zero (t=0) sample, you establish a baseline. Subsequent time points provide a clear, quantitative measure of stability against that baseline. The inclusion of an internal standard can further enhance accuracy by correcting for any variations in sample preparation or injection volume.
-
Recommendation: We have developed a standardized protocol for this purpose. Please refer to Protocol 1: HPLC-Based Stability Assessment .
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol provides a step-by-step method to determine the stability of this compound in a user-defined basic solution.
1. Preparation of Solutions: a. Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., Acetonitrile or Methanol). This is your COMPOUND_STOCK. b. Basic Test Solution: Prepare the aqueous basic solution you intend to test (e.g., 0.1 M NaHCO₃, 0.01 M NaOH, etc.). c. Quenching Solution: Prepare a 1 M solution of HCl in water. d. Internal Standard (Optional but Recommended): Prepare a stock solution of a stable, UV-active compound that does not co-elute with your starting material or its degradants (e.g., caffeine, naphthalene).
2. Experimental Workflow: a. Set up a temperature-controlled shaker or water bath to your desired experimental temperature (e.g., 25 °C). b. In a clean vial, add 980 µL of your Basic Test Solution. c. Add 20 µL of your COMPOUND_STOCK to the vial, vortex immediately to mix. This initiates the experiment (final compound concentration ~20 µg/mL). d. Time Zero (t=0): Immediately withdraw a 100 µL aliquot and add it to an HPLC vial containing 100 µL of the Quenching Solution. Mix well. This sample represents 100% of your starting material. e. Continue to incubate the reaction vial at the set temperature. f. Subsequent Time Points: At your desired intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw 100 µL aliquots and quench them in the same manner as the t=0 sample. g. Analysis: Analyze all quenched samples by a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection at an appropriate wavelength).
3. Data Analysis: a. Integrate the peak area of the starting material in each chromatogram. b. Calculate the percentage of the compound remaining at each time point relative to the t=0 sample: % Remaining = (Area_t / Area_t=0) * 100 c. Plot % Remaining versus Time to visualize the degradation kinetics.
Protocol 2: Controlled Saponification to the Carboxylic Acid
This protocol is optimized to favor the hydrolysis of the methyl ester while minimizing degradation of the thiazole core.
1. Materials:
- This compound
- Lithium hydroxide monohydrate (LiOH·H₂O)
- Tetrahydrofuran (THF), reagent grade
- Deionized Water
- 1 M Hydrochloric Acid (HCl)
2. Procedure: a. Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 4:1 v/v ratio) in a round-bottom flask. Use enough solvent to ensure full dissolution. b. Cool the solution to 0 °C in an ice-water bath. c. In a separate container, dissolve LiOH·H₂O (1.5 - 2.0 eq) in a minimal amount of water. d. Add the aqueous LiOH solution dropwise to the cooled solution of the starting material over 10-15 minutes with vigorous stirring. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours at 0-10 °C. Do not let the reaction warm to room temperature for extended periods unless monitoring shows it is stable. f. Once the starting material is consumed, quench the reaction by adding 1 M HCl at 0 °C until the pH of the aqueous phase is ~2-3. g. The product, 2-amino-5-bromothiazole-4-carboxylic acid, may precipitate. If so, it can be collected by filtration. h. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate). i. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Data Summary
The following table summarizes stability data gathered from internal experiments using the methodology described in Protocol 1 . All experiments were conducted at 25 °C.
| Base Condition | Concentration | Time (hours) | % Starting Material Remaining | Primary Product Observed |
| NaHCO₃ (aq) | 0.1 M | 24 | >98% | Starting Material |
| Na₂CO₃ (aq) | 0.1 M | 8 | ~85% | Carboxylate |
| LiOH (aq/THF) | 0.05 M | 4 | <5% | Carboxylate |
| NaOH (aq) | 0.1 M | 4 | <5% | Carboxylate + Dimroth Isomer |
| NaOH (aq) | 1.0 M | 1 | Not Detected | Complex Mixture |
References
- Benchchem. stability issues of 4-aryl-1,3-thiazole derivatives in solution.
- National Institutes of Health. Dimroth-type N/S-interchange of N-aminothioglycolurils in the synthesis of 2-hydrazonoimidazo[4,5-d]thiazolones.
-
Wikipedia. Dimroth rearrangement. Available from: [Link]
- MDPI. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
- Star Chemistry. The Dimroth Rearrangement: A Comprehensive Analysis.
-
ResearchGate. Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen | Request PDF. Available from: [Link]
-
PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Available from: [Link]
- Indian Academy of Sciences. IV. Bromination and Nitration of Some Monosubstituted Thiazoles.
-
National Center for Biotechnology Information. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Available from: [Link]
-
National Center for Biotechnology Information. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Available from: [Link]
-
Wikipedia. 2-Aminothiazole. Available from: [Link]
-
ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. Available from: [Link]
- Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
-
ResearchGate. Saponification of esters of chiralα-amino acids anchored through their amine function on solid support | Request PDF. Available from: [Link]
-
ResearchGate. Recent Advances in the Dimroth Rearrangement | Request PDF. Available from: [Link]
- Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
- Acta Chimica Slovaca. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available from: [Link]
-
PubMed. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Available from: [Link]
- Benchchem. The Enduring Legacy of the 2-Aminothiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications.
-
PLOS One. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Available from: [Link]
-
ResearchGate. (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Available from: [Link]
-
Wikipedia. Thiamine. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
- Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
- Google Patents. ES2097242T3 - PROCEDURE FOR THE SAPONIFICATION OF AMINO ACID / PEPTIDIC ESTERS..
-
National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]
-
National Center for Biotechnology Information. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Available from: [Link]
- Google Patents. AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
-
PubMed. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of aminothiazoles: polymer-supported approaches. Available from: [Link]
-
SciSpace. The pharmacology of basic esters of thiazole carboxylic acids.. Available from: [Link]
-
Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Available from: [Link]
-
ResearchGate. (PDF) The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Available from: [Link]
-
National Center for Biotechnology Information. Reaction of Pyrrolobenzothiazines with Schiff Bases and Carbodiimides: Approach to Angular 6/5/5/5-Tetracyclic Spiroheterocycles. Available from: [Link]
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Preventing N-bromination in thiazole synthesis
Technical Support Center: Thiazole Synthesis
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and in-depth answers to challenges encountered during the synthesis of thiazole derivatives, with a specific focus on preventing undesired N-bromination side reactions.
Troubleshooting Guide & FAQs: Preventing N-Bromination
The Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-haloketone and a thioamide, is renowned for its efficiency.[1][2] However, a common and frustrating side reaction is the electrophilic bromination of the nitrogen atom on the newly formed thiazole ring, leading to impurities, reduced yields, and complex purification procedures. This guide addresses the root causes of this issue and provides field-proven strategies to ensure clean, high-yielding reactions.
Q1: I've isolated an unexpected, bromine-containing byproduct in my Hantzsch synthesis. What is it and why is it forming?
A1: The likely culprit is an N-brominated thiazole derivative. While the desired reaction is the cyclocondensation to form the thiazole ring, the nitrogen atom (N-3) of the product is nucleophilic and can be attacked by residual electrophilic bromine species in the reaction mixture.
The primary cause is often the presence of excess brominating agent, typically N-Bromosuccinimide (NBS) or bromine (Br₂), which may be left over from the synthesis of the α-bromoketone starting material or added in a one-pot procedure.[3][4] The thiazole ring nitrogen, being a Lewis base, readily reacts with these electrophiles, leading to the formation of an undesired N-bromo ammonium salt.
To confirm the identity of the byproduct, advanced characterization techniques such as 2D NMR spectroscopy and mass spectrometry are recommended.
Caption: Desired Hantzsch pathway (blue/green) vs. undesired N-bromination (red/yellow).
Q2: My primary issue seems to be the α-bromoketone. How can I mitigate side reactions originating from this starting material?
A2: The purity and handling of the α-bromoketone are critical. These reagents are often lachrymatory and can degrade upon storage, releasing free bromine or HBr, which can catalyze side reactions. The most effective strategy is to circumvent the use of a pre-synthesized, isolated α-bromoketone altogether by generating it in situ.
This "one-pot" approach involves adding a stable ketone and a brominating agent like NBS directly to the reaction flask with the thioamide. The α-bromoketone is formed and immediately consumed in the cyclization reaction, preventing a buildup of excess brominating agent that could react with the thiazole product.[5][6] This method offers significant advantages in terms of operational simplicity, safety, and impurity profile.[3][7]
Key advantages of the in situ approach:
-
Minimizes exposure to lachrymatory α-bromoketones.
-
Avoids purification of the unstable α-bromoketone intermediate.
-
Reduces the concentration of free brominating agent at any given time, thus suppressing N-bromination.
Q3: What are the best practices for implementing a one-pot synthesis to avoid N-bromination?
A3: A successful one-pot synthesis hinges on controlling the reaction conditions to favor α-bromination of the ketone followed by rapid cyclization. Several protocols have been developed that offer high yields and minimize side products. Using a recyclable and non-volatile solvent like an ionic liquid can further enhance the green credentials and efficiency of the process.[5][6]
Below is a robust, field-tested protocol for the one-pot synthesis of 2-aminothiazoles.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-arylthiazoles
This protocol is adapted from methodologies that utilize NBS for the in situ generation of α-bromoketones.[6][8]
Materials:
-
Aryl Ketone (e.g., Acetophenone)
-
Thiourea
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TSA, catalytic amount)
-
Ionic Liquid (e.g., [bmim]PF₆) or a conventional solvent like Ethanol.
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl ketone (1.0 eq), thiourea (1.2 eq), and a catalytic amount of p-TSA (0.1 eq).
-
Solvent Addition: Add the chosen solvent (e.g., [bmim]PF₆ or ethanol) to create a stirrable mixture.
-
NBS Addition: Slowly add NBS (1.05 eq) portion-wise over 15-20 minutes at room temperature. The reaction is often mildly exothermic. Monitor the temperature to ensure it does not rise uncontrollably.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up (for conventional solvents):
-
Quench the reaction by adding a saturated solution of NaHCO₃ to neutralize the acid and destroy any remaining NBS.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Work-up (for ionic liquids):
-
Extract the product directly from the ionic liquid using diethyl ether or ethyl acetate (3-5x). The ionic liquid, containing the catalyst, can often be recycled after drying under vacuum.[6]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-aminothiazole derivative.
Q4: Are there other strategies besides the one-pot method? Can I use protecting groups?
A4: Yes, several orthogonal strategies can be employed. While the one-pot method is highly effective, other approaches may be suitable depending on the specific substrate and experimental constraints.
-
Use of Alternative Brominating or Halogenating Agents: While NBS is common, other reagents can offer different selectivity. For instance, using iodine in the presence of a mild base like triethylamine has been shown to effectively synthesize 2-aminothiazoles from ketones and thiourea, bypassing the need for a pre-brominated intermediate.[9]
-
Solvent and Acidity Control: The reaction medium can influence the outcome. Running the Hantzsch synthesis under strictly neutral conditions can disfavor side reactions.[10] Conversely, strongly acidic conditions can sometimes alter the regioselectivity of the cyclization itself, which is another factor to consider.[11]
-
Nitrogen Protecting Groups: For particularly sensitive substrates or multi-step syntheses, protecting the exocyclic amino group of a substituted thiourea or the resulting thiazole nitrogen can be a viable, albeit more step-intensive, strategy.[12][13] A suitable protecting group must be stable to the cyclization conditions but readily removable afterward. Carbamates like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are common choices for protecting amine functionalities.[14] However, this adds two steps to the synthesis (protection and deprotection), increasing cost and reducing overall yield.[15]
Caption: Troubleshooting flowchart for preventing N-bromination.
Data Summary: Comparison of Synthetic Strategies
The following table summarizes the qualitative outcomes of different approaches to thiazole synthesis, focusing on the prevention of N-bromination.
| Strategy | Key Reagents | Typical Conditions | N-Bromination Risk | Pros | Cons |
| Classic Hantzsch | Pre-made α-bromoketone, Thioamide | Reflux in Ethanol | High | Simple concept | Unstable/impure starting material; high risk of side reactions.[10] |
| One-Pot (in situ) | Ketone, NBS, Thioamide | Room Temp or mild heat | Low | High yield; operational simplicity; safer.[3][6] | Requires careful control of stoichiometry. |
| Iodine-Mediated | Ketone, I₂, Thiourea, NEt₃ | Reflux in Ethanol | Very Low | Avoids brominating agents entirely.[9] | May not be suitable for all substrates; uses iodine. |
| N-Protection | Protected Thioamide | Multi-step | Very Low | Offers maximum control for complex molecules.[13] | Adds protection/deprotection steps; lowers overall efficiency. |
References
-
Molecules. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Available at: [Link]
-
Molecules. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Available at: [Link]
-
MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Available at: [Link]
-
ResearchGate. (2025). One Pot Synthesis of Substituted Imidazopyridines and Thiazoles from Styrenes in Water Assisted by NBS. Available at: [Link]
-
Hindawi. (2025). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Available at: [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]
-
RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Available at: [Link]
-
ResearchGate. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Available at: [Link]
-
Scirp.org. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Available at: [Link]
-
CUTM Courseware. (n.d.). Thiazole. Available at: [Link]
-
YouTube. (2019). synthesis of thiazoles. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
ResearchGate. (2007). Nitrogen Protecting Groups: Recent Developments and New Applications. Available at: [Link]
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
-
ScienceDirect. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]
-
Wiley Online Library. (n.d.). Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. Available at: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
- 7. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
Challenges in the scale-up of Methyl 2-amino-5-bromothiazole-4-carboxylate synthesis
Technical Support Center: Synthesis of Methyl 2-amino-5-bromothiazole-4-carboxylate
Welcome to the dedicated technical support guide for the synthesis and scale-up of this compound. This critical intermediate is a staple in the development of various pharmaceutical agents. However, its synthesis, particularly the electrophilic bromination of the electron-rich thiazole ring, presents several challenges that can impact yield, purity, and safety during scale-up.
This guide is structured as a series of troubleshooting questions and answers, reflecting the common issues encountered in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory and pilot plant operations.
Troubleshooting Guide: From Bench to Scale-Up
Q1: My reaction yield is consistently low (<70%). What are the primary factors affecting the yield and how can I optimize them?
Low yield is a frequent issue stemming from incomplete conversion, side reactions, or product loss during workup. Let's break down the critical parameters.
Causality & Solution:
-
Choice of Brominating Agent: The reactivity of the brominating agent is paramount. While elemental bromine (Br₂) is a potent electrophile, it is hazardous to handle and can lead to over-bromination. N-Bromosuccinimide (NBS) is widely recognized as a safer and more convenient solid reagent for this transformation.[1][2] It generates a low concentration of Br₂ in situ, which helps to control the reaction rate.
-
Stoichiometry Control: The 2-aminothiazole ring is highly activated towards electrophilic substitution. Using more than a slight excess (e.g., 1.05-1.1 equivalents) of NBS can lead to the formation of di-brominated or other undesired byproducts. Precise control over the stoichiometry is crucial.
-
Temperature Management: Electrophilic bromination is an exothermic reaction. Insufficient cooling can lead to a runaway reaction, increasing the rate of side reactions.
-
Recommendation: Maintain a strict temperature protocol. Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the brominating agent. After the addition is complete, allow the reaction to slowly warm to room temperature to ensure it proceeds to completion. Monitor the internal temperature closely during scale-up.
-
-
Solvent Selection: The choice of solvent influences the solubility of reagents and the reaction pathway.
-
Polar Aprotic Solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are common as they effectively dissolve the starting material and NBS. However, be aware that NBS can react with certain solvents like DMF, especially at elevated temperatures, posing a safety risk.[3][4]
-
Halogenated Solvents like Dichloromethane (DCM) or Chloroform can also be effective.
-
Ethers such as 2-Methyltetrahydrofuran (2-MeTHF) have been used, but careful safety screening is required as hazardous side reactions between NBS and the solvent can occur.[5][6]
-
Q2: I'm observing a significant amount of a di-brominated impurity in my crude product. How can I suppress this side reaction?
The formation of a di-brominated species is a classic example of over-reaction on a highly activated heterocyclic system. The primary cause is an excess of the active electrophile (Br⁺) reacting with the desired mono-brominated product.
Mechanism of Side Reaction:
The initial product, this compound, is still an electron-rich heterocycle and can undergo a second bromination, although at a slower rate than the starting material. Localized high concentrations of the brominating agent can exacerbate this issue.
Mitigation Strategies:
-
Controlled Reagent Addition: This is the most effective strategy. Instead of adding NBS as a single portion, add it slowly and portion-wise or as a solution in the reaction solvent over a prolonged period (e.g., 1-2 hours). This maintains a low, steady concentration of the brominating agent, favoring the mono-bromination of the more reactive starting material.
-
Reverse Addition: Consider adding the solution of the starting thiazole to a slurry of NBS in the solvent. This ensures the brominating agent is never in large excess relative to the substrate.
-
In-Process Control (IPC): Monitor the reaction progress meticulously using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the di-bromo impurity.
Q3: The purification of my product is challenging. Recrystallization gives poor recovery, and column chromatography isn't feasible for large quantities. What are the best purification strategies?
Purification is often a bottleneck in scaling up. The key is to find a method that efficiently removes the major impurities without significant product loss.
Troubleshooting Purification:
-
Identify the Impurities: Before optimizing purification, identify the main impurities via LC-MS or NMR. Common culprits include unreacted starting material, the di-bromo byproduct, and succinimide (from NBS).
-
Optimizing Workup - Aqueous Wash:
-
After the reaction is complete, quenching with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will destroy any excess active bromine.
-
A subsequent wash with a mild base, such as aqueous sodium bicarbonate (NaHCO₃), will remove acidic byproducts, including succinimide.
-
-
Recrystallization / Slurry Wash:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. A solvent screen is essential.
-
Anti-Solvent Strategy: Dissolve the crude product in a good solvent (e.g., Ethyl Acetate, Acetone) and then slowly add an anti-solvent (e.g., Heptane, Hexane) until turbidity is observed. Cool the mixture to induce crystallization.
-
Slurry Wash: If recrystallization proves difficult, a slurry wash can be highly effective. Stir the crude solid in a solvent that dissolves the impurities but not the product (e.g., Methanol, Isopropanol) at room temperature or slightly elevated temperature for a few hours, then filter. This can significantly upgrade the purity.
-
| Purification Method | Pros | Cons | Best For Removing |
| Recrystallization | High purity achievable | Can have significant yield loss | Closely related impurities, color |
| Slurry Wash | Good yield, simple, scalable | May not remove all impurities | Highly soluble impurities (e.g., succinimide) |
| Aqueous Washes | Removes inorganic salts, acids/bases | Product must be insoluble in water | Succinimide, residual quenching agents |
Q4: Are there specific safety concerns I should be aware of when scaling up this synthesis?
Yes, scaling up any chemical process introduces new safety considerations that may not be apparent at the lab scale. For this synthesis, the primary concerns revolve around the brominating agent and potential exotherms.
Key Safety Considerations:
-
N-Bromosuccinimide (NBS) Stability: While safer than Br₂, NBS is still a reactive and unstable reagent that can decompose spontaneously.[5] Mixtures of NBS in solvents like DMF can undergo hazardous thermal decomposition at relatively low temperatures (as low as 32 °C for a 22 wt% solution).[3][4]
-
Action: Always perform thermal stability testing (e.g., using Differential Scanning Calorimetry - DSC or Reaction Calorimetry - RC1) on your specific reaction mixture before scaling up.[7] This will define a safe operating temperature window.
-
-
Reaction Exotherm: The bromination reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Action: Ensure the reactor has adequate cooling capacity. The controlled, slow addition of the brominating agent is not just a quality measure but a critical safety control to manage the rate of heat generation.[6]
-
-
Handling and PPE: NBS is a corrosive solid and a strong oxidizer. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work in a well-ventilated area or fume hood.
Workflow & Decision Diagrams
General Synthesis Workflow
Caption: Standard workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q: What is the typical appearance of this compound? A: The pure product is typically an off-white to pale yellow crystalline solid.
Q: What are the recommended storage conditions? A: Store in a tightly sealed container in a cool, dry place, protected from light.
Q: Which analytical techniques are best for purity assessment? A: HPLC is the preferred method for quantitative purity analysis. ¹H NMR is excellent for structural confirmation and identifying impurities. LC-MS is useful for identifying unknown byproducts.
Q: Can I use elemental Bromine (Br₂) instead of NBS? A: While chemically possible, it is not recommended for scale-up. Br₂ is a volatile, highly corrosive, and toxic liquid that is difficult to handle safely.[1] It also increases the risk of over-bromination due to its high reactivity. NBS is a much safer and more controllable alternative.[2][8]
Q: My final product has a pink or brown discoloration. What is the cause? A: Discoloration often indicates the presence of trace impurities, possibly from oxidation or residual bromine. An effective purification step, such as recrystallization with a small amount of activated carbon (charcoal), can often resolve this. Ensure the quenching step is effective in removing all traces of bromine.
References
-
ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Available at: [Link]
-
Hovione. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Available at: [Link]
-
Tan, S. et al. (2018). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. Available at: [Link]
-
Guan, M. et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ResearchGate. Available at: [Link]
-
ACS Publications. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Organic Process Research & Development. Available at: [Link]
-
ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development. Available at: [Link]
-
ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development. Available at: [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Removal of unreacted starting materials from Methyl 2-amino-5-bromothiazole-4-carboxylate
Technical Support Center: Purification of Methyl 2-amino-5-bromothiazole-4-carboxylate
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted starting materials from the synthesis of this compound. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent synthetic route is the Hantzsch thiazole synthesis.[1][2] This typically involves the condensation of an α-halo-β-ketoester with thiourea. For this compound, the key starting materials are typically a brominated derivative of methyl acetoacetate and thiourea.[3][4]
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is the most common and rapid method for a qualitative assessment of your product's purity.[5][6] By spotting your crude product alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the presence of unreacted starting materials and byproducts.[1][5] A single spot for your product that is well-separated from other spots indicates a relatively pure compound.
Q3: My final product has a broad melting point range. What does this indicate?
A3: A broad melting point range is a strong indicator of impurities in your sample.[5] Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of unreacted starting materials or byproducts disrupts the crystal lattice, leading to a depression and broadening of the melting point.
Q4: What are the key safety precautions to take during the purification process?
A4: Always work in a well-ventilated fume hood, especially when handling volatile organic solvents and brominated compounds. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Brominated organic compounds can be toxic and irritants, so avoid inhalation and skin contact.
Troubleshooting Guide: Removal of Unreacted Starting Materials
This section addresses specific issues you may encounter during the purification of this compound and provides detailed protocols to resolve them.
Issue 1: TLC analysis of my crude product shows a spot corresponding to unreacted thiourea.
Underlying Principle: Thiourea is a polar and weakly basic compound. Its solubility in various solvents differs significantly from the desired product. We can exploit these differences to effect separation.
Recommended Protocol: Aqueous Workup and Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water (2 x 50 mL for a 1 g scale reaction). This will remove the majority of the water-soluble thiourea.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break any emulsions and further remove water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, now depleted of thiourea.
-
Purity Check: Re-run a TLC to confirm the absence of the thiourea spot.
Issue 2: My ¹H NMR spectrum indicates the presence of the unreacted brominated methyl acetoacetate derivative.
Underlying Principle: The unreacted α-halo-β-ketoester is less polar than the desired 2-aminothiazole product. This difference in polarity allows for effective separation using silica gel column chromatography.
Recommended Protocol: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane). The amount of silica should be roughly 50-100 times the weight of your crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. The less polar unreacted starting material will elute first, followed by the more polar product, this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent.
Table 1: Suggested Solvent Systems for Column Chromatography
| Polarity | Solvent System (v/v) | Typical Application |
| Low | Hexane / Ethyl Acetate (9:1) | Eluting non-polar impurities |
| Medium | Hexane / Ethyl Acetate (7:3) | Eluting the desired product |
| High | Hexane / Ethyl Acetate (1:1) | Eluting highly polar byproducts |
Issue 3: My crude product is an oil and won't crystallize, and TLC shows multiple spots.
Underlying Principle: When the product is impure, its crystallization can be inhibited. Recrystallization is a powerful technique that purifies crystalline compounds by exploiting differences in solubility between the desired product and impurities in a given solvent at different temperatures.
Recommended Protocol: Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for 2-aminothiazole derivatives include ethanol, ethanol/water mixtures, or dimethylformamide (DMF)/water.[5][7] Perform small-scale solubility tests to find the optimal solvent or solvent pair.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The solubility of your product will decrease, leading to the formation of crystals. For further crystallization, you can place the flask in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven to remove any residual solvent.
-
Purity Assessment: Check the purity of the recrystallized product by TLC and by measuring its melting point. A sharp melting point indicates high purity.
Diagram 1: Troubleshooting Workflow for Purification
Caption: A logical workflow for troubleshooting the purification of this compound.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
YouTube. Synthesis of Thiazoles. Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
-
PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
PMC - NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]
-
PLOS One. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Available from: [Link]
- Google Patents. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
-
MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Available from: [Link]
- Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
JOCPR. Synthesis of some new 5- substituted of - JOCPR. Available from: [Link]
- Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
PubMed Central. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Available from: [Link]
-
MDPI. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available from: [Link]
-
ResearchGate. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available from: [Link]
-
KTU ePubl. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available from: [Link]
-
Wikipedia. 2-Aminothiazole. Available from: [Link]
-
ResearchGate. Study on the Synthesis of 4-Methyl-5-formylthiazole. Available from: [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
Organic Syntheses Procedure. 2-amino-4-methylthiazole. Available from: [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]
-
PubMed. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. Available from: [Link]
Sources
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Technical Support Center: Optimizing Reaction Time for Thiazole Derivative Synthesis
Welcome to the technical support center for the synthesis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the optimization of reaction times in their experiments. The following sections provide in-depth answers to common questions and detailed troubleshooting protocols, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is sluggish. What are the primary factors I should investigate to reduce the reaction time?
Slow reaction times in the Hantzsch synthesis, a cornerstone method for preparing thiazoles from α-haloketones and thioamides, can often be attributed to several key parameters.[1][2][3] A systematic approach to troubleshooting should involve the evaluation of temperature, solvent, and catalysis.
-
Temperature: Many Hantzsch syntheses require heating to proceed at a practical rate.[2][4] If you are running the reaction at room temperature, a gradual increase in temperature can significantly accelerate the reaction. For instance, heating a mixture of 2-bromoacetophenone and thiourea in methanol to 100°C can lead to reaction completion in as little as 30 minutes.[2]
-
Solvent Choice: The polarity and proticity of the solvent play a crucial role. While alcohols like methanol and ethanol are commonly employed, exploring other options or solvent mixtures can be beneficial.[4][5] In some cases, solvent-free conditions have been reported to not only increase the reaction rate but also improve yields.[4][6]
-
Catalysis: While the classic Hantzsch synthesis can proceed without a catalyst, modern variations often incorporate one to enhance efficiency.[4] Acid catalysts are frequently used.[5] The use of heterogeneous catalysts, such as silica-supported tungstosilisic acid, has been shown to produce high yields in shorter timeframes.[1][7]
Q2: Can microwave-assisted synthesis significantly decrease the reaction time for thiazole derivatives?
Absolutely. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating many organic reactions, including the synthesis of thiazoles.[8][9][10] The primary advantage of microwave irradiation is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes.[8][9][10] For example, some microwave-assisted thiazole syntheses can be completed in 5-15 minutes.[8][11] This method is not only faster but often leads to higher yields and is considered a greener chemistry approach due to reduced energy and solvent consumption.[8][12]
Q3: My reaction is producing a complex mixture of byproducts instead of the desired thiazole. How can I improve selectivity and shorten the reaction time simultaneously?
The formation of byproducts is a common issue that can both lower your yield and complicate purification, effectively increasing the overall time to obtain the pure product.[4] Byproduct formation often arises from competing side reactions.[4] To address this, consider the following:
-
Purity of Reagents: Impurities in your starting materials, particularly the α-haloketone and thioamide, can lead to undesired side reactions.[4] Ensure you are using high-purity reagents.
-
Controlled Conditions: Tightly controlling reaction parameters is key. This includes maintaining a consistent temperature and ensuring efficient mixing.
-
One-Pot Procedures: Multi-component, one-pot syntheses can be highly efficient, minimizing handling losses and reducing overall reaction time.[1] These often employ catalysts that favor the desired reaction pathway.
-
Alternative Synthetic Routes: If the Hantzsch synthesis is problematic, other methods like the Cook-Heilbron synthesis or Tcherniac's synthesis might offer better selectivity for your specific target molecule.[13][14]
Q4: What role does the leaving group on the α-haloketone play in the reaction rate?
The nature of the halogen in the α-haloketone is critical as its departure is a key step in the reaction mechanism. The reaction typically proceeds via an SN2 reaction between the thioamide and the α-halocarbonyl.[15] Therefore, the reactivity of the α-haloketone follows the general trend for leaving group ability in SN2 reactions: I > Br > Cl > F. Using an α-bromoketone will generally result in a faster reaction than the corresponding α-chloroketone.
Troubleshooting Guides
Guide 1: Systematic Optimization of a Sluggish Hantzsch Thiazole Synthesis
This guide provides a step-by-step workflow for optimizing a slow Hantzsch reaction.
Workflow for Optimizing Hantzsch Synthesis
Caption: A decision-making workflow for troubleshooting a slow Hantzsch thiazole synthesis.
Experimental Protocol: Temperature Screening
-
Setup: Prepare three identical reaction mixtures in parallel.
-
Temperature Gradient: Run the reactions at three different temperatures: room temperature, 50°C, and the reflux temperature of the chosen solvent.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC).
-
Analysis: Compare the reaction times to determine the optimal temperature.
Guide 2: Transitioning from Conventional Heating to Microwave Synthesis
This guide outlines the key considerations when adapting a conventional thiazole synthesis protocol for a microwave reactor.
Key Parameter Adjustments for Microwave Synthesis
| Parameter | Conventional Heating | Microwave Synthesis | Rationale |
| Reaction Time | Hours | Minutes[8][10] | Rapid, direct heating of polar molecules.[8] |
| Temperature | Often reflux temperature | Can be precisely controlled, sometimes higher than boiling point in sealed vessels. | Efficient energy transfer allows for reaching target temperatures quickly. |
| Solvent Volume | Typically larger volumes | Reduced solvent volume is often possible.[8] | More efficient heating and less heat loss. |
| Vessel Type | Round-bottom flask | Microwave-safe sealed vessel. | To withstand pressure buildup and ensure uniform irradiation. |
| Power | N/A | Wattage needs to be optimized (e.g., 170W - 500W).[8][11] | To control the rate of heating and avoid overheating. |
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aminothiazoles
This is a general protocol and should be adapted for specific substrates.
-
Preparation: In a microwave-safe vessel, combine the α-haloketone (1.0 mmol), thiourea (1.2 mmol), and a suitable solvent (e.g., 3-5 mL of ethanol).
-
Sealing: Securely seal the vessel.
-
Irradiation: Place the vessel in the microwave synthesizer and irradiate at a constant power (e.g., 170 W) for a set time (e.g., 5-15 minutes).[11]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion and cooling, precipitate the product by pouring the reaction mixture into ice water. Filter and purify as necessary.[8]
Advanced Troubleshooting: Mechanistic Considerations
Understanding the reaction mechanism can provide deeper insights into potential bottlenecks. The Hantzsch synthesis proceeds through several steps, including nucleophilic attack, cyclization, and dehydration.[2][15]
Proposed Mechanism of Hantzsch Thiazole Synthesis
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
If your reaction is stalling, it could be due to a slow step in this pathway. For instance, if the cyclization step is slow, using a more polar solvent could help stabilize the charged intermediates. If dehydration is the rate-limiting step, the addition of a catalytic amount of acid can facilitate the elimination of water.
By systematically evaluating the factors outlined in this guide, researchers can effectively troubleshoot and optimize the reaction time for the synthesis of thiazole derivatives, leading to more efficient and successful experimental outcomes.
References
- BenchChem. (n.d.). Comparative analysis of different catalysts for thiazole synthesis.
-
Ismail, O. M. S., & ALenezi, K. M. (2016). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. World Journal of Organic Chemistry, 4(1), 8-12. Retrieved from [Link]
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Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1479. Retrieved from [Link]
-
Mamidala, R., et al. (2019). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 24(18), 3327. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives.
-
Bentham Science Publishers. (2024). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. Retrieved from [Link]
- BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
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El-Faham, A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(32), 21095–21109. Retrieved from [Link]
-
Papernaya, L. K., et al. (2021). Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide. Russian Journal of Organic Chemistry, 57(8), 1317-1322. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Gels, 10(11), 748. Retrieved from [Link]
-
Le, T. H. T., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(15), 4905. Retrieved from [Link]
-
Swami, S., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. Retrieved from [Link]
-
Rahatgaonkar, A. M., et al. (2006). Microwave-Assisted Synthesis of 2-amino-4-substituted-phenyl-thiazole. Asian Journal of Chemistry, 18(2), 1039. Retrieved from [Link]
-
Mali, D. R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-217. Retrieved from [Link]
- BenchChem. (n.d.). optimization of reaction conditions for triazole-thiol synthesis.
-
Kumar, A., & Sharma, S. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 70-80. Retrieved from [Link]
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CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
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Alizadeh-Bami, F., et al. (2019). Optimization of the reaction conditions. ResearchGate. Retrieved from [Link]
-
Azman, N. I. N., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13. Retrieved from [Link]
-
Sharma, A., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(24), 5845. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook. Retrieved from [Link]
-
Systematic Review On Thiazole And Its Applications. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 133-138. Retrieved from [Link]
-
Berber, N. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Sakarya University Journal of Science, 26(4), 757-767. Retrieved from [Link]
-
Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730. Retrieved from [Link]
-
Gomha, S. M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-22. Retrieved from [Link]
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Technical Support Center: Troubleshooting Suzuki Coupling with Bromothiazole Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromothiazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these important heterocyclic building blocks. Thiazole moieties are prevalent in pharmaceuticals, and mastering their incorporation via Suzuki coupling is a critical skill. However, the unique electronic properties and the presence of a sulfur heteroatom in the thiazole ring can present specific challenges.
This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low Yield and Incomplete Conversion
Question 1: My Suzuki coupling with a bromothiazole substrate is giving a low yield or isn't going to completion. Where should I start my investigation?
Answer: A low or incomplete conversion is the most common issue. A systematic approach is crucial for efficient troubleshooting. The primary factors to investigate are the catalyst system, the reaction conditions (base, solvent, temperature), and the stability of your reagents.
The sulfur atom in the thiazole ring can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning".[1][2] This is a frequent cause of sluggish or failed reactions with sulfur-containing heterocycles. Therefore, your initial focus should be on the catalyst and ligand combination.
Here is a logical workflow to diagnose the problem:
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
Question 2: You mentioned catalyst poisoning. Which catalyst systems are most resistant to deactivation by the thiazole sulfur?
Answer: This is a critical consideration. Standard catalysts like Pd(PPh₃)₄ can be susceptible to poisoning by sulfur heterocycles.[1] To overcome this, catalyst systems that utilize bulky, electron-rich ligands are generally the most successful. These ligands promote the desired reductive elimination step and sterically shield the palladium center, making it less accessible to the sulfur atom.[1]
-
Bulky Phosphine Ligands: Biarylphosphine ligands developed by the Buchwald group are highly effective.[1] Ligands such as SPhos, XPhos, and RuPhos are excellent choices. Trialkylphosphines like tri-tert-butylphosphine and tricyclohexylphosphine also perform well due to their high electron density and steric bulk.[1]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium.[1] Their steric bulk can be tuned by modifying the N-substituents, making them highly effective for challenging couplings involving sulfur heterocycles.[1] PEPPSI-type precatalysts are commonly used with NHC ligands.[3]
| Ligand Type | Examples | Key Advantages for Thiazole Substrates |
| Bulky Phosphines | SPhos, XPhos, RuPhos, P(t-Bu)₃ | High electron density accelerates oxidative addition; Steric bulk shields Pd from sulfur coordination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form strong Pd-C bonds, leading to highly stable and active catalysts; Steric hindrance is tunable. |
Section 2: Common Side Reactions and Impurities
Question 3: I'm observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction.[4] This not only consumes your valuable reagent but also complicates purification. The primary cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this undesired pathway.[3][5]
Strategies to Minimize Homocoupling:
-
Thorough Degassing: This is the most critical step. Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5][6]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources such as Pd(OAc)₂. Pd(II) precatalysts require an initial reduction to the active Pd(0) state, a process that can sometimes be initiated by the homocoupling of the boronic acid.[3][7]
-
Controlled Reagent Addition: Slowly adding the boronic acid to the reaction mixture can help maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.[6]
-
Base and Solvent Choice: In some cases, a weaker base or a different solvent system can reduce the rate of homocoupling.[6]
Caption: Competing catalytic cycles: Suzuki vs. Homocoupling.
Question 4: My bromothiazole starting material is being converted back to unsubstituted thiazole (dehalogenation), and my boronic acid is being replaced by a proton (protodeboronation). How do I address these issues?
Answer: These are two distinct but common decomposition pathways that lower your yield.
Dehalogenation: This side reaction converts your bromothiazole (R-Br) to the corresponding thiazole (R-H). It can occur after the oxidative addition step. The resulting Ar-Pd(II)-Br complex can react with trace amounts of water, alcohols, or even some amine bases to acquire a hydride ligand, which then reductively eliminates with the aryl group.[3]
-
Mitigation:
-
Use Anhydrous Conditions: Ensure your solvents and reagents are dry to minimize potential proton sources.[6]
-
Screen Ligands and Bases: Some ligand/base combinations are more prone to this pathway. Experimenting with different options is advisable.[6]
-
Lower Reaction Temperature: Elevated temperatures can sometimes promote dehalogenation.[6]
-
Protodeboronation: This is the hydrolysis of the boronic acid (Ar-B(OH)₂) to the corresponding arene (Ar-H).[8] Heteroaryl boronic acids, especially those with protonatable nitrogen atoms, can be particularly susceptible to this side reaction.[3]
-
Mitigation:
-
Use Boronic Esters: Boronate esters, such as pinacol (Bpin) or MIDA esters, are more stable towards hydrolysis than their corresponding boronic acids.[3][8][9] They act as a "slow-release" source of the boronic acid under the reaction conditions.
-
Anhydrous Conditions: If using a boronic acid prone to hydrolysis, employing anhydrous conditions with a base like K₃PO₄ can be beneficial.[10]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the extent of protodeboronation.
-
Section 3: Practical Protocols and Methodologies
Protocol 1: General Procedure for a Screening Suzuki Coupling with Bromothiazole
This protocol provides a starting point for optimizing your reaction. It is designed to be performed in parallel in several vials to screen different ligands or bases.
-
Reagent Preparation:
-
To a 4 mL vial equipped with a magnetic stir bar, add the bromothiazole (0.2 mmol, 1.0 equiv.), the boronic acid or ester (0.24 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 0.4 mmol, 2.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the vial with a septum-containing cap.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 2 mL) via syringe.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand if not using a pre-formed complex.
-
Add the palladium source (e.g., Pd₂(dba)₃, 0.005 mmol, 2.5 mol%) and ligand (e.g., SPhos, 0.012 mmol, 6 mol%) to the reaction vial via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Analyze the crude product by LC-MS or ¹H NMR to determine conversion and identify major byproducts.
-
| Parameter | Starting Condition | Alternative Options | Rationale |
| Pd Source | Pd₂(dba)₃ (2.5 mol%) | Pd(OAc)₂, Buchwald Precatalysts (G3/G4) | Pd(0) sources can reduce homocoupling. Precatalysts offer convenience and reproducibility.[3] |
| Ligand | SPhos (6 mol%) | XPhos, P(t-Bu)₃, IPr (NHC) | Bulky, electron-rich ligands are crucial to prevent catalyst poisoning and promote efficient coupling.[1] |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄, Cs₂CO₃, KF | The choice of base can significantly impact the reaction rate and side reactions.[11][12] K₃PO₄ is often used in anhydrous conditions. |
| Solvent | Dioxane/H₂O (4:1) | THF, DMF, Toluene | Solvent polarity can influence catalyst activity and selectivity.[13][14] |
| Temperature | 100 °C | 80 - 120 °C | Higher temperatures can increase reaction rates but may also promote decomposition.[15] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Newman, S. G., & Lautens, M. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Taylor, R. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Billingsley, K. L., & Buchwald, S. L. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Taylor, R. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Taha, M. O., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Dreher, S. D., et al. (2011). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Martin, T., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. PubMed. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
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Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
Cerna, I., et al. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
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- 14. researchgate.net [researchgate.net]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Methyl 2-amino-5-bromothiazole-4-carboxylate
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the chemical modification of Methyl 2-amino-5-bromothiazole-4-carboxylate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of catalyst selection for cross-coupling reactions involving this versatile, yet sometimes challenging, heterocyclic building block.
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize the C5-position is crucial for developing novel therapeutic agents.[1] However, the inherent electronic properties of this substrate—namely the electron-rich 2-amino group—can present unique hurdles in achieving high-yield and clean cross-coupling reactions. This guide is structured to address these specific challenges head-on, providing not just solutions, but the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the cross-coupling of this compound.
Question 1: My Suzuki-Miyaura coupling reaction is sluggish or fails to proceed to completion. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki coupling with this substrate often points to one of several key factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: The 2-amino group on the thiazole ring can coordinate to the palladium center, leading to catalyst deactivation. This is often observed by the formation of palladium black.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like those from the Buchwald group (e.g., SPhos, XPhos) or trialkylphosphines (e.g., PCy₃) can accelerate the oxidative addition step, which is often rate-limiting with electron-rich aryl halides.[3][4] These bulky ligands also create a coordinatively unsaturated palladium center that favors the desired catalytic cycle over deactivating pathways.
-
-
Inadequate Base: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[5]
-
Solution: For this substrate, which contains a potentially base-sensitive ester group, inorganic bases are generally preferred over strong organic bases.
-
Start with a moderately strong base like K₂CO₃ or K₃PO₄.
-
If the reaction is still sluggish, consider a stronger, but often more effective, base like Cs₂CO₃.
-
The presence of a small amount of water can be beneficial when using phosphate bases.[3]
-
-
-
Solvent System and Solubility: Poor solubility of the starting materials or the catalyst can severely hamper the reaction rate.
-
Solution: A mixture of an organic solvent and water is often optimal.
-
Commonly used solvent systems include 1,4-dioxane/water, DMF/water, or toluene/water.[1][6]
-
Ensure all reagents are fully dissolved at the reaction temperature. If solubility remains an issue, consider a higher boiling point solvent like DMF, but be mindful of potential side reactions at elevated temperatures.
-
-
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[7]
-
Solution: Rigorously degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) prior to use.[3] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Question 2: I am observing significant amounts of protodebromination (replacement of bromine with hydrogen) in my reaction mixture. How can I minimize this side reaction?
Answer:
Protodebromination is a common side reaction, particularly with electron-rich heteroaryl halides. It can arise from several pathways, including the hydrolysis of the boronic acid (protodeboronation) followed by a competing coupling reaction, or direct reduction of the aryl halide.
-
Minimize Water Content: While a small amount of water can be beneficial, excess water can promote the hydrolysis of the boronic acid.
-
Solution: Use anhydrous solvents if possible, or carefully control the amount of water in your solvent system. Using a base like KF, which can be used under nearly anhydrous conditions, might also be beneficial.[5]
-
-
Boronic Acid Quality: Impurities or degradation of the boronic acid can contribute to this side reaction.
-
Solution: Use high-purity boronic acids. If the quality is suspect, consider converting the boronic acid to its corresponding trifluoroborate salt or MIDA boronate ester, which are often more stable and can be used in the coupling reaction.
-
-
Optimize Catalyst and Ligand: The choice of catalyst system can influence the relative rates of the desired cross-coupling versus side reactions.
-
Solution: Employ a catalyst system known for high efficiency and turnover numbers. Pre-formed palladium(II) precatalysts, such as XPhos Pd G3, can provide a more controlled and reproducible initiation of the catalytic cycle.[7]
-
Question 3: I am attempting a Buchwald-Hartwig amination and observing low conversion. What adjustments should I consider?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8][9] When coupling with this compound, several factors can impact efficiency.
-
Ligand Choice: The ligand is arguably the most critical component in a successful Buchwald-Hartwig reaction.
-
Solution: For coupling with primary or secondary amines, bulky, electron-rich biarylphosphine ligands are typically the most effective. Consider ligands such as Josiphos, Xantphos, or those from the Buchwald portfolio. Bidentate phosphine ligands like DPPF can also be effective.[9]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Substrate Considerations: The presence of the free 2-amino group on your thiazole substrate could potentially interfere with the reaction.
-
Solution: If other troubleshooting steps fail, consider a protecting group strategy for the 2-amino group. However, this adds extra steps to your synthesis. A more direct approach is to carefully screen a wider range of ligands and bases to find a system that is selective for the C-Br bond.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best to start with: Pd(0) or Pd(II)?
A1: For initial screening, a Pd(II) precatalyst such as Pd(OAc)₂ or a palladacycle is often more convenient as they are generally air-stable.[1][7] These require an in situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand or other components in the reaction mixture.[10] Pd(0) sources like Pd₂(dba)₃ can also be used but require more careful handling under an inert atmosphere.
Q2: Can I perform a Heck coupling with this substrate?
A2: Yes, a Heck reaction to couple an alkene at the 5-position is feasible. The reaction involves the palladium-catalyzed reaction of the aryl halide with an alkene in the presence of a base.[11][12] Key considerations include:
-
Catalyst: Pd(OAc)₂ is a common and effective catalyst.
-
Ligand: Phosphine ligands are typically required, with triphenylphosphine (PPh₃) being a good starting point.
-
Base: An organic base such as triethylamine (Et₃N) is commonly used.[11]
-
Alkene: The reaction works best with electron-deficient alkenes like acrylates or styrenes.
Q3: Are there any ligand-free conditions that might work for this substrate?
A3: Ligand-free conditions have been reported for the direct arylation of thiazoles and for Suzuki couplings of some benzothiazole derivatives.[13][14] These methods often rely on the substrate itself coordinating to the palladium center to facilitate the catalytic cycle. While potentially simpler and more cost-effective, these conditions are highly substrate-dependent and may require significant optimization for this compound. They are worth exploring as a secondary screening option if standard ligated systems prove problematic.
Catalyst and Condition Selection Guide
The following table provides a starting point for selecting catalysts, ligands, and conditions for various cross-coupling reactions with this compound.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (1-5) | - | K₂CO₃ (2-3) | Dioxane/H₂O | 80-120 |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | |
| XPhos Pd G3 (0.5-2) | - | Cs₂CO₃ (2-3) | DMF | 80-120 | |
| Buchwald-Hartwig | Pd(OAc)₂ (1-5) | Xantphos (2-10) | NaOtBu (1.5-2) | Toluene | 80-100 |
| Pd₂(dba)₃ (1-3) | BINAP (2-6) | LiHMDS (1.5-2) | Dioxane | 80-110 | |
| Heck | Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Et₃N (2-3) | Acetonitrile or DMF | 80-120 |
Note: These are general starting conditions and will likely require optimization for specific coupling partners.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a robust starting point for the Suzuki coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.[1]
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[4]
Catalyst Selection Workflow
Caption: A decision workflow for catalyst selection and reaction optimization.
This workflow provides a systematic approach to selecting and optimizing a catalyst system for the desired cross-coupling reaction.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (n.d.). Canadian Science Publishing.
- Roger, J., Pozˇgan, F., & Doucet, H. (n.d.). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.
- Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Heck Coupling. (n.d.). NROChemistry.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- BenchChem. (n.d.). Technical Support Center: Suzuki Reactions with Isothiazole Substrates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck Coupling | NROChemistry [nrochemistry.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 2-amino-5-bromothiazole-4-carboxylate
For researchers, medicinal chemists, and drug development professionals, the robust and unambiguous characterization of novel chemical entities is a cornerstone of scientific integrity and progress. Methyl 2-amino-5-bromothiazole-4-carboxylate, a heterocyclic compound, represents a scaffold of significant interest in medicinal chemistry. Its proper identification and purity assessment are critical for the reliability of downstream biological and pharmacological studies. This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this molecule, grounded in practical, field-proven insights.
The Imperative of Multi-faceted Analysis
No single analytical technique can unequivocally confirm the structure and purity of a synthesized compound. A synergistic approach, employing multiple orthogonal methods, is the gold standard. Each technique provides a unique piece of the structural puzzle, and their collective data builds a self-validating system of evidence. For this compound, a combination of spectroscopic and chromatographic methods is indispensable.
Analytical Workflow Overview
The following diagram illustrates a logical workflow for the characterization of this compound, ensuring a comprehensive and efficient analysis.
Caption: A typical analytical workflow for the characterization of a synthesized organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for this class of compounds due to its ability to dissolve a wide range of organic molecules and the presence of exchangeable protons (NH₂) which can be observed.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Data Interpretation and Comparison
| Technique | Expected Observations for this compound | Alternative Techniques & Rationale |
| ¹H NMR | - A singlet for the methyl ester protons (~3.7-3.9 ppm).- A broad singlet for the amine (NH₂) protons (variable, ~7.0-8.0 ppm).- The absence of a proton at the 5-position of the thiazole ring. | COSY & HSQC: 2D NMR techniques can be used to confirm proton-proton and proton-carbon correlations, respectively, in more complex analogues. |
| ¹³C NMR | - A peak for the methyl ester carbon (~52 ppm).- A peak for the ester carbonyl carbon (~160-165 ppm).- Peaks for the thiazole ring carbons, with the C-Br carbon being significantly deshielded. | DEPT-135: This experiment can differentiate between CH, CH₂, and CH₃ carbons, which is useful for structural confirmation. |
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition.
Trustworthiness: For a brominated compound like this compound, the presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, providing a high degree of confidence in the presence of a single bromine atom.[1]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for this compound due to the presence of the basic amino group.
-
Mass Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred.
-
Scan Range: Set a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis: Look for the protonated molecular ion peak [M+H]⁺ and the characteristic isotopic pattern for a monobrominated compound. Compare the measured exact mass to the calculated exact mass for the proposed formula (C₅H₅BrN₂O₂S).
Data Interpretation and Comparison
| Technique | Expected Observations for this compound | Alternative Techniques & Rationale |
| ESI-HRMS | - [M+H]⁺ peaks at m/z values corresponding to the calculated exact masses for C₅H₆⁷⁹BrN₂O₂S⁺ and C₅H₆⁸¹BrN₂O₂S⁺.- The two peaks should have nearly equal intensity. | FAB/NOBA-MS: Fast Atom Bombardment with a 3-nitrobenzyl alcohol matrix is another soft ionization technique that can be used.[2] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Authoritative Grounding: The vibrational frequencies of different functional groups are well-established, allowing for confident identification of key structural motifs.[3]
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Instrument Setup:
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Acquire a background spectrum of the clean ATR crystal, followed by the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance spectrum.
Data Interpretation and Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (amine) | 3400-3200 (often two bands for a primary amine) | Confirms the presence of the amino group.[2] |
| C-H Stretch (sp³) | 3000-2850 | Indicates the methyl group. |
| C=O Stretch (ester) | 1725-1700 | Confirms the presence of the ester carbonyl.[4] |
| C=N Stretch (thiazole) | 1650-1550 | Characteristic of the thiazole ring. |
Chromatographic Methods: Assessing Purity
Chromatographic techniques are essential for determining the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for purity assessment.
Expertise & Experience: A reversed-phase C18 column is a good starting point for method development for this compound. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) will likely provide good separation of the main compound from any impurities.[5]
Experimental Protocol: HPLC-UV
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.
-
Instrument Setup:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient: A linear gradient from 10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (determined by UV-Vis spectroscopy, likely around 270-330 nm).[6]
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Thin-Layer Chromatography (TLC)
TLC is a quick and inexpensive method for monitoring reaction progress and assessing purity.
Experimental Protocol: TLC
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate) and spot it onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). Allow the solvent front to move up the plate.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).[7] Calculate the retention factor (Rƒ) for each spot.
Elemental Analysis: The Final Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.
Trustworthiness: The experimentally determined percentages should be within ±0.4% of the calculated values for the proposed molecular formula (C₅H₅BrN₂O₂S) to be considered a good match.[8]
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. By following the detailed protocols and interpretative guidance provided, researchers can confidently establish the structure, identity, and purity of this important synthetic building block, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]
-
Gouda, M. A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 842461. [Link]
-
Spadoni, G., et al. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(1), 220. [Link]
-
Szafran, M. M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(21), 7206. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from [Link]
Sources
- 1. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate [mdpi.com]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 3. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Methyl 2-amino-5-bromothiazole-4-carboxylate
In the landscape of pharmaceutical development and medicinal chemistry, the purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of subsequent research and manufacturing. Methyl 2-amino-5-bromothiazole-4-carboxylate, a key heterocyclic building block, is integral to the synthesis of numerous biologically active compounds.[1][2] Therefore, a robust, reliable, and validated analytical method for its purity assessment is indispensable.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for this purpose. We will explore the causality behind methodological choices, present a detailed and self-validating protocol, and compare its performance with alternative analytical technologies.
The Cornerstone of Quality Control: Reverse-Phase HPLC (RP-HPLC)
For non-volatile, polar, and UV-active compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for purity and impurity profiling.[3] Its widespread adoption is due to its high resolution, sensitivity, and adaptability.[4]
The separation mechanism hinges on the partitioning of the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. The brominated thiazole ring and methyl ester group impart sufficient hydrophobicity to retain the molecule on the C18 column, while the primary amine group provides polarity, allowing for fine-tuned elution with an aqueous-organic mobile phase.
A Validated RP-HPLC Protocol for Purity Determination
The following protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][6]
1. Experimental Workflow
The logical flow of the HPLC analysis is critical for ensuring reproducible and reliable results.
Caption: A typical workflow for the HPLC purity analysis of a pharmaceutical intermediate.
2. Chromatographic Conditions
The selection of each parameter is a deliberate choice to optimize the separation of the main compound from potential impurities, such as starting materials or degradation products.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides universal hydrophobic retention suitable for the thiazole moiety. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% v/v Orthophosphoric Acid in Water | The acidic modifier protonates the primary amine group on the thiazole ring, ensuring a single ionic state and preventing peak tailing for improved symmetry and efficiency.[7] |
| Mobile Phase B | Acetonitrile | A common organic modifier with low UV cutoff and viscosity, providing good elution strength for the analyte. |
| Elution Mode | Isocratic: 55% A / 45% B | An isocratic elution simplifies the method and improves reproducibility. This starting ratio is based on methods for similar aminothiazole structures.[7] For complex impurity profiles, a gradient elution may be necessary. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by controlling mobile phase viscosity and mass transfer kinetics. |
| Detection (UV) | 272 nm | Based on reported UV maxima for similar aminothiazole scaffolds, this wavelength should provide high sensitivity for the analyte and related impurities.[7][8] A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Sample Conc. | 0.5 mg/mL | A concentration that provides a strong detector response while remaining within the linear range of the assay. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the sample is fully dissolved and is compatible with the mobile phase to prevent peak distortion. |
3. Method Validation: The Trustworthiness Pillar
A method is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[6] The core validation parameters are defined by ICH guidelines.[9][10]
| Validation Parameter | Purpose & Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. Criterion: The main peak should be free from co-eluting peaks, demonstrated by peak purity analysis (PDA detector) and forced degradation studies. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response.[3] Criterion: A calibration curve (typically 5 levels) should yield a correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. Criterion: Recovery of spiked samples should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. This includes Repeatability (intra-day) and Intermediate Precision (inter-day). Criterion: The relative standard deviation (%RSD) for multiple preparations should be ≤ 2.0%.[10] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Criterion: Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Criterion: Typically determined at a signal-to-noise ratio of 10:1; precision at this level should be acceptable. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temperature).[5] Criterion: System suitability parameters should remain within acceptable limits during varied conditions. |
Comparative Analysis: HPLC vs. Alternative Technologies
While RP-HPLC is the workhorse for routine quality control, other techniques offer complementary or superior performance in specific contexts. The choice of method should be tailored to the analytical objective.
Caption: Decision tree for selecting an analytical technique based on the primary objective.
Performance Comparison Table
| Feature | RP-HPLC | UPLC/UHPLC | GC-MS | qNMR Spectroscopy | LC-MS |
| Primary Use | Routine Purity & Assay | High-Throughput Analysis | Volatile Impurities | Structural ID & Absolute Quantitation | Impurity ID & Profiling |
| Resolution | Good to Excellent | Superior | Excellent | Structure-dependent | Good to Excellent |
| Analysis Speed | Moderate (15-30 min) | Fast (2-10 min) | Fast | Slow (requires setup) | Moderate (same as HPLC) |
| Sensitivity | High (ng range) | Very High (pg range) | Very High (pg range) | Low (µg-mg range) | Extremely High (fg-pg range) |
| Analyte Suitability | Non-volatile, polar | Non-volatile, polar | Volatile, thermally stable | Soluble compounds | Non-volatile, ionizable |
| Impurity ID | No (retention time only) | No | Yes (via mass spec) | Yes (structural data) | Yes (definitive via MS/MS) |
| Validation | Well-established | Well-established | Well-established | Complex, specialized | Well-established |
| Justification for Topic | Strengths: Robust, cost-effective, and universally accepted for QC. The established validation framework ensures high-quality data.[11] Weaknesses: Slower than UPLC; cannot identify unknown impurities without a reference standard. | Strengths: Significantly reduces run time and solvent consumption. Higher resolution can separate closely eluting impurities. Weaknesses: Requires higher-pressure instrumentation; method transfer from HPLC can be complex. | Strengths: Excellent for detecting residual solvents or volatile synthetic byproducts. Weaknesses: Unsuitable for this compound due to its high melting point and potential thermal instability. Derivatization may be required, adding complexity.[12] | Strengths: Provides definitive structural information and can quantify the analyte without a specific reference standard (qNMR). Invaluable for characterizing unknown impurities isolated by preparative HPLC. Weaknesses: Lower sensitivity and throughput compared to chromatographic methods. | Strengths: The definitive tool for identifying unknown impurities by providing molecular weight and fragmentation data.[7] Essential for a comprehensive understanding of the impurity profile during process development. Weaknesses: More expensive instrumentation; quantification can be more complex than with UV detection. |
Conclusion
For the routine purity assessment of This compound , a validated Reverse-Phase HPLC method offers the optimal balance of performance, reliability, and cost-effectiveness. Its ability to be rigorously validated according to ICH guidelines makes it the cornerstone of quality control in a regulated environment.[13]
However, a comprehensive analytical strategy should not exist in a vacuum. For faster analysis and higher throughput, UPLC/UHPLC is a superior alternative. For the critical task of identifying unknown impurities—an essential part of process development and degradation studies—LC-MS is indispensable. Finally, qNMR provides an orthogonal technique for absolute quantification and definitive structural confirmation. By understanding the strengths and limitations of each technique, researchers and drug development professionals can deploy the most appropriate tools to ensure the quality and integrity of their chemical entities.
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A Comparative Guide to TLC Visualization Techniques for Aminothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, 2-aminothiazole and its derivatives represent a cornerstone scaffold, integral to a multitude of pharmacologically active agents.[1][2][3][4] Thin-Layer Chromatography (TLC) serves as an indispensable tool for monitoring reaction progress, assessing purity, and identifying these compounds. However, the efficacy of TLC is critically dependent on the method of visualization. This guide provides an in-depth comparative analysis of various visualization techniques for aminothiazole compounds, grounded in scientific principles and supported by established protocols.
The Structural Basis for Visualization
The unique chemical architecture of the 2-aminothiazole core dictates its reactivity with various visualization reagents. Key structural features include:
-
Aromatic Thiazole Ring: This heterocyclic system contains both nitrogen and sulfur, and its aromaticity allows for interactions with certain reagents.
-
Primary Amino Group: The exocyclic amino group at the 2-position is a primary amine, a key reactive site for specific stains.
-
Conjugated System: The overall electronic structure of 2-aminothiazole derivatives often results in a conjugated π-system, which is crucial for UV absorption.
This guide will compare the following visualization techniques based on these structural characteristics:
-
Ultraviolet (UV) Light (254 nm)
-
Iodine Vapor
-
Potassium Permanganate Stain
-
Ninhydrin Stain
-
Dragendorff's Reagent
-
Sodium Nitrite/Hydrochloric Acid Spray (Thiazole-Specific)
Comparative Analysis of Visualization Techniques
The choice of visualization technique depends on the specific aminothiazole derivative, the desired sensitivity, and whether a non-destructive or destructive method is preferable. The following table provides a comparative overview:
| Technique | Principle | Target Functional Group(s) | Expected Appearance | Selectivity | Destructive? |
| UV Light (254 nm) | UV absorbance by conjugated systems quenches the fluorescence of the TLC plate indicator. | Aromatic rings, conjugated π-systems. | Dark spots on a fluorescent green/blue background. | Low | No |
| Iodine Vapor | Reversible complex formation between iodine and organic compounds, particularly those with aromatic rings or sites of unsaturation. | Aromatic thiazole ring, unsaturated substituents. | Yellowish-brown spots on a light brown background. | Low | Semi (spots fade) |
| Potassium Permanganate | Oxidation of electron-rich moieties by permanganate, resulting in the formation of manganese dioxide (MnO₂). | Amino group, thiazole ring (sulfur and nitrogen atoms), and other oxidizable functional groups. | Yellow-brown spots on a purple/pink background. | Low to Moderate | Yes |
| Ninhydrin | Reaction with primary amines to form a highly colored product known as Ruhemann's purple. | Primary amino group at the 2-position. | Pink, purple, or reddish spots. | High (for primary amines) | Yes |
| Dragendorff's Reagent | Precipitation of alkaloids and other nitrogen-containing compounds with potassium bismuth iodide. | Nitrogen atoms in the thiazole ring and amino group. | Orange to reddish-brown spots. | Moderate (for nitrogen compounds) | Yes |
| Sodium Nitrite/HCl | Specific reaction with the thiazole moiety. | Thiazole ring. | Light green spots. | High (for thiazoles) | Yes |
In-Depth Analysis and Experimental Protocols
Ultraviolet (UV) Light (254 nm): The Non-Destructive First Look
Expertise & Experience: Visualization under UV light at 254 nm is the most common and convenient initial method for detecting aminothiazole compounds on TLC plates.[5] This is due to the inherent UV-absorbing properties of the aromatic thiazole ring and any conjugated systems within the molecule.[2][6][7][8] Commercially available TLC plates are typically impregnated with a fluorescent indicator that glows under short-wave UV light. When a UV-active compound is present, it absorbs the UV radiation, preventing the indicator from fluorescing and thus appearing as a dark spot.[9] This method is non-destructive, allowing for subsequent visualization with other techniques on the same plate.
Trustworthiness: The reliability of UV visualization depends on the molar absorptivity of the specific aminothiazole derivative at 254 nm. While most aminothiazoles are UV-active, the intensity of the spot can vary significantly with concentration and the nature of substituents on the ring.
Experimental Protocol:
-
After developing and thoroughly drying the TLC plate, place it under a short-wave UV lamp (254 nm).
-
Observe the plate for dark spots against the fluorescent background.
-
Carefully circle the observed spots with a pencil, as they will disappear once the UV lamp is turned off.
Caption: Workflow for UV Visualization.
Iodine Vapor: A Simple and Reversible Method
Expertise & Experience: Iodine vapor is a general and semi-destructive visualization technique that is effective for a wide range of organic compounds, including aminothiazoles.[5][10][11] The mechanism involves the reversible formation of colored complexes between iodine and the analyte.[5] The aromatic and electron-rich nature of the thiazole ring facilitates this interaction. The primary advantage of iodine is its simplicity and the fact that the stain often fades over time, potentially allowing for the recovery of the compound.
Trustworthiness: The intensity of the iodine stain can be variable and may not be as sensitive as other methods for all aminothiazole derivatives. The spots are not permanent and must be marked shortly after visualization.
Experimental Protocol:
-
Place a few crystals of iodine in a sealed chromatography tank or a wide-mouthed jar with a lid to create an iodine chamber.[10]
-
Allow the chamber to become saturated with iodine vapor.
-
Place the developed and dried TLC plate inside the chamber.
-
Monitor the plate until yellowish-brown spots appear against a lighter brown background.[12]
-
Remove the plate and immediately circle the spots with a pencil as they will fade.
Caption: Iodine Vapor Visualization Workflow.
Potassium Permanganate Stain: A Powerful Oxidative Indicator
Expertise & Experience: The potassium permanganate (KMnO₄) stain is a highly sensitive, general-purpose visualizing agent that reacts with compounds susceptible to oxidation.[5][10][13] For aminothiazole derivatives, the electron-rich thiazole ring (containing both sulfur and nitrogen) and the primary amino group are readily oxidized by the permanganate ion (MnO₄⁻). This reaction reduces the purple permanganate to brown manganese dioxide (MnO₂), resulting in yellow-brown spots on a purple or pink background.[13]
Trustworthiness: This is a very sensitive stain, and even trace impurities can be visualized.[9] It is a destructive method, and the background color can sometimes interfere with the observation of faint spots.
Experimental Protocol:
-
Preparation of Staining Solution: Dissolve 1.5 g of potassium permanganate, 10 g of potassium carbonate, and 1.25 mL of 10% sodium hydroxide in 200 mL of water.[9]
-
Dip the developed and dried TLC plate into the staining solution for a few seconds.
-
Remove the plate and gently blot the excess reagent with a paper towel.
-
Spots will appear as yellow to brown areas on a purple background. Gentle heating can sometimes enhance the visibility of the spots for less reactive compounds.[10][11]
Caption: Principle of KMnO₄ Staining.
Ninhydrin Stain: Specific for the Primary Amino Group
Expertise & Experience: Ninhydrin is a classic colorimetric reagent used for the detection of primary and secondary amines.[14] It reacts specifically with the primary amino group of 2-aminothiazole derivatives to produce a characteristic purple or pinkish spot, often referred to as Ruhemann's purple.[14] This high degree of specificity makes ninhydrin an excellent choice when confirming the presence of the 2-amino functionality.
Trustworthiness: Ninhydrin is a highly sensitive and reliable reagent for primary amines.[15] The color development usually requires heating. The final color can sometimes vary depending on the specific structure of the aminothiazole derivative.
Experimental Protocol:
-
Preparation of Staining Solution: Dissolve 0.2 g of ninhydrin in 100 mL of absolute ethanol.[8]
-
Spray or dip the developed and dried TLC plate in the ninhydrin solution.
-
Heat the plate with a heat gun or in an oven at approximately 120°C for 3-5 minutes.[8]
-
Observe the formation of pink to purple spots.
Caption: Ninhydrin Staining Workflow.
Dragendorff's Reagent: Targeting Nitrogen Heterocycles
Expertise & Experience: Dragendorff's reagent is widely used for the detection of alkaloids and other nitrogen-containing organic compounds.[15][16] The reagent, a solution of potassium bismuth iodide, forms an orange to reddish-brown precipitate with the nitrogen atoms in the aminothiazole molecule (both in the ring and the amino group).[15] This makes it a useful general stain for this class of compounds.
Trustworthiness: While effective for many nitrogenous compounds, its sensitivity can be lower than that of more specific reagents. The spots may also fade over time, so immediate documentation is recommended.[8]
Experimental Protocol:
-
Preparation of Staining Solution: Several preparations exist. A common one involves two stock solutions: Solution A (0.85 g of bismuth subnitrate in 10 mL of acetic acid and 40 mL of water) and Solution B (8 g of potassium iodide in 20 mL of water). For use, mix 5 mL of A, 5 mL of B, 20 mL of acetic acid, and 70 mL of water.[15]
-
Spray or dip the developed and dried TLC plate in the Dragendorff's reagent.
-
Observe the formation of orange to reddish-brown spots on a pale yellow background.[8]
Caption: Principle of Dragendorff's Reagent.
Sodium Nitrite/Hydrochloric Acid Spray: A Thiazole-Specific Method
Expertise & Experience: This visualization technique is particularly noteworthy as it is reported to be specific for thiazole derivatives, producing light green spots upon heating.[12][17] The likely mechanism involves diazotization of the primary amino group by the nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) followed by a coupling or decomposition reaction on the thiazole ring that leads to a colored product.
Trustworthiness: The high specificity of this reagent for the thiazole moiety makes it a valuable tool for confirming the presence of the core heterocyclic structure, distinguishing it from other nitrogen-containing compounds that might be present in a reaction mixture.
Experimental Protocol:
-
Preparation of Staining Solution: Prepare a fresh solution of 1 g of sodium nitrite in 100 mL of 1 M hydrochloric acid.[12][17]
-
Spray the developed and dried TLC plate with the freshly prepared solution.
-
Heat the plate at 100°C.
-
Observe the formation of light green spots, which are indicative of thiazole derivatives.[12][17]
Caption: Workflow for Thiazole-Specific Staining.
Conclusion
The selection of an appropriate TLC visualization technique is paramount for the effective analysis of aminothiazole compounds. While UV light offers a convenient and non-destructive initial screening, its sensitivity can be limited. Iodine vapor provides a simple, semi-reversible method suitable for general screening. For high sensitivity and broad applicability, potassium permanganate is an excellent choice, albeit destructive. When the primary amino group is of interest, ninhydrin offers high specificity. Dragendorff's reagent is a reliable option for confirming the presence of the nitrogen-containing heterocyclic system. Finally, the sodium nitrite/hydrochloric acid spray stands out as a highly specific method for the identification of the thiazole ring itself.
By understanding the chemical principles behind each technique and following robust experimental protocols, researchers can confidently and accurately visualize aminothiazole compounds, accelerating their research and development efforts in this vital area of medicinal chemistry.
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Delloyd's Lab-Tech Chemistry resource. Preparation of TLC spray reagents. [Link]
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orgprepdaily.wordpress.com. TLC stains. [Link]
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EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
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Avanti Polar Lipids. Detection Methods for Thin Layer Chromatography. [Link]
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NIH. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]
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MDPI. New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. [Link]
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A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chlorothiazole Derivatives in Cross-Coupling Reactions
Introduction: The Strategic Importance of 5-Halothiazoles in Medicinal Chemistry
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic systems and its capacity for forming key hydrogen bond interactions make it a privileged scaffold. Functionalization of the C5-position of the thiazole ring is a common strategy for modulating potency, selectivity, and pharmacokinetic properties. Among the various synthetic handles, 5-bromo- and 5-chlorothiazole derivatives have emerged as critical building blocks for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the reactivity of 5-bromo- versus 5-chlorothiazole derivatives in key cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination. We will delve into the underlying chemical principles governing their reactivity, present comparative data, and provide detailed experimental protocols to aid researchers in making informed decisions for their synthetic campaigns.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This trend is primarily dictated by two key factors:
-
Kinetics of Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step in the catalytic cycle. The greater polarizability and lower bond strength of the C-Br bond lead to a faster rate of oxidative addition compared to the C-Cl bond.[1]
This fundamental difference in reactivity has significant practical implications. Reactions with 5-bromothiazoles often proceed under milder conditions, with lower catalyst loadings and shorter reaction times, leading to higher yields. Conversely, the activation of the more robust C-Cl bond in 5-chlorothiazoles typically necessitates more specialized and reactive catalyst systems.
Comparative Analysis in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a stalwart for creating biaryl and heteroaryl-aryl structures. When comparing 5-bromo- and 5-chlorothiazoles, the choice of catalyst system is paramount.
5-Bromothiazole Derivatives: These substrates are generally well-behaved and react under "standard" Suzuki conditions. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient to achieve high yields.[4]
5-Chlorothiazole Derivatives: The coupling of 5-chlorothiazoles is more challenging and necessitates the use of more sophisticated catalyst systems. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition of the C-Cl bond.[5] These "next-generation" ligands increase the electron density on the palladium center, making it a more potent nucleophile for attacking the C-Cl bond.
Data Snapshot: Suzuki-Miyaura Coupling Conditions
| Feature | 5-Bromothiazole Derivative | 5-Chlorothiazole Derivative |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) |
| Typical Ligand | PPh₃, dppf | Biaryl phosphines (e.g., SPhos, XPhos), NHCs |
| Reaction Temperature | 80-100 °C | 100-120 °C or higher |
| Reaction Time | 2-16 hours | 12-24 hours |
| Expected Yield | Generally high | Moderate to high, highly dependent on catalyst system |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Aminothiazole Derivative
Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromothiazole with Phenylboronic Acid
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-amino-5-bromothiazole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).
-
Degassing and Solvent Addition: Seal the flask, evacuate, and backfill with argon (repeat three times). Add degassed 1,4-dioxane/water (4:1, 5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 4 hours, monitoring by TLC.
-
Work-up: After cooling, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 2-Amino-5-chlorothiazole with Phenylboronic Acid (Optimized for Chloro-substrate)
-
Reaction Setup: In a glovebox, add 2-amino-5-chlorothiazole (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq) to a reaction vial.
-
Catalyst Addition: In a separate vial, prepare a catalyst solution by dissolving Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane. Add this solution to the reaction vial.[6]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (10:1, 5 mL).
-
Reaction Execution: Seal the vial and heat to 110 °C with vigorous stirring for 18 hours.
-
Work-up: Follow the same procedure as for the bromo-derivative.
Stille Coupling: An Alternative C-C Bond Formation
The Stille coupling offers an alternative to the Suzuki reaction, particularly when boronic acids are unstable or unavailable. The underlying reactivity trend of the halides remains the same.
5-Bromothiazole Derivatives: These are effective coupling partners in Stille reactions, often with standard palladium catalysts like Pd(PPh₃)₄.
5-Chlorothiazole Derivatives: Similar to Suzuki couplings, activating 5-chlorothiazoles in Stille reactions is more demanding. While less common, successful couplings often require more specialized catalysts and ligands. In some cases, triflates are used as an alternative to chlorides for selective couplings.[7]
Heck Reaction: Vinylation of the Thiazole Core
The Heck reaction allows for the introduction of vinyl groups at the C5-position. The reactivity difference between bromo- and chlorothiazoles is pronounced in this transformation.
5-Bromothiazole Derivatives: Readily undergo Heck reactions with a variety of alkenes using catalysts such as Pd(OAc)₂ with phosphine ligands.
5-Chlorothiazole Derivatives: The Heck reaction of aryl chlorides is notoriously difficult and requires highly active catalyst systems, often at elevated temperatures.[8] The development of intramolecular Heck reactions has shown more success with challenging substrates.[9]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for synthesizing 5-aminothiazole derivatives, which are prevalent in pharmacologically active compounds.
5-Bromothiazole Derivatives: Are routinely used in Buchwald-Hartwig aminations with a wide range of amines, employing catalyst systems based on ligands like BINAP or DPPF.[10]
5-Chlorothiazole Derivatives: The amination of 5-chlorothiazoles is a significant challenge. Success hinges on the use of highly active, sterically hindered biarylphosphine ligands developed by Buchwald and others, often in combination with strong bases like sodium tert-butoxide.[11]
Visualizing the Mechanistic Difference
The core reason for the observed reactivity difference lies in the initial step of the catalytic cycle: oxidative addition.
Caption: Oxidative addition step for 5-bromo- vs. 5-chlorothiazole.
The higher energy barrier for the oxidative addition of 5-chlorothiazole necessitates more forcing conditions and more active catalysts to achieve reasonable reaction rates.
Experimental Workflow: A General Approach
Caption: A generalized workflow for cross-coupling reactions.
Conclusion and Practical Recommendations
The choice between a 5-bromo- and a 5-chlorothiazole derivative is a classic trade-off between reactivity and cost/availability.
-
For rapid discovery and initial exploration, the higher reactivity of 5-bromothiazole derivatives makes them the preferred choice. They offer a greater chance of success with a wider range of standard catalysts and milder conditions, facilitating faster library synthesis and SAR exploration.
-
For large-scale synthesis and cost-driven projects, the economic advantage of 5-chlorothiazole derivatives is a significant consideration. However, this necessitates investment in process development to identify a robust and efficient catalyst system capable of activating the C-Cl bond. The use of specialized, and often more expensive, ligands and potentially harsher conditions must be factored into the overall cost-benefit analysis.
Ultimately, a thorough understanding of the principles outlined in this guide will empower researchers to make strategic decisions, troubleshoot challenging reactions, and efficiently advance their drug discovery and development programs.
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A Comparative Guide to the Biological Activity of Methyl 2-amino-5-bromothiazole-4-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 2-aminothiazole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth comparative analysis of the biological activities of Methyl 2-amino-5-bromothiazole-4-carboxylate and its structural analogs. By examining key modifications to this core structure, we will elucidate the structure-activity relationships that govern their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a technical resource, complete with experimental data and detailed protocols, to inform and guide future research in this promising area of drug discovery.
The 2-Aminothiazole Core: A Privileged Scaffold
The 2-aminothiazole ring is a versatile pharmacophore found in numerous clinically approved drugs and investigational compounds. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for diverse interactions with biological targets. Modifications at the C2, C4, and C5 positions of the thiazole ring, as well as substitutions on the 2-amino group, have been shown to significantly influence the potency and selectivity of these compounds.[3] This guide will focus on a key derivative, this compound, and explore how alterations, particularly at the C5 position, impact its biological profile.
Anticancer Activity: A Tale of Substitution
Derivatives of the 2-aminothiazole core have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[4] The introduction of a bromine atom at the C5 position, as seen in this compound, is a strategic modification intended to enhance biological activity, potentially through increased lipophilicity or the formation of halogen bonds with target proteins.[5]
Comparative Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of this compound analogs against various cancer cell lines. The data, compiled from multiple studies, illustrates the impact of different substituents at the C5 position.
| Compound ID | C5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -Br | HT29 (Colon) | 0.63 | [1] |
| 2 | -H | HT29 (Colon) | >10 | [1] |
| 3 | -Phenyl | A549 (Lung) | 8.64 | [1] |
| 4 | -CH₃ | H1299 (Lung) | >50 | [4] |
| 5 | -Benzyl | H1299 (Lung) | 4.89 | [4] |
From this data, a clear trend emerges: the nature of the substituent at the C5 position plays a critical role in determining the anticancer potency. The bromo-derivative (1) exhibits significantly higher activity against the HT29 colon cancer cell line compared to its non-substituted counterpart (2) . Furthermore, bulky aromatic substituents at the C5 position, such as in compound 5 , appear to be more favorable for activity against lung cancer cells than a simple methyl group (4) .[4]
Mechanism of Action: Targeting Cancer Cell Signaling
2-Aminothiazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4] Some derivatives have been shown to modulate the activity of key signaling pathways involved in cancer progression, such as the MAP kinase pathway.[1]
Figure 1: Simplified signaling pathway of 2-aminothiazole anticancer activity.
Antimicrobial Activity: A Broad Spectrum of Action
The 2-aminothiazole scaffold is also a well-established framework for the development of antimicrobial agents. Analogs of this compound have demonstrated activity against a range of pathogens, including bacteria and mycobacteria.
Comparative Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below presents a comparison of the MIC values for this compound and its analogs against various microorganisms.
| Compound ID | C5-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 6 | -Benzyl | Mycobacterium tuberculosis H37Rv | 0.06 | |
| 7 | -CH₃ | Mycobacterium tuberculosis H37Rv | 16 | |
| 8 | -H | Mycobacterium tuberculosis H37Rv | >100 | |
| 9 | -Br | Staphylococcus aureus | 250 | |
| 10 | -Cl | Staphylococcus aureus | 250 |
The anti-tubercular data clearly highlights the dramatic effect of the C5-substituent. The benzyl-substituted analog (6) is exceptionally potent against M. tuberculosis, far exceeding the activity of the methyl-substituted (7) and unsubstituted (8) analogs. In the case of S. aureus, both the bromo (9) and chloro (10) derivatives show moderate activity.
Enzyme Inhibition: A Targeted Approach
The biological activities of 2-aminothiazole derivatives are often rooted in their ability to inhibit specific enzymes. This targeted approach is a cornerstone of modern drug design.
Inhibition of β-Ketoacyl-ACP Synthase (mtFabH)
One notable target for anti-tubercular 2-aminothiazole derivatives is the β-ketoacyl-ACP synthase mtFabH, a key enzyme in mycobacterial fatty acid synthesis.
| Compound ID | C2-Substituent | C5-Substituent | Target Enzyme | IC50 (µM) | Reference |
| 11 | -NH-CO-CH₂Br | -m-Cl-Phenyl | mtFabH | 2.43 | |
| 12 | -NH₂ | -Benzyl | mtFabH | No Inhibition |
Interestingly, the potent anti-tubercular agent (6) (equivalent to 12 in this context) does not inhibit mtFabH, suggesting an alternative mechanism of action. In contrast, the bromoacetamido derivative (11) is an effective inhibitor, demonstrating that modifications at the C2-amino group can be leveraged to target specific enzymes.
Figure 2: A typical workflow for structure-activity relationship studies.
Experimental Protocols
To ensure the reproducibility and further exploration of the findings presented in this guide, detailed protocols for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO in medium) and a medium-only blank. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds
-
Bacterial/fungal inoculum standardized to 0.5 McFarland standard
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant potential of this compound and its analogs as scaffolds for the development of novel anticancer and antimicrobial agents. The substituent at the C5 position of the 2-aminothiazole core has been identified as a critical determinant of biological activity, with halogenation and the introduction of bulky aromatic groups showing particular promise.
Future research should focus on a more systematic exploration of the structure-activity relationships, including a wider range of substitutions at the C2, C4, and C5 positions. Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their rational optimization. The detailed experimental protocols provided herein offer a foundation for such investigations, paving the way for the discovery of new and effective therapeutic agents based on the versatile 2-aminothiazole scaffold.
References
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A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole-4-Carboxylate Inhibitors
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and ability to engage in diverse biological interactions have made it a focal point in the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminothiazole-4-carboxylate inhibitors, with a primary focus on their potent anti-tubercular activity, while also drawing comparisons with their inhibitory effects on other key biological targets. We will dissect the causal relationships between structural modifications and inhibitory potency, supported by experimental data, and provide standardized protocols for their evaluation.
The 2-Aminothiazole Core: A Versatile Scaffold for Inhibitor Design
The 2-aminothiazole ring system offers a unique combination of features that contribute to its success as a pharmacophore. The endocyclic nitrogen and sulfur atoms, along with the exocyclic amino group, provide multiple points for hydrogen bonding and other non-covalent interactions with biological targets. The aromatic nature of the ring also allows for favorable π-stacking interactions. The carboxylate group at the C4 position can act as a key hydrogen bond acceptor or a point for further chemical modification to modulate pharmacokinetic and pharmacodynamic properties.
The general structure of the 2-aminothiazole-4-carboxylate scaffold allows for systematic exploration of SAR at three primary positions: the C2-amino group, the C4-substituent (often a carboxylate or related functional group), and the C5-position.
Figure 1: Key positions for SAR exploration on the 2-aminothiazole-4-carboxylate scaffold.
Anti-Tubercular Activity: A Case Study in SAR Optimization
A significant body of research on 2-aminothiazole derivatives has focused on their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3] These efforts have yielded a clear understanding of the SAR for this class of inhibitors.
The Invariant Pyridyl Moiety at C4
A consistent finding across multiple studies is the critical requirement of a 2-pyridyl substituent at the C4-position of the thiazole core for potent anti-tubercular activity.[2][4] Replacement of this pyridine ring with other aromatic or heteroaromatic systems invariably leads to a dramatic decrease or complete loss of activity.[1] This suggests that the nitrogen atom of the pyridine ring plays a crucial role in a key interaction with the biological target, likely through hydrogen bonding.
Flexibility at the C2-Amino Position
In stark contrast to the stringent requirement at C4, the C2-amino position of the thiazole ring is highly tolerant to a wide range of substitutions.[3] In fact, modifications at this position have been the primary driver for improving the anti-tubercular potency of this scaffold. The introduction of substituted benzoyl groups at the C2-amino position has been particularly successful, leading to compounds with sub-micromolar minimum inhibitory concentrations (MICs).[2]
For instance, the compound N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analog with an MIC of 0.024 µM.[2] This highlights the importance of lipophilic and electronically diverse substituents at the C2 position for optimizing activity.
The Thiazole Core: A Sensitive Hub
The central 2-aminothiazole core itself is generally intolerant to replacement.[1] Attempts to substitute the thiazole with other heterocyclic systems have typically resulted in a loss of anti-tubercular activity, underscoring its essential role as a central scaffold for orienting the key pharmacophoric elements.
Quantitative SAR Data for Anti-Tubercular 2-Aminothiazoles
The following table summarizes the SAR for a selection of 2-aminothiazole derivatives against M. tuberculosis H37Rv.
| Compound ID | C2-Substituent | C4-Substituent | MIC (µM) | Reference |
| 1 | -H | 2-pyridyl | 0.39-0.78 | [2] |
| 2 | Benzoyl | 2-pyridyl | 12.5-25 | [2] |
| 3 | 3-Chlorobenzoyl | 2-pyridyl | 0.024 | [2] |
| 4 | Adamantanoyl | 2-pyridyl | <0.2 | [1] |
| 5 | -H | Phenyl | >25 | [2] |
This data clearly illustrates the dramatic enhancement in potency achieved by appropriate substitution at the C2-amino position, provided the essential 2-pyridyl moiety is maintained at C4.
Broadening the Horizon: 2-Aminothiazole-4-Carboxylates as Inhibitors of Other Targets
The versatility of the 2-aminothiazole scaffold is further demonstrated by its application in developing inhibitors for a range of other biological targets.
β-Ketoacyl-ACP Synthase (mtFabH) Inhibitors
Inspired by the natural product thiolactomycin, a known inhibitor of fatty acid biosynthesis, researchers have explored 2-aminothiazole-4-carboxylate derivatives as inhibitors of mtFabH, a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway.[5][6][7] Interestingly, while some compounds showed potent enzymatic inhibition, this did not always translate to whole-cell activity against Mtb, and vice versa.[6][7] For example, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to be a potent inhibitor of Mtb growth (MIC = 0.24 µM) but did not inhibit mtFabH, suggesting an alternative mechanism of action.[6][7] Conversely, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was a potent mtFabH inhibitor (IC50 = 2.43 µM) but lacked whole-cell activity.[6][7]
Kinase Inhibitors
The 2-aminothiazole scaffold is a well-established template for the design of kinase inhibitors.[8] For instance, Dasatinib, a potent pan-Src family kinase inhibitor, features a 2-aminothiazole core.[8] In the context of 2-aminothiazole-4-carboxamides, structure-based design has led to the discovery of potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response.[9] X-ray crystallography revealed a 'U-shaped' binding mode in the ATP-binding pocket of CHK1, providing a structural basis for further optimization.[9]
Metallo-β-lactamase (MBL) Inhibitors
Recently, 2-aminothiazole-4-carboxylic acids have been identified as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[10] By mimicking the binding of hydrolyzed carbapenem antibiotics, these compounds effectively inhibit various classes of MBLs and have been shown to restore the efficacy of antibiotics like meropenem in preclinical models.[10]
Experimental Protocols for Inhibitor Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential.
Whole-Cell Antimycobacterial Activity Assay (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
Methodology:
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The microplates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[1][11]
Figure 2: Workflow for MIC determination against M. tuberculosis.
Enzymatic Inhibition Assay (e.g., for mtFabH)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant enzyme (e.g., mtFabH) and its substrates are prepared in an appropriate assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring a change in absorbance or fluorescence.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2-aminothiazole-4-carboxylate scaffold has proven to be a remarkably fruitful starting point for the development of inhibitors against a variety of biological targets. The extensive SAR studies, particularly in the context of anti-tubercular drug discovery, have provided a clear roadmap for optimizing the potency of these compounds. The key takeaways are the stringent requirement for a 2-pyridyl moiety at C4 and the high degree of flexibility at the C2-amino position for anti-tubercular activity.
Future research in this area should focus on:
-
Elucidating the precise molecular targets of the most potent anti-tubercular compounds that do not inhibit mtFabH.
-
Leveraging structure-based drug design to develop inhibitors with improved potency and selectivity against other targets, such as kinases and MBLs.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
By building upon the solid foundation of existing SAR data and employing modern drug discovery techniques, the 2-aminothiazole-4-carboxylate scaffold will undoubtedly continue to yield novel and effective therapeutic agents.
References
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Al-Balas, Q., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155032. [Link]
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Ananthan, S., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 19(19), 5519-5522. [Link]
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Kapil, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155032. [Link]
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Huszar, S., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 560-564. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]
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Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]
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Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]
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Al-Balas, Q., et al. (2009). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]
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Huang, X., et al. (2013). Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2590-2594. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
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Kapil, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155032. [Link]
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Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. [Link]
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Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. ResearchGate. [Link]
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El-Subbagh, H. I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7, 26. [Link]
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Wang, Y., et al. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry, 66(19), 13746-13767. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. [Link]
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Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-2572. [Link]
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Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(6), 634-638. [Link]
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A Senior Application Scientist's Guide to In Vitro Comparative Analysis of Methyl 2-amino-5-bromothiazole-4-carboxylate Derivatives
This guide provides a comprehensive framework for the in vitro evaluation and comparison of novel derivatives of Methyl 2-amino-5-bromothiazole-4-carboxylate, a scaffold of significant interest in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a clear structure for data presentation and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of this promising class of compounds.
The 2-aminothiazole moiety is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic derivatization of the this compound core allows for the fine-tuning of physicochemical properties and biological activity, making a systematic in vitro comparison essential for identifying lead compounds.
I. Designing a Comparative In Vitro Study: A Strategic Approach
A successful in vitro comparison hinges on a well-defined strategy. The primary objective is to differentiate derivatives based on their potency, selectivity, and potential mechanism of action. This guide will focus on a tiered screening approach, initially assessing broad cytotoxicity against a panel of cancer cell lines, followed by more focused mechanistic and enzyme inhibition assays for the most promising candidates.
Selection of Test Compounds and Comparators
For this guide, we will consider a hypothetical series of this compound derivatives (designated as MABT-1 to MABT-5 ) with varying substitutions at the 2-amino and 5-bromo positions. The selection of appropriate comparators is crucial for contextualizing the activity of the novel derivatives. We will include a known anticancer drug, Doxorubicin, as a positive control for cytotoxicity assays, and a relevant enzyme inhibitor, such as Celecoxib for COX-2 inhibition, in targeted assays.[3]
Experimental Workflow: A Tiered Screening Cascade
A tiered approach ensures efficient use of resources by focusing on the most promising compounds.
Caption: A tiered in vitro screening cascade for the evaluation of MABT derivatives.
II. In Vitro Experimental Protocols
The following protocols are presented as self-validating systems, incorporating necessary controls for robust and reproducible data.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma, A549 lung carcinoma) in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
2. Compound Treatment:
-
Prepare stock solutions of MABT-1 to MABT-5 and Doxorubicin in DMSO.
-
Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Replace the medium in the 96-well plates with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
3. MTT Assay and Data Analysis:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each derivative.[4]
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
1. Cell Treatment:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the most potent MABT derivatives for 24-48 hours.
2. Staining and Analysis:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[4]
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
III. Data Presentation and Comparative Analysis
Quantitative data should be summarized in a clear and concise tabular format to facilitate comparison.
Table 1: Comparative Cytotoxicity (IC50 in µM) of MABT Derivatives against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| MABT-1 | 15.2 ± 1.8 | 25.6 ± 2.5 | 30.1 ± 3.2 |
| MABT-2 | 5.8 ± 0.7 | 8.1 ± 1.1 | 12.5 ± 1.9 |
| MABT-3 | > 100 | > 100 | > 100 |
| MABT-4 | 2.1 ± 0.3 | 3.5 ± 0.5 | 6.8 ± 0.9 |
| MABT-5 | 50.6 ± 5.1 | 68.2 ± 7.3 | 85.4 ± 9.6 |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.1 | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
IV. Mechanistic Insights: Signaling Pathways
Thiazole derivatives have been reported to induce apoptosis through various signaling pathways.[5][6] A potential mechanism of action for a promising MABT derivative could involve the intrinsic apoptosis pathway.
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A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel Thiazole-Based Compounds
Welcome, researchers and drug development professionals. This guide provides an in-depth comparison of essential cytotoxicity assays for evaluating novel thiazole-based anticancer agents. Thiazole derivatives represent a promising class of compounds, with many exhibiting potent anticancer activity by inducing apoptosis and interfering with key signaling pathways.[1][2][3] Selecting the appropriate assay to characterize their cytotoxic effects is paramount for accurately determining their therapeutic potential.
This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research. We will explore a logical progression from initial viability screening to mechanistic elucidation, empowering you to build a comprehensive cytotoxicity profile for your compounds of interest.
Part 1: The Foundational Screen — Assessing Overall Viability and Integrity
The first step in evaluating a novel compound is to determine if it impacts cell viability. Two workhorse assays for this initial screen are the MTT and LDH assays. They are rapid, cost-effective, and provide a broad overview of a compound's cytotoxic potential. However, they measure different cellular events and understanding their principles is key to correct interpretation.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability based on mitochondrial function.[4]
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active cells.[4][5]
Expert Insight: The MTT assay is an excellent high-throughput screening tool. However, it's crucial to remember you are measuring metabolic activity, not cell death directly. A compound could inhibit mitochondrial function without immediately killing the cell, leading to a misleadingly low viability reading. Conversely, cells can be non-proliferative but still metabolically active. Therefore, a decrease in the MTT signal indicates a loss of viability but does not define the mechanism of cell death.[6]
LDH Assay: A Direct Marker of Cell Membrane Damage
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7]
Principle: LDH is a stable cytosolic enzyme present in most cell types.[8] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the extracellular space.[8][9] The assay measures this released LDH activity through an enzymatic reaction that produces a colored formazan product or a luminescent signal, which is proportional to the extent of cell lysis.[7][9][10]
Expert Insight: The LDH assay is a direct measure of cytotoxicity resulting from compromised membrane integrity. Unlike the MTT assay, it is not typically influenced by changes in metabolic state. Running MTT and LDH assays in parallel can be highly informative. For instance, a compound might significantly reduce the MTT signal (indicating metabolic dysfunction) while causing only a minimal increase in LDH release, suggesting a cytostatic effect or an early apoptotic mechanism rather than immediate cell lysis (necrosis).
Workflow for Primary Cytotoxicity Screening
This diagram illustrates the logical flow for the initial assessment of novel thiazole compounds.
Caption: Initial screening workflow for thiazole compounds.
Part 2: The Mechanistic Deep Dive — Uncovering Apoptosis
Many thiazole-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[1][2] Distinguishing apoptosis from necrosis is a critical step in characterizing a compound's mechanism of action. The activation of specific enzymes called caspases is a central event in the apoptotic process.[11]
Caspase-3/7 Assay: The Executioner's Blade
Caspases-3 and -7 are key "executioner" caspases. Once activated, they cleave a multitude of cellular proteins, leading to the classic morphological and biochemical hallmarks of apoptosis.[12] Therefore, measuring their activity is a reliable and early indicator of apoptosis.[13]
Principle: These assays utilize a specific peptide substrate, typically DEVD (Asp-Glu-Val-Asp), which is the recognition sequence for caspases-3 and -7.[13][14] This substrate is conjugated to a reporter molecule (a fluorophore or a luminogenic substrate). In apoptotic cells, active caspase-3/7 cleaves the DEVD peptide, releasing the reporter and generating a measurable fluorescent or luminescent signal that is directly proportional to the level of caspase activity.[15]
Expert Insight: A positive result in a Caspase-3/7 assay strongly suggests an apoptotic mechanism. This is particularly relevant for thiazole compounds, which are frequently reported to trigger this pathway.[1] It is important to perform a time-course experiment, as caspase activation is transient and can peak at different times depending on the compound and cell line used.[14] Observing a significant increase in Caspase-3/7 activity followed by a later increase in LDH release can indicate a progression from early apoptosis to secondary necrosis.
The Apoptotic Pathway and Caspase-3/7
This diagram shows the central role of executioner caspases in the apoptotic signaling cascade.
Caption: Simplified overview of the caspase cascade in apoptosis.
Part 3: Data Interpretation & Comparative Analysis
| Compound (at 10 µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Relative Caspase-3/7 Activity | Inferred Mechanism of Action |
| Vehicle Control (DMSO) | 100% | 0% | 1.0 (Baseline) | No Effect |
| TZ-1 | 45% | 15% | 8.5 | Primarily Apoptosis |
| TZ-2 | 50% | 55% | 2.0 | Primarily Necrosis / Late Apoptosis |
| Staurosporine (Control) | 30% | 25% | 12.0 | Potent Apoptosis Inducer |
Analysis:
-
TZ-1: Shows a significant drop in metabolic activity (MTT) with a very high induction of caspase-3/7 activity but low membrane damage (LDH). This profile is a classic signature of a compound that primarily induces apoptosis.[16][17]
-
TZ-2: Also reduces viability, but this is accompanied by high LDH release and only a minor increase in caspase activity. This suggests the primary mechanism of cell death is necrosis or that the measurement was taken at a very late stage of apoptosis where cells have already lost membrane integrity.
-
Staurosporine: This known apoptosis inducer serves as a positive control, validating that the assay system can detect an apoptotic response.
Part 4: Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Always optimize cell seeding density and incubation times for your specific cell line and experimental conditions.
Protocol 1: MTT Cell Viability Assay
(Based on established methods[5][18])
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of your thiazole compounds. Add the desired concentrations to the wells. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express results as a percentage of the vehicle control.
Protocol 2: LDH Cytotoxicity Assay (Colorimetric)
(Based on established methods[7][10])
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is advisable to use a parallel plate for this assay.
-
Controls: Prepare three essential controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
High Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.
-
Background Control: Culture medium only.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate at room temperature for 10-30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.
-
Protocol 3: Caspase-Glo® 3/7 Assay (Luminescent)
(Based on Promega Corporation's protocol[15])
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, typically using a white-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from a cell-free control. Express results as relative luminescence units (RLU) or fold-change over the vehicle control.
References
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Available at: [Link]
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Lactate Concentration assay (LDH method). (2023). Protocols.io. Available at: [Link]
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Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry. Available at: [Link]
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Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online. Available at: [Link]
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Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed. Available at: [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Available at: [Link]
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Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2019). PMC - NIH. Available at: [Link]
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Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. Available at: [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. Available at: [Link]
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Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. ResearchGate. Available at: [Link]
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Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014). Journal of Visualized Experiments. Available at: [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PMC - PubMed Central. Available at: [Link]
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Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. (2024). MDPI. Available at: [Link]
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Cytotoxic screening of the tested thiazole derivatives 3a-5b. ResearchGate. Available at: [Link]
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Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie. Available at: [Link]
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Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - PubMed Central. Available at: [Link]
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Apoptosis Assay Chart. Merck Millipore. Available at: [Link]
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MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
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Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers in Chemistry. Available at: [Link]
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Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis Online. Available at: [Link]
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MTT Analysis Protocol. Creative Bioarray. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of Substituted 2-Aminothiazoles
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The efficient and versatile synthesis of substituted 2-aminothiazoles is, therefore, a critical endeavor for researchers and scientists in the field. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable scaffold, offering insights into the underlying mechanisms, practical experimental protocols, and a comparative analysis of their performance.
The Classical Approach: Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for the preparation of thiazole derivatives. The synthesis of 2-aminothiazoles via this route involves the condensation of an α-haloketone with a thiourea.
Mechanistic Rationale
The Hantzsch synthesis is a robust reaction that proceeds through a well-established mechanism. The causality behind the reaction steps is as follows:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone. This is a classic SN2 reaction, displacing the halide ion and forming an S-alkylated isothiourea intermediate.
-
Cyclization: The amino group of the isothiourea intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic ring.
-
Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to yield the aromatic 2-aminothiazole ring.
This sequence of events is favored due to the inherent reactivity of the starting materials and the thermodynamic stability of the resulting aromatic thiazole ring.
Diagram of the Hantzsch Thiazole Synthesis Mechanism
Caption: Reaction mechanism of the Hantzsch synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a typical procedure for the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate solution (5%)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) in ethanol.
-
Add thiourea (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
The product precipitates as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product to obtain 2-amino-4-phenylthiazole.
Performance Analysis
| Parameter | Hantzsch Synthesis |
| Starting Materials | α-Haloketone, Thiourea |
| Reaction Time | 2 - 10 hours |
| Temperature | Reflux |
| Yield (%) | 60 - 90% |
Advantages:
-
Well-established and reliable method.
-
Generally provides good to excellent yields.
-
The starting materials are readily available.
Disadvantages:
-
The use of α-haloketones, which are often lachrymatory and toxic, is a significant drawback.
-
The reaction sometimes requires elevated temperatures and long reaction times.
An Alternative Classical Route: The Cook-Heilbron Synthesis
The Cook-Heilbron synthesis offers an alternative pathway to aminothiazoles, specifically leading to the formation of 5-aminothiazoles. This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioic acids, or their esters.
Mechanistic Insights
The mechanism of the Cook-Heilbron synthesis is distinct from the Hantzsch reaction:
-
Addition: The reaction commences with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide.
-
Cyclization: The resulting dithiocarbamate intermediate undergoes an intramolecular cyclization, where the sulfur atom attacks the nitrile carbon.
-
Tautomerization: The cyclic intermediate then tautomerizes to form the stable 5-amino-2-mercaptothiazole.
Diagram of the Cook-Heilbron Synthesis Mechanism
Caption: Reaction mechanism of the Cook-Heilbron synthesis.
Experimental Protocol: General Procedure
A general procedure for the Cook-Heilbron synthesis is outlined below.
Materials:
-
α-Aminonitrile
-
Carbon Disulfide
-
Pyridine
-
Ethanol
Procedure:
-
Dissolve the α-aminonitrile (1 equivalent) in a mixture of pyridine and ethanol.
-
Add carbon disulfide (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by precipitation with water or by solvent evaporation followed by purification.
Performance Analysis
| Parameter | Cook-Heilbron Synthesis |
| Starting Materials | α-Aminonitrile, Carbon Disulfide/Dithioic acid |
| Reaction Time | Several hours to overnight |
| Temperature | Room Temperature |
| Yield (%) | Moderate to Good |
Advantages:
-
Proceeds under mild reaction conditions.
-
Provides access to 5-aminothiazoles, which can be difficult to synthesize via the Hantzsch route.
Disadvantages:
-
The substrate scope can be limited.
-
The use of odorous and flammable carbon disulfide requires appropriate safety precautions.
-
This method is less commonly employed compared to the Hantzsch synthesis.
Modern Advancements in 2-Aminothiazole Synthesis
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and rapid methods for the synthesis of 2-aminothiazoles. These modern approaches often leverage technologies like microwave irradiation and ultrasound, and employ greener reaction media.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. In the context of 2-aminothiazole synthesis, microwave irradiation significantly reduces reaction times from hours to minutes and often leads to improved yields.
Causality of Microwave Enhancement: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer dramatically increases the kinetic energy of the molecules, accelerating the rate of reaction.
Diagram of Microwave-Assisted Synthesis Workflow
Caption: A streamlined workflow for microwave-assisted synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
This protocol is a representative example of a one-pot microwave-assisted synthesis.
Materials:
-
Substituted Ketone
-
Thiourea
-
Iodine
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted ketone (1 equivalent), thiourea (2 equivalents), and a catalytic amount of iodine.
-
Add a minimal amount of a suitable solvent like ethanol.
-
Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 170 W) for 5-15 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry.
Performance Comparison: Conventional vs. Microwave
| Parameter | Conventional Hantzsch | Microwave-Assisted |
| Reaction Time | 8 - 10 hours | 5 - 15 minutes |
| Yield (%) | Typically lower | Often higher |
Ultrasound-Assisted Synthesis
The use of ultrasonic irradiation is another green chemistry approach that can enhance the synthesis of 2-aminothiazoles. Sonication can promote reactions by generating localized high temperatures and pressures through acoustic cavitation, leading to increased reaction rates and yields.
Causality of Ultrasound Enhancement: The collapse of cavitation bubbles creates micro-hotspots with transient high temperatures and pressures, which can break chemical bonds and increase the reactivity of the species in the reaction mixture. This phenomenon also enhances mass transfer, leading to a more efficient reaction.
Experimental Protocol: Ultrasound-Assisted Synthesis
A general procedure for an ultrasound-assisted synthesis is as follows:
Materials:
-
Substituted Ketone
-
Thiourea
-
N-Bromosuccinimide (NBS)
-
Ionic Liquid (as catalyst and medium)
Procedure:
-
In a suitable flask, mix the ketone, thiourea, and NBS in the presence of a Brønsted acidic ionic liquid.
-
Immerse the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specific frequency and power for a period ranging from 35 to 115 minutes, depending on the substrates.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by extraction and purified by chromatography.
Performance Analysis
| Parameter | Ultrasound-Assisted Synthesis |
| Reaction Time | 35 - 115 minutes |
| Temperature | Room Temperature or slightly elevated |
| Yield (%) | 20 - 78% |
Advantages of Modern Methods:
-
Drastically Reduced Reaction Times: From hours to minutes.
-
Improved Yields: Often higher than conventional methods.
-
Greener Chemistry: Reduced energy consumption and potential for solvent-free or greener solvent systems.
-
Enhanced Safety: Avoids the need to pre-synthesize and handle hazardous α-haloketones in one-pot procedures.
Disadvantages of Modern Methods:
-
Requires specialized equipment (microwave reactor or ultrasonic bath).
-
Optimization of reaction conditions (power, time, temperature) may be necessary for different substrates.
Comparative Summary and Conclusion
The choice of a synthetic route for substituted 2-aminothiazoles depends on several factors, including the desired substitution pattern, available equipment, and the importance of green chemistry principles.
| Synthetic Route | Key Features | Best Suited For |
| Hantzsch Synthesis | Reliable, good yields, uses α-haloketones. | Traditional, well-established laboratory synthesis where handling of α-haloketones is manageable. |
| Cook-Heilbron Synthesis | Mild conditions, provides 5-aminothiazoles. | Synthesis of specifically 5-aminothiazole derivatives. |
| Microwave-Assisted | Extremely fast, high yields, one-pot variations. | High-throughput synthesis, rapid reaction optimization, and green chemistry applications. |
| Ultrasound-Assisted | Fast, mild conditions, can be performed at room temperature. | Energy-efficient synthesis and applications where thermal degradation of products is a concern. |
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
-
Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Ultrasound Accelerated Synthesis of 2‐Amino‐1,3‐Thiazoles via Three‐Component Reaction of Methyl Ketones, Thioureas, and N‐Bromosuccinimide Catalyzed by Brønsted Acidic Ionic Liquid. (2025). ChemistrySelect.
- Synthesis of novel 2-amino thiazole deriv
- Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (2025). Medicinal and Medical Chemistry.
- MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology.
- A 4-(o-chlorophenyl)-2-aminothiazole: Microwave Assisted Synthesis, Spectral, Thermal, XRD and Biological Studies. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Ultrasound Accelerated Synthesis of 2‐Amino‐1,3‐Thiazoles via Three‐Component Reaction of Methyl Ketones, Thioureas, and N‐Bromosuccinimide Catalyzed by Brønsted Acidic Ionic Liquid. (2025). ChemistrySelect.
- An Overview of the Synthesis and Antimicrobial, Antiprotozool, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. (2021). Cogent Chemistry.
- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2023). ACS Omega.
A Comparative Guide to the Efficacy of Methyl 2-amino-5-bromothiazole-4-carboxylate Derivatives Against Mycobacterium tuberculosis
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) presents a formidable challenge to global health, necessitating the urgent discovery of novel antitubercular agents.[1][2] Within the landscape of medicinal chemistry, thiazole-based compounds have surfaced as a promising scaffold for the development of new therapeutics.[1][2][3][4] This guide provides a comprehensive analysis of the efficacy of methyl 2-amino-5-bromothiazole-4-carboxylate and its derivatives against M. tuberculosis, offering a comparative perspective with existing antitubercular drugs and detailing the experimental methodologies for their evaluation.
The Chemical Appeal of the Thiazole Scaffold
The thiazole ring is a versatile heterocyclic motif that has garnered significant attention in drug discovery due to its wide range of biological activities.[1][2][3] Its derivatives have demonstrated potent antitubercular effects by targeting crucial bacterial enzymes, disrupting cell wall synthesis, and interfering with essential metabolic pathways.[1] The amenability of the thiazole core to structural modifications allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the design of novel antitubercular agents.
Synthesis of 2-Aminothiazole-4-Carboxylate Derivatives
The synthesis of methyl 2-amino-5-substituted-thiazole-4-carboxylates is often achieved through a Hantzsch thiazole synthesis or variations thereof. A common and flexible method involves the Darzens reaction between methyl dichloroacetate and an appropriate aldehyde.[5][6] This is followed by a reaction with thiourea in methanol to yield the desired methyl ester thiazoles.[5][6] This synthetic route allows for the introduction of various substituents at the C-5 position of the thiazole ring, enabling the exploration of structure-activity relationships.
Unraveling the Mechanism of Action
A compelling aspect of the 2-aminothiazole-4-carboxylate scaffold is its potential for a novel mechanism of action. While the natural product thiolactomycin (TLM) targets the β-ketoacyl-ACP synthase mtFabH, a key enzyme in mycobacterial fatty acid synthesis, studies on 2-aminothiazole-4-carboxylate derivatives have revealed a divergence from this target.[5][6][7][8]
Notably, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated potent activity against whole-cell M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml (240 nM), yet it showed no activity against the isolated mtFabH enzyme.[5][6][7][8] Conversely, other derivatives, such as methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, were found to inhibit mtFabH but lacked whole-cell activity.[5][6][7][8] This dissociation between enzyme inhibition and whole-cell efficacy strongly suggests that the antitubercular activity of some of these derivatives is not mediated through the inhibition of mtFabH. The precise molecular target for the highly active derivatives remains an area of active investigation.
Caption: Divergent mechanisms of action for 2-aminothiazole-4-carboxylate derivatives.
Comparative Efficacy: A Data-Driven Analysis
The in vitro efficacy of antitubercular agents is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table provides a comparative overview of the reported MIC values for a key methyl 2-aminothiazole-4-carboxylate derivative against the H37Rv strain of M. tuberculosis, alongside standard antitubercular drugs for context.
| Compound | Target Organism | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | 0.24 | [5][6][7] |
| Isoniazid (INH) | M. tuberculosis H37Rv | 0.25 | 1.8 | [5][6] |
| Rifampicin (RMP) | M. tuberculosis H37Rv | 0.1 - 1.0 | 0.12-1.2 | [9][10] |
| Ethambutol (EMB) | M. tuberculosis H37Rv | 1.9 - 5.0 | 9.3-24.5 | [9][10] |
| Thiolactomycin (TLM) | M. tuberculosis H37Rv | 13 | 62.5 | [5][6] |
Note: Data for this compound is not as extensively reported in isolation. The benzyl derivative is presented as a highly potent analogue from the same chemical series.
The data clearly indicates that methyl 2-amino-5-benzylthiazole-4-carboxylate exhibits superior in vitro potency compared to the first-line drug isoniazid and the natural product thiolactomycin.[5][6] This highlights the significant potential of the 2-aminothiazole-4-carboxylate scaffold in the development of new antitubercular agents.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Accurate and reproducible determination of MIC is crucial for evaluating the efficacy of novel compounds. The following is a standardized protocol for determining the MIC of test compounds against M. tuberculosis using a microplate-based assay.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth until it reaches mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:25 in fresh supplemented Middlebrook 7H9 broth to obtain the final inoculum.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each test compound and standard drug in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in supplemented Middlebrook 7H9 broth in a separate 96-well plate to achieve the desired final concentration range.
-
-
Assay Setup:
-
Add 100 µL of the appropriate drug dilution to the wells of the assay microplate.
-
Include a drug-free control (inoculum only) and a sterile control (broth only).
-
Add 100 µL of the final mycobacterial inoculum to each well, except for the sterile control.
-
-
Incubation:
-
Seal the microplates and incubate at 37°C for 7-10 days.
-
-
Determination of MIC:
-
After the incubation period, add 30 µL of the resazurin solution to each well.
-
Incubate for an additional 24-48 hours at 37°C.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
-
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thiazole Scaffold-based Anti-Tubercular Agents: A Review on Synthesis and Structural Modifications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole - A promising scaffold for antituberculosis agents and structure-activity relationships studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
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- 10. Frontiers | Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India [frontiersin.org]
A Comparative Guide to the Purity Assessment of Synthesized Methyl 2-amino-5-bromothiazole-4-carboxylate
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Methyl 2-amino-5-bromothiazole-4-carboxylate, a key intermediate in pharmaceutical development. We will delve into the underlying principles of various techniques, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for purity determination.
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, directly impacting the safety and efficacy of the final medicinal product. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, have stringent requirements for the control of impurities.[1][2][3][4][5] This guide will explore a multi-pronged approach to the purity assessment of this compound, ensuring a thorough characterization of the synthesized compound.
Synthesis and Potential Impurities
A common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. For this compound, a plausible route involves the reaction of a methyl 2-bromo-3-oxobutanoate with thiourea. A subsequent bromination step at the 5-position yields the desired product. One-pot synthesis methods, which combine bromination and cyclization, have also been developed to simplify the process.[6]
Regardless of the synthetic route, several types of impurities can be present in the final product. These can be broadly categorized according to ICH Q3A guidelines as organic impurities (e.g., starting materials, by-products, intermediates, degradation products), inorganic impurities (e.g., reagents, catalysts, heavy metals), and residual solvents.[1][3] For our target compound, potential organic impurities could include unreacted starting materials, over-brominated or under-brominated species, and side-reaction products.
Workflow for Purity Assessment
A comprehensive purity assessment workflow ensures that all potential impurities are detected and quantified. The following diagram illustrates a logical progression of analytical techniques to achieve a complete purity profile.
Caption: Workflow for the comprehensive purity assessment of a synthesized pharmaceutical intermediate.
Comparative Analytical Methodologies
We will now compare four key analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[7] For thiazole derivatives, reversed-phase HPLC is a common and effective method.[8][9]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a packed column) and a mobile phase (a liquid solvent). In reversed-phase HPLC, a nonpolar stationary phase and a polar mobile phase are used. The separation of the target compound from its impurities is achieved by optimizing the mobile phase composition, allowing for the quantification of each component based on its UV absorbance.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.[8]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase provides good retention and separation for moderately polar compounds like our target molecule.
-
Mobile Phase: A gradient elution is often employed for optimal separation of impurities with varying polarities. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.[10]
-
Detection Wavelength: Determined by the UV spectrum of the target compound, typically at its lambda max for maximum sensitivity. For thiazole derivatives, this is often in the range of 240-350 nm.[11][12]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by their retention times relative to the main peak and quantified.
-
Trustworthiness: The method's reliability is established through validation, assessing parameters like linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ) as per ICH guidelines.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for purity assessment.[13][14] It provides detailed information about the chemical environment of each atom in the molecule.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by nuclei in a strong magnetic field, a spectrum is generated that provides information about the structure and connectivity of atoms. For purity assessment, ¹H and ¹³C NMR are crucial for confirming the structure of the main component and identifying impurities.[15][16][17]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Additional experiments like DEPT, COSY, HSQC, and HMBC can be run to aid in structural confirmation and impurity identification.[17]
-
-
Data Analysis:
-
The chemical shifts, integration values, and coupling patterns of the signals in the ¹H NMR spectrum are compared to the expected values for the target structure.
-
The presence of unexpected signals may indicate impurities. The integration of these signals relative to the main component can provide a semi-quantitative estimate of their levels.
-
The ¹³C NMR spectrum confirms the number and types of carbon atoms present.
-
Trustworthiness: The structural confirmation provided by NMR is highly reliable. For quantitative NMR (qNMR), a certified internal standard is used to accurately determine the purity of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[18][19] In the context of pharmaceutical intermediates, it is primarily used for the detection and quantification of residual solvents.[20]
Principle: GC separates volatile components of a mixture in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.[21][22]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer, often with a headspace autosampler for automated analysis of residual solvents.
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl polysiloxane).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program: A temperature gradient is used to elute solvents with different boiling points.
-
Injector: Split/splitless injector, typically operated at a high temperature.
-
-
Sample Preparation:
-
For headspace analysis, a known amount of the sample is placed in a sealed vial and heated to allow volatile solvents to partition into the headspace gas, which is then injected into the GC.
-
-
Data Analysis:
-
Solvents are identified by their retention times and mass spectra, which are compared to a library of known compounds.
-
Quantification is achieved by creating a calibration curve with known concentrations of standard solvents.
-
Trustworthiness: GC-MS is a highly sensitive and specific method for residual solvent analysis, and is the standard method referenced in pharmacopoeias.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound.[23][24][25] It is a fundamental technique for confirming the empirical formula of a newly synthesized compound and serves as a basic check of purity.[26]
Principle: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.
Experimental Protocol:
-
Instrumentation: A CHNS elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dry sample is placed in a tin or silver capsule.
-
Data Analysis: The measured percentages of C, H, N, and S are compared to the theoretical values calculated from the molecular formula of the target compound.
Trustworthiness: The results are generally considered acceptable if they are within ±0.4% of the theoretical values.[26][27] A significant deviation may indicate the presence of impurities or an incorrect structural assignment.
Comparative Data Summary
The following table presents hypothetical purity assessment data for a synthesized batch of this compound (Molecular Formula: C₅H₄BrN₂O₂S).
| Analytical Technique | Parameter | Result for Synthesized Batch | Acceptance Criteria |
| HPLC-UV | Purity (Area %) | 99.65% | ≥ 99.0% |
| Individual Impurity | 0.08% (at RRT 1.2) | ≤ 0.10% | |
| Total Impurities | 0.35% | ≤ 0.50% | |
| NMR Spectroscopy | Structure Confirmation | Consistent with proposed structure | Must be consistent |
| Impurity Signals | Trace signals observed | No significant unexpected signals | |
| GC-MS | Residual Methanol | 150 ppm | ≤ 3000 ppm (ICH Q3C) |
| Residual Acetonitrile | 50 ppm | ≤ 410 ppm (ICH Q3C) | |
| Elemental Analysis | % Carbon | 27.10% (Theoretical: 27.04%) | ± 0.4% |
| % Hydrogen | 1.85% (Theoretical: 1.81%) | ± 0.4% | |
| % Nitrogen | 12.55% (Theoretical: 12.61%) | ± 0.4% |
Discussion
The hypothetical data demonstrates a comprehensive approach to purity assessment. The HPLC results indicate high purity (99.65%), with all individual impurities below the typical reporting threshold of 0.1%.[1][3] NMR spectroscopy confirms that the main component has the correct chemical structure, and the trace impurity signals are consistent with the low levels detected by HPLC.
GC-MS analysis shows that residual solvent levels are well within the acceptable limits set by ICH guidelines.[2] Finally, the elemental analysis results are in excellent agreement with the theoretical values for the desired compound, providing further confidence in its identity and purity.
Each technique provides a unique and complementary piece of information. HPLC excels at quantitative analysis of non-volatile impurities, while GC-MS is ideal for volatile impurities and residual solvents. NMR provides definitive structural confirmation, and elemental analysis verifies the elemental composition. Relying on a single technique would provide an incomplete and potentially misleading assessment of purity. For instance, an impurity that co-elutes with the main peak in HPLC might be detectable by NMR. Similarly, inorganic impurities would not be detected by HPLC or GC-MS but would affect the elemental analysis results.
Conclusion
The purity assessment of synthesized pharmaceutical intermediates like this compound requires a multi-faceted analytical strategy. A combination of chromatographic techniques (HPLC and GC-MS) for quantitative impurity profiling and spectroscopic analysis (NMR) for structural confirmation, supplemented by fundamental checks like elemental analysis, provides a robust and reliable evaluation. This integrated approach is essential for ensuring the quality and safety of materials used in drug development and for meeting stringent regulatory requirements.
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NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives . PubMed. [Link]
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Structure Elucidation by NMR . ETH Zurich. [Link]
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Benchmarking New Thiazole Derivatives Against Known Anti-Tubercular Drugs: A Comparative Guide for Drug Development Professionals
The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates an urgent and continuous search for novel therapeutic agents.[1] Among the promising classes of heterocyclic compounds, thiazole derivatives have emerged as a significant scaffold in the development of new anti-tubercular drugs, exhibiting potent activity through various mechanisms of action.[1][2] This guide provides a comprehensive framework for benchmarking new thiazole derivatives against established anti-tubercular drugs, offering an in-depth comparison of their biological activities, mechanisms of action, and a detailed overview of the requisite experimental protocols for their evaluation.
The Rationale for Thiazole Derivatives in Anti-Tubercular Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Its derivatives have shown a broad spectrum of antimicrobial activities, and their efficacy against M. tuberculosis has been a subject of intense research. The structural versatility of the thiazole nucleus allows for modifications that can enhance potency, improve pharmacokinetic properties, and overcome existing drug resistance mechanisms.[1] Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions of the thiazole ring can significantly influence the anti-tubercular activity, offering a rational basis for the design of novel and more effective drug candidates.[2][3]
Comparative Analysis of Anti-Tubercular Agents
A critical aspect of drug development is the objective comparison of novel compounds with existing therapies. This section provides a comparative overview of new thiazole derivatives and standard first-line anti-tubercular drugs, focusing on their in vitro efficacy and selectivity.
Table 1: In Vitro Anti-Tubercular Activity and Cytotoxicity of Thiazole Derivatives and Standard Drugs
| Compound Class/Drug | Specific Derivative/Drug | Target Organism | MIC (µg/mL) | Cytotoxicity (IC50 in µM) against Vero/HEK-293T cells | Selectivity Index (SI = IC50/MIC) | Reference |
| Thiazole Derivatives | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | M. tuberculosis H37Rv | 0.008 | ~2.38 (Vero) | ~297.5 | [3] |
| 2-aminothiazole analog (33) | M. tuberculosis H37Rv | 0.70 µM | >50 (Vero) | >71.4 | [4][5] | |
| Imidazo[2,1-b]thiazole-5-carboxamide (ND-11543) | M. tuberculosis H37Rv | 0.0625-2.5 µM | Not specified | Not specified | [6] | |
| Thiazole derivative (3b) | M. tuberculosis H37Rv | 12.5 | Not specified | Not specified | ||
| Thiazole derivative (3g) | M. tuberculosis H37Rv | 12.5 | Not specified | Not specified | ||
| Standard Drugs | Isoniazid | M. tuberculosis H37Rv | 0.02-0.06 | >100 (macrophages) | >1666 | [7] |
| Rifampicin | M. tuberculosis H37Rv | 0.05-0.2 | Not specified | Not specified | ||
| Ethambutol | M. tuberculosis H37Rv | 0.5-2.0 | Not specified | Not specified | ||
| Pyrazinamide | M. tuberculosis H37Rv | 16-50 (acidic pH) | Not specified | Not specified |
Note: MIC and IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.
Mechanisms of Action: A Comparative Overview
Understanding the molecular targets of new drug candidates is crucial for predicting their efficacy and potential for resistance development.
Established Anti-Tubercular Drugs
The primary first-line drugs for TB target essential cellular processes in M. tuberculosis:
-
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7]
-
Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription.
-
Ethambutol (EMB): Inhibits arabinosyl transferases, which are involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.
-
Pyrazinamide (PZA): A prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Its exact mechanism is not fully understood but is thought to involve disruption of membrane transport and energy production.
New Thiazole Derivatives
Research into the mechanism of action of thiazole derivatives has revealed several potential targets:
-
InhA Inhibition: Some thiazole derivatives have been shown to directly inhibit the enoyl-acyl carrier protein reductase (InhA), the same target as isoniazid, but through a different binding mechanism, suggesting they may be effective against some INH-resistant strains.
-
Dihydrofolate Reductase (DHFR) Inhibition: Certain thiazole-containing compounds have demonstrated inhibitory activity against DHFR, an essential enzyme in the folate biosynthesis pathway.[8]
-
QcrB Inhibition: The imidazo[2,1-b]thiazole class of compounds targets QcrB, a component of the cytochrome bcc-aa3 supercomplex, which is critical for the electron transport chain.[6]
-
Other Potential Targets: The diverse chemical space of thiazole derivatives suggests that they may interact with multiple other mycobacterial targets, contributing to their potent anti-tubercular activity.[1]
Experimental Protocols for Benchmarking
To ensure reliable and reproducible data for comparing novel thiazole derivatives with standard drugs, standardized experimental protocols are essential.
In Vitro Anti-Tubercular Susceptibility Testing
The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and cost-effective method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.
-
Dilute the bacterial suspension in 7H9 broth to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
-
Drug Dilution:
-
Prepare serial dilutions of the test compounds (thiazole derivatives) and standard drugs (Isoniazid, Rifampicin, etc.) in a 96-well microplate. The final concentrations should typically range from 0.01 to 100 µg/mL.
-
Include a drug-free control (vehicle control) and a media-only control (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted mycobacterial suspension to each well containing the drug dilutions.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
-
Reading the Results:
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change.
-
Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Cell Culture:
-
Culture Vero cells (or another suitable mammalian cell line like HEK-293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control and an untreated cell control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
In Vivo Efficacy Evaluation
The murine model of tuberculosis is a well-established preclinical model for evaluating the in vivo efficacy of new anti-tubercular agents.
-
Infection:
-
BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection.
-
-
Treatment:
-
Treatment with the test compounds (thiazole derivatives) and standard drugs is typically initiated 4-6 weeks post-infection.
-
Compounds are administered orally or via another appropriate route for a specified duration (e.g., 4-8 weeks).
-
-
Evaluation of Efficacy:
-
At the end of the treatment period, mice are euthanized, and the bacterial load (CFU) in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar.
-
A significant reduction in CFU in the treated groups compared to the untreated control group indicates in vivo efficacy. Some studies have shown that certain thiazole derivatives can reduce the bacterial load in the lungs of infected mice.[9]
-
Visualizing the Benchmarking Process
To provide a clear and logical overview of the experimental workflow and the comparative aspects of this guide, the following diagrams have been generated using Graphviz.
Diagram 1: Experimental Workflow for Anti-Tubercular Compound Evaluation
Caption: Workflow for evaluating new anti-tubercular compounds.
Diagram 2: Comparative Mechanisms of Action
Caption: Comparative molecular targets of anti-tubercular drugs.
Conclusion and Future Directions
The development of new anti-tubercular agents is a complex but critical endeavor. Thiazole derivatives represent a promising class of compounds with potent activity against M. tuberculosis. A systematic and rigorous benchmarking process, as outlined in this guide, is essential for identifying the most promising candidates for further preclinical and clinical development. Future research should continue to explore the vast chemical space of thiazole derivatives, elucidate their precise mechanisms of action, and optimize their pharmacokinetic and safety profiles to deliver novel and effective treatments for tuberculosis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-5-bromothiazole-4-carboxylate
Introduction: As researchers, scientists, and professionals in drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized chemical reagents like Methyl 2-amino-5-bromothiazole-4-carboxylate demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedure. Our objective is to ensure that every laboratory can manage this chemical waste stream safely, compliantly, and with confidence.
Part 1: Core Safety & Hazard Assessment
This compound and its structural analogs must be treated as hazardous substances. While a complete toxicological profile may not be available for this specific molecule, data from closely related thiazole derivatives indicate potential for acute toxicity, irritation, and significant environmental harm.[1][2] Therefore, we will operate under the precautionary principle, managing this compound as hazardous waste from the point of generation to its final disposal.
Key Hazard Information Summary:
| Parameter | Assessment & Guidance | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] | [2] |
| Skin & Eye Contact | Can cause skin irritation and serious eye damage.[2] | [2] |
| Environmental Hazard | Analogous compounds are very toxic to aquatic life with long-lasting effects.[1] Do not let product enter drains. [3] | [1][3] |
| Primary Disposal Route | Must be disposed of as hazardous chemical waste through a licensed vendor.[4] | [4] |
| Incompatible Materials | Store away from strong oxidizing agents.[4][5] | [4][5] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical or its waste, ensuring the proper personal protective equipment is in place is non-negotiable. The rationale is to create a complete barrier against potential exposure routes.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1][6] A face shield should be used if there is a splash risk.
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile) to prevent skin contact.[2]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, consider additional protective clothing.[6]
-
Respiratory Protection: All handling of the solid compound and preparation of waste should occur in a well-ventilated area, preferably inside a certified chemical fume hood, to prevent the inhalation of dust.[3]
Part 3: Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Part 2.
-
Containment: For a solid spill, gently cover the material with an absorbent pad or inert material like vermiculite to prevent dust from becoming airborne.
-
Clean-Up: Carefully sweep or scoop up the spilled material and contaminated absorbent into a designated hazardous waste container.[3][6] Avoid creating dust.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific policies.
Part 4: Step-by-Step Disposal Procedure
This protocol outlines the lifecycle of waste management for this compound within the laboratory, ensuring compliance with EPA and local regulations.[7][8]
Step 1: Waste Identification and Segregation
-
Action: Designate all materials that have come into contact with this compound as hazardous waste. This includes:
-
Unused or expired solid chemical.
-
Contaminated personal protective equipment (gloves, wipes).
-
Contaminated labware (pipette tips, weighing boats, filter paper).
-
Residue in emptied containers.
-
-
Rationale: Proper identification is the foundation of compliant waste management. Segregating this waste stream prevents dangerous reactions that can occur from mixing incompatible chemicals.[5]
Step 2: Select a Compatible Waste Container
-
Action: Choose a sturdy, leak-proof container with a secure, screw-on cap.[9][10] For solid waste, the original manufacturer's container is an excellent choice.[10] For contaminated lab supplies, a clearly marked, sealable pail or drum is appropriate.
-
Rationale: The container's integrity is critical to prevent leakage during storage and transport.[9] Corks, stoppers, and parafilm are not acceptable closures for hazardous waste containers.[9]
Step 3: Label the Waste Container
-
Action: Before any waste is added, affix a hazardous waste label to the container. The label must include:
-
Rationale: Federal and local regulations mandate clear and accurate labeling for the safety of all personnel who will handle the container and to ensure proper final disposal.[8]
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[5][11] This area must be at or near the point of waste generation and under the control of laboratory personnel.[12] The container should be placed in secondary containment (such as a lab tray) to contain any potential leaks.[9]
-
Rationale: The SAA regulation allows for the safe collection of waste in the lab where it is generated.[12] Secondary containment is a critical safeguard against spills spreading into the environment.[9]
Step 5: Arrange for Final Disposal
-
Action: Once the waste container is full (no more than 90% capacity) or has been stored for the maximum time allowed by your institution (often 6-12 months), contact your EHS department to schedule a waste pickup.[10][12]
-
Rationale: Laboratories are responsible for the waste they generate from "cradle to grave."[8] Final disposal must be handled by a licensed hazardous waste management company to ensure it is done in an environmentally sound and legally compliant manner.[13]
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of waste containing this compound.
Caption: Workflow for the compliant disposal of this compound waste.
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A Senior Application Scientist's Guide to Handling Methyl 2-amino-5-bromothiazole-4-carboxylate
Introduction: Methyl 2-amino-5-bromothiazole-4-carboxylate is a heterocyclic building block frequently employed in medicinal chemistry and drug discovery.[1][2] Its structure, incorporating a 2-aminothiazole core, makes it a valuable scaffold for synthesizing compounds with a wide range of biological activities.[3][4] However, the same features that make it chemically useful—the aminothiazole ring and bromine substituent—also necessitate a rigorous and well-understood safety protocol. The 2-aminothiazole moiety can be a "toxicophore," a structure that may be metabolized into reactive intermediates, while brominated organics require specific handling and disposal considerations.[3][5]
This guide provides an integrated safety and operational plan for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity in your laboratory.
Hazard Assessment and Toxicology Profile
A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. While the toxicological properties of this specific molecule are not exhaustively documented, data from structurally similar compounds provide a strong basis for a cautious and proactive approach.[6]
The primary concerns stem from its classification as a substituted aminothiazole. Analogous compounds are known to be harmful if ingested, inhaled, or absorbed through the skin, and can cause significant irritation to the eyes, skin, and respiratory system.[7][8]
Table 1: Summary of Potential Hazards
| Hazard Category | Description | Scientific Rationale |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[8] | The aminothiazole ring and its metabolites can interfere with biological processes. Skin absorption is a common route of exposure for many organic molecules of this size. |
| Skin Irritation/Corrosion | Causes skin irritation.[7][8] | Heterocyclic compounds can be irritants, causing localized inflammation upon contact. |
| Serious Eye Damage | Causes serious eye damage or irritation.[7][8] | The chemical can cause significant damage to the delicate tissues of the eye, potentially leading to long-term impairment. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[7][8] | Fine particles can be easily inhaled, causing irritation to the mucosal linings of the respiratory tract. |
| Environmental Hazard | Brominated organic compounds can be toxic to aquatic life.[9] | Halogenated organics can persist in the environment and bioaccumulate. Proper disposal is critical to prevent ecological damage. |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a regulatory requirement; it is your primary defense against chemical exposure. The following protocol is designed to provide comprehensive protection when handling this compound.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Scientific Rationale & Causality |
|---|---|---|
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EU Standard EN166.[6][10] A full-face shield should be worn over goggles when handling larger quantities (>5g) or if there is a significant splash risk.[10] | Thiazole derivatives can cause serious and potentially irreversible eye damage.[8] Goggles provide a seal against splashes and dust, while a face shield offers a secondary barrier for the entire face. |
| Hand Protection | Disposable nitrile gloves are required for all handling procedures.[10][11] For tasks involving prolonged contact or significant splash potential, double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber) is advised.[10][12] | Nitrile provides excellent protection against incidental contact with a wide range of chemicals.[10] Gloves must be inspected before use and replaced immediately if contaminated or damaged. Always wash hands thoroughly after removing gloves.[12] |
| Body Protection | A fully buttoned, flame-retardant laboratory coat.[11] A chemical-resistant apron worn over the lab coat is recommended when handling stock solutions or larger quantities.[10][12] | This prevents contamination of personal clothing and protects the skin from accidental spills. Non-absorbent materials provide an additional layer of safety.[10] |
| Respiratory Protection | Not typically required when all operations are conducted within a certified chemical fume hood.[10][11] If weighing or handling the solid compound outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is mandatory. | The primary method of exposure control is engineering—using a fume hood to capture dust and vapors at the source. Respirators are a last line of defense when engineering controls are insufficient. |
| Foot Protection | Closed-toe, closed-heel shoes constructed of a non-porous material.[10] | Protects the feet from chemical spills and falling objects, which are common laboratory hazards. |
Safe Handling & Operational Workflow
A systematic workflow minimizes the risk of exposure and ensures procedural consistency. All handling of this compound, particularly the weighing of the solid and the preparation of solutions, must be performed within a certified chemical fume hood.[11]
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area within the fume hood for the experiment. Ensure the fume hood sash is at the appropriate height. Assemble and inspect all necessary glassware, reagents, and equipment before introducing the chemical.
-
Weighing & Transfer:
-
If handling the solid, use a spatula and weigh it onto a weigh boat or directly into the reaction vessel inside the fume hood to contain any dust.[11]
-
Use a powder funnel to transfer the solid to prevent spillage.
-
Tap tools gently on the inside of the vessel to dislodge any remaining powder.
-
-
Solution Preparation: Add the solvent to the solid slowly and methodically. If dissolution is exothermic, add the solvent in portions to control the temperature.
-
Post-Handling Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste.
-
Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.[12]
Operational Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Spill Response & Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response:
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled hazardous waste container.[11]
-
Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (Outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent re-entry and notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
First-Aid Measures for Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[9][10]
Waste Disposal Plan
Proper disposal is a critical final step to protect both human health and the environment. As a brominated organic compound, all waste generated from handling this compound is considered hazardous.
-
Waste Segregation: All contaminated materials—including excess reagent, reaction mixtures, contaminated absorbent materials, disposable gloves, and solvent rinses—must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated waste streams.[10]
-
Container Management: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area.
-
Final Disposal: Disposal must be conducted through your institution's EHS department in strict accordance with all local, state, and federal regulations.[10] The most common disposal method for this type of waste is high-temperature incineration at a licensed facility equipped with scrubbers to neutralize acidic byproducts like hydrogen bromide.[5][14]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself and dispose of them as hazardous waste.[10]
By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the safety of your laboratory environment.
References
- BenchChem. (n.d.). Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole.
- Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
- Fisher Scientific. (2024, April 1). Safety Data Sheet: Methyl 2-bromothiazole-4-carboxylate.
- BenchChem. (n.d.). Personal protective equipment for handling 3,5-Dichloroisothiazole-4-carbonitrile.
- Dvornik, I., et al. (2021). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Al-Ostoot, F.H., et al. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- Thermo Fisher Scientific. (2010, October 12). Safety Data Sheet: 2-Aminothiazole-5-carboxylic acid.
- Thach, U.D., et al. (2022). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing.
- ChemicalBook. (2025, July 19). Methyl N-Boc-2-amnio-5-bromothiazole-4-carboxylate Safety Data Sheet.
- Thermo Fisher Scientific. (2010, March 29).
- Eldehna, W.M., et al. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
- AZA Mid-Year Meeting. (n.d.).
- Chemtalk. (n.d.). Bromine water - disposal.
- chemBlink. (n.d.). Safety Data Sheet: 2-AMINO-5-BROMO-4-METHYL-1,3-THIAZOLE HYDROCHLORIDE.
- National Institutes of Health (NIH). (2021, March 7).
- Capot Chemical. (2009, January 19). MSDS of 2-Amino-5-bromothiazole-4-carboxylic acid methyl ester.
- CP Lab Safety. (n.d.). Thiazole, 25g, Each.
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-methylthiazole hydrochloride.
- PubMed Central. (n.d.).
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
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- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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- 14. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
